molecular formula C8H16O2 B086924 Propyl valerate CAS No. 141-06-0

Propyl valerate

Cat. No.: B086924
CAS No.: 141-06-0
M. Wt: 144.21 g/mol
InChI Key: ROJKPKOYARNFNB-UHFFFAOYSA-N
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Description

Propyl valerate (CAS 141-06-0), also known as n-propyl pentanoate, is a short-chain fatty acid ester with the molecular formula C8H16O2 and a molecular weight of 144.21 . This compound presents as a colorless transparent liquid with a characteristic fruity odor . Its physical properties include a boiling point of approximately 167.5°C and a density of about 0.878 g/cm³, and it is miscible with ethanol and diethyl ether but only slightly soluble in water . In a research context, this compound serves as a valuable reference standard and building block. It is primarily used in the development and analysis of flavors and fragrances due to its pleasant aroma . Furthermore, as a derivative of valeric acid, it is of interest in biochemical studies. Valeric acid is a short-chain fatty acid (SCFA) that acts as an activator for the free fatty acid receptor 3 (FFAR3 or GPR41), a G protein-coupled receptor involved in regulating metabolism, inflammation, and hormone homeostasis . Researchers therefore utilize this compound and related compounds to probe the mechanisms of SCFA signaling and their physiological effects . For safe handling, please note that this compound is a flammable liquid with a flash point of approximately 50°C . It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents, strong acids, and strong bases . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

propyl pentanoate
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InChI

InChI=1S/C8H16O2/c1-3-5-6-8(9)10-7-4-2/h3-7H2,1-2H3
Source PubChem
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InChI Key

ROJKPKOYARNFNB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90161513
Record name Propyl valerate
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid
Record name Propyl pentanoate
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Boiling Point

167.00 to 168.00 °C. @ 760.00 mm Hg
Record name Propyl pentanoate
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CAS No.

141-06-0
Record name Propyl pentanoate
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Record name Propyl pentanoate
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Melting Point

-70.7 °C
Record name Propyl pentanoate
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Valerate (B167501)

Propyl valerate, also known as propyl pentanoate, is an organic compound classified as a fatty acid ester.[1][2] It is a colorless liquid with a characteristic fruity odor, which has led to its use in the flavor and fragrance industry.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is the ester formed from the condensation of valeric acid (a short-chain fatty acid) and propanol (B110389).[3] Its structure is characterized by a five-carbon carboxylic acid chain linked to a three-carbon alcohol chain through an ester bond.

Key Identifiers:

  • IUPAC Name: Propyl pentanoate[2][4]

  • Synonyms: this compound, n-Propyl n-valerate, Pentanoic acid, propyl ester, Valeric acid, propyl ester[4][5][6]

  • CAS Number: 141-06-0[4][5][6]

  • Molecular Formula: C₈H₁₆O₂[5][6][7]

  • SMILES: CCCCC(=O)OCCC[2][6][7]

  • InChI Key: ROJKPKOYARNFNB-UHFFFAOYSA-N[2][4][5]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 144.21 g/mol [5][7]
Appearance Colorless to pale yellow clear liquid
Odor Fruity, apple, pineapple[7]
Boiling Point 167-168 °C at 760 mmHg
Melting Point -70 to -71 °C
Density 0.872 g/cm³ at 20°C
Refractive Index 1.405 at 20°C
Flash Point 37.78 °C (100.00 °F)
Vapor Pressure 1.85 hPa at 20°C (estimated)[7]
Solubility Slightly soluble in water; miscible with ethanol (B145695) and diethyl ether[3]

Experimental Protocols

Synthesis of this compound

1. Fischer-Speier Esterification:

This is the most common method for synthesizing this compound.[3]

  • Reactants: Valeric acid and propanol.

  • Catalyst: A strong acid, typically sulfuric acid (H₂SO₄).[3]

  • Procedure:

    • Valeric acid and an excess of propanol are mixed in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

    • The reaction mixture is heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the mixture is cooled to room temperature.

    • The product is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst.

    • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation.

2. Biomass-Derived Synthesis Pathway:

A greener alternative to the traditional method involves the use of biomass-derived starting materials.[3]

  • Starting Material: γ-valerolactone (GVL), which can be produced from renewable sources.[3]

  • Procedure:

    • Catalytic hydrogenation of GVL to open the lactone ring.

    • Subsequent esterification of the resulting intermediate with propanol, facilitated by a catalyst.[3]

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the quantification and structural analysis of volatile compounds like this compound.[3]

  • Column: A polar capillary column, such as DB-WAX, is often used for separation.[3]

  • Principle: The gas chromatograph separates the components of a sample, and the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.[3]

2. High-Performance Liquid Chromatography (HPLC):

This compound can be analyzed using reverse-phase (RP) HPLC.[5]

  • Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

  • Application: This method is scalable and can be used for purity analysis and preparative separations to isolate impurities.[5]

3. Spectroscopic Methods:

Spectroscopic techniques are essential for the structural elucidation of this compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Biological Activity and Signaling Pathways

This compound is a derivative of valeric acid, a short-chain fatty acid (SCFA). SCFAs are known to have biological activity, and valeric acid itself is an activator of the free fatty acid receptor 3 (FFAR3 or GPR41).[3] FFAR3 is a G protein-coupled receptor (GPCR) that is involved in the regulation of metabolism, inflammation, and hormone homeostasis.[3] Therefore, this compound and related compounds are of interest in studies probing the mechanisms of SCFA signaling.[3]

Visualizations

Logical Workflow for Synthesis and Analysis of this compound

Logical Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Analysis Reactants Valeric Acid + Propanol Esterification Fischer-Speier Esterification Reactants->Esterification Catalyst H₂SO₄ Catalyst Catalyst->Esterification Workup Aqueous Workup (Wash with H₂O and NaHCO₃) Esterification->Workup Purification Purification (Distillation) Workup->Purification Pure_Product Pure this compound Purification->Pure_Product Yields GC_MS GC-MS Analysis Pure_Product->GC_MS HPLC HPLC Analysis Pure_Product->HPLC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopy Structural_Confirmation Structural Confirmation GC_MS->Structural_Confirmation HPLC->Structural_Confirmation Spectroscopy->Structural_Confirmation

Caption: Workflow for the synthesis and subsequent analysis of this compound.

References

Propyl Valerate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 141-06-0

This technical guide provides an in-depth overview of propyl valerate (B167501), also known as propyl pentanoate.[1][2] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, and analytical methods. While its primary application lies within the flavor and fragrance industries, this guide also addresses its role in a pharmaceutical context.

Chemical Identity and Synonyms

Propyl valerate is a fatty acid ester with the chemical formula C8H16O2.[1][2] It is a colorless transparent liquid characterized by a fruity odor.[3]

Synonyms:

  • Propyl pentanoate[1][2]

  • n-Propyl n-valerate[1]

  • Pentanoic acid, propyl ester[1][2]

  • Valeric acid, propyl ester[1]

  • n-Propyl valerate[1]

  • Propyl valerianate[1]

  • 1-propylpentanoate[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1][2]
CAS Number 141-06-0[1][2]
Appearance Colorless to pale yellow clear liquid[1]
Odor Fruity, apple, pineapple[3]
Boiling Point 167-168 °C at 760 mmHg[1]
Melting Point -70.7 °C to -71 °C[1]
Density 0.870 - 0.872 g/mL at 20 °C[1]
Refractive Index 1.405 - 1.407 at 20 °C[1]
Flash Point 37.78 °C (100.00 °F) TCC[1]
Vapor Pressure 1.85 hPa (est.) at 20°C[3]
Solubility Miscible with ethanol (B145695) and diethyl ether; slightly soluble in water.[3]
XLogP3-AA 2.4[3]

Synthesis of this compound

This compound is typically synthesized via the Fischer-Speier esterification of valeric acid (pentanoic acid) and n-propanol, using an acid catalyst such as sulfuric acid.[3] This is a reversible reaction, and to drive the equilibrium towards the product (this compound), an excess of one of the reactants (usually the alcohol) is used, and the water formed during the reaction is removed.

Experimental Protocol for Fischer Esterification

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

  • Valeric acid (pentanoic acid)

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine valeric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The reaction temperature will be close to the boiling point of n-propanol (97 °C).

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted valeric acid), and finally with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 167-168 °C.

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification mechanism for the synthesis of this compound from valeric acid and n-propanol.

Fischer_Esterification Reactants Valeric Acid + n-Propanol Protonation Protonated Carbonyl Reactants->Protonation + H⁺ (catalyst) Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + n-Propanol Proton_Transfer Protonated Ether Oxygen Nucleophilic_Attack->Proton_Transfer Proton Transfer Water_Elimination Resonance-Stabilized Cation + Water Proton_Transfer->Water_Elimination - H₂O Deprotonation This compound Water_Elimination->Deprotonation - H⁺

Caption: Fischer esterification mechanism for this compound synthesis.

Analytical Methodologies

The purity and concentration of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for its analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This section provides a general protocol for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized depending on the specific column and system. A common starting point is 70:30 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. Low UV wavelengths (e.g., 210 nm) may be used, or a different detector such as a Refractive Index (RI) detector may be more suitable.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Procedure:

  • Prepare a standard stock solution of this compound of a known concentration in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards and the sample solution.

  • Record the chromatograms and determine the retention time and peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Applications and Relevance to Drug Development

The primary application of this compound is as a flavoring and fragrance agent due to its fruity aroma.[3] It is found naturally in some fruits, such as apples.

In the context of pharmaceuticals, this compound's role is primarily as an excipient, where it can be used as a flavoring agent in oral formulations to improve palatability. There is currently a lack of substantial scientific literature to support a role for this compound as an active pharmaceutical ingredient or to suggest it possesses significant biological activity that would make it a direct subject of drug development research. While some databases may associate synonyms of this compound with pharmacological activities such as "anticonvulsant," this is likely due to structural similarities with other compounds like valproic acid and its derivatives, and should be interpreted with caution. Therefore, for drug development professionals, the main interest in this compound lies in its potential use as a well-characterized flavoring excipient.

References

An In-depth Technical Guide to the Physical Properties of Propyl Pentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Propyl pentanoate (also known as propyl valerate) is an organic ester with the chemical formula C₈H₁₆O₂.[1] It is recognized for its characteristic fruity aroma and is utilized in the fragrance and flavor industries.[2] A thorough understanding of its physical properties is essential for its application in research, particularly in fields such as drug development where it may be used as a solvent or a component in formulations. This guide provides a comprehensive overview of the key physical properties of propyl pentanoate, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of propyl pentanoate are well-documented, providing a solid foundation for its scientific and industrial applications.

The following table summarizes the principal physical properties of propyl pentanoate, compiled from various sources.

PropertyValueSource(s)
Molecular Weight144.21 g/mol [1][3][4][5]
Density0.870 g/mL[3]
Boiling Point164 - 168 °C (@ 760 mm Hg)[3][6]
Melting Point-70.7 °C to -71 °C[1][3][6]
Refractive Index1.407[3]
Water Solubility308.7 mg/L @ 25 °C (estimated)[6]
LogP (Octanol/Water)2.823 (estimated)[6]

Experimental Protocols

Accurate determination of physical properties is crucial for quality control and research purposes. The following sections detail the methodologies for measuring key physical parameters of liquid compounds like propyl pentanoate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a critical indicator of purity.[7]

Methodology: Thiele Tube Method

This method is suitable for small sample volumes.[8]

  • Sample Preparation: A small amount (less than 0.5 mL) of propyl pentanoate is placed into a small glass vial (e.g., a Durham tube).[8]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end submerged in the liquid.[8]

  • Apparatus Assembly: The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[8]

  • Heating: The side arm of the Thiele tube is gently and consistently heated. This design promotes even heat distribution through the oil via convection.[8]

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. Heating should continue until the bubbling is rapid and continuous.[8]

  • Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

G Workflow for Boiling Point Determination (Thiele Tube Method) A Prepare Sample: Fill small vial with propyl pentanoate. B Insert inverted capillary tube into the sample. A->B C Assemble Apparatus: Attach vial to thermometer and place in Thiele tube. B->C D Heat Thiele tube arm gently and continuously. C->D E Observe for a rapid, continuous stream of bubbles from the capillary tube. D->E F Remove heat and allow the apparatus to cool. E->F G Record Temperature: The point at which liquid re-enters the capillary tube. F->G

Boiling Point Determination Workflow
Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.[9]

Methodology: Volumetric and Gravimetric Measurement

This is a straightforward method for determining the density of a liquid.[9][10]

  • Mass of Empty Container: An empty, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed on an analytical balance.[9][11]

  • Volume of Liquid: The container is filled with propyl pentanoate to a precise, known volume. The reading should be taken from the bottom of the meniscus at eye level to avoid parallax error.[9]

  • Mass of Filled Container: The container with the propyl pentanoate is reweighed.[9][11]

  • Calculation: The mass of the propyl pentanoate is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated using the formula: Density = Mass / Volume[9][12]

G Workflow for Density Measurement A Weigh an empty, dry measuring cylinder (Mass 1). B Add a precise volume of propyl pentanoate to the cylinder (Volume). A->B C Weigh the cylinder with the propyl pentanoate (Mass 2). B->C D Calculate Mass of Liquid: Mass 2 - Mass 1 C->D E Calculate Density: Mass of Liquid / Volume D->E G Workflow for Refractive Index Measurement A Calibrate the Abbe refractometer with a standard liquid. B Apply a few drops of propyl pentanoate to the clean prism. A->B C Close the prism and adjust the instrument to sharpen the boundary line. B->C D Align the boundary line with the crosshairs in the eyepiece. C->D E Read the refractive index from the scale. D->E F Apply temperature correction to standardize the reading to 20°C. E->F

References

Propyl Valerate: A Comprehensive Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for propyl valerate (B167501) (also known as propyl pentanoate), a common fragrance and flavor agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require detailed structural and analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for propyl valerate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
AssignmentChemical Shift (δ) ppm
A (CH₂)4.027
B (CH₂)2.299
C (CH₂)1.66
D (CH₂)1.61
E (CH₂)1.35
F (CH₃)0.94
G (CH₃)0.91

Note: Data obtained from a 90 MHz spectrum in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon AtomPredicted Chemical Shift (δ) ppm
C=O~173
O-CH₂~65
C=O-CH₂~34
CH₂ (valerate)~28
O-CH₂-CH₂~22
CH₂-CH₃ (valerate)~22
CH₂-CH₃ (propyl)~14
CH₃ (valerate)~10
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2960-2850C-H stretch (alkane)
1735C=O stretch (ester)
1465C-H bend (alkane)
1175C-O stretch (ester)

Note: Data is from a gas-phase spectrum.

Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
144~5[M]⁺ (Molecular Ion)
10360.5[M - C₃H₇]⁺
85100[CH₃(CH₂)₃CO]⁺
6034.5[C₂H₅COOH]⁺ (McLafferty Rearrangement)
5756.7[C₄H₉]⁺
4340.2[C₃H₇]⁺

Note: Data obtained by electron ionization (EI) at 75 eV.[1]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is used. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals (typically 0-12 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required compared to ¹H NMR. Proton decoupling is employed to simplify the spectrum and improve signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (one with minimal IR absorbance in the regions of interest, such as carbon tetrachloride) can be prepared and placed in a liquid sample cell. Gas-phase spectra are obtained by injecting a small amount of the volatile liquid into an evacuated gas cell.

Data Acquisition: The prepared sample is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the empty sample holder (or the solvent) is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the compound is first separated from a mixture on a GC column before entering the ion source.

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation This compound Sample This compound Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent This compound Sample->Dissolve in\nDeuterated Solvent NMR Prepare Thin Film\n(Neat Liquid) Prepare Thin Film (Neat Liquid) This compound Sample->Prepare Thin Film\n(Neat Liquid) IR Vaporize for\nGC Injection Vaporize for GC Injection This compound Sample->Vaporize for\nGC Injection MS NMR Spectrometer NMR Spectrometer Dissolve in\nDeuterated Solvent->NMR Spectrometer FT-IR Spectrometer FT-IR Spectrometer Prepare Thin Film\n(Neat Liquid)->FT-IR Spectrometer Mass Spectrometer (EI) Mass Spectrometer (EI) Vaporize for\nGC Injection->Mass Spectrometer (EI) 1H & 13C NMR Spectra 1H & 13C NMR Spectra NMR Spectrometer->1H & 13C NMR Spectra IR Spectrum IR Spectrum FT-IR Spectrometer->IR Spectrum Mass Spectrum Mass Spectrum Mass Spectrometer (EI)->Mass Spectrum Structural Elucidation Structural Elucidation 1H & 13C NMR Spectra->Structural Elucidation IR Spectrum->Structural Elucidation Mass Spectrum->Structural Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Propyl_Valerate_Structure_Spectra_Correlation Propyl_Valerate {this compound | CH₃CH₂CH₂CH₂C(=O)OCH₂CH₂CH₃} NMR ¹H & ¹³C NMR Chemical Shifts & Coupling Propyl_Valerate->NMR IR IR Spectroscopy Vibrational Frequencies Propyl_Valerate->IR MS Mass Spectrometry Fragmentation Pattern Propyl_Valerate->MS NMR_Details Proton Environments Carbon Skeleton NMR:f1->NMR_Details IR_Details C=O Stretch (~1735 cm⁻¹) C-O Stretch (~1175 cm⁻¹) IR:f1->IR_Details MS_Details Molecular Ion (m/z 144) Key Fragments (m/z 103, 85, 57) MS:f1->MS_Details

Caption: Correlation of this compound's structure with its spectroscopic data.

References

The Natural Occurrence of Propyl Valerate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl valerate (B167501), also known as propyl pentanoate, is a volatile ester that contributes to the characteristic fruity and sweet aromas of various food products. Its presence and concentration in fruits are influenced by factors such as cultivar, ripeness, and storage conditions. Understanding the natural occurrence of this compound is crucial for quality control, flavor profile analysis, and product development in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of propyl valerate in fruits, details the analytical methodologies for its quantification, and illustrates the relevant biochemical pathways.

Introduction

The aroma of fruits is a complex mixture of hundreds of volatile organic compounds (VOCs), with esters being a major chemical class responsible for the characteristic fruity notes. This compound (C8H16O2) is an ester known for its ethereal, fruity, and pineapple-like scent. While widely used as a flavoring agent, its natural occurrence in fruits is less documented compared to other esters like ethyl acetate (B1210297) or hexyl acetate. This guide summarizes the available data on the presence of this compound and related esters in fruits and provides detailed experimental protocols for their analysis.

Quantitative Data on this compound and Related Esters in Fruits

This compound has been reported to occur in apple fruit; however, comprehensive quantitative data on its concentration in various fruits is limited in the current scientific literature.[1] Many studies on the volatile profiles of fruits such as strawberries, apples, and bananas do not specifically quantify this compound, suggesting its concentration is often below the detection limits of the analytical methods used or that it is not a major volatile component in the fruits studied. The following table summarizes the quantitative data for closely related esters found in some common fruits to provide a comparative context.

FruitEsterConcentration (µg/kg FW)Cultivar(s)Reference
Apple Propyl butyratePresent (not quantified)Red General, Red Delicious[2]
Propyl propionateAverage < 340 cultivars[3]
Butyl pentanoateNot DetectedMcIntosh[4]
Strawberry Propyl butanoatePresent (not quantified)Chandler[5]
Ethyl butanoate~150-350 (relative abundance)Five cultivars[6][7]
Methyl butanoate~100-250 (relative abundance)Five cultivars[6][7]
Banana Pentyl butanoate0.26% (Green) - 3.05% (Full-Ripening) (relative content)Brazilian[8]
Butyl butanoate1.62% (Turning) - 2.08% (Full-Ripening) (relative content)Brazilian[8]

Note: The absence of specific quantitative data for this compound in many studies highlights a potential area for future research in fruit volatile analysis.

Experimental Protocols for the Analysis of Volatile Esters in Fruits

The most common and effective method for the analysis of volatile compounds in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][9] This technique allows for the extraction and concentration of volatiles from the headspace of the fruit sample without the need for solvents.

Sample Preparation
  • Fruit Selection: Select ripe, healthy fruits of the desired cultivar. Ensure the fruits are free from any physical damage or signs of disease.

  • Homogenization (if required): Depending on the study's objective, either whole fruit or homogenized tissue can be used. For tissue analysis, flash-freeze the fruit in liquid nitrogen and grind it to a fine powder.

  • Sample Aliquoting: Place a precise amount of the whole fruit or powdered tissue (e.g., 5-10 g) into a headspace vial (e.g., 20 mL).

  • Addition of Internal Standard and Salt: To aid in quantification and improve the extraction efficiency of volatiles, add a known concentration of an internal standard (e.g., 3-nonanone) and a salt solution (e.g., NaCl) to the vial.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.[3]

  • Equilibration: Seal the vial and place it in a temperature-controlled water bath or heating block (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., 250°C) to thermally desorb the trapped analytes onto the GC column.

  • Gas Chromatography:

    • Column: Use a suitable capillary column, such as a DB-5MS or HP-INNOWAX (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[3]

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, then ramps up to a final temperature (e.g., 220-250°C).[3]

  • Mass Spectrometry:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Range: Scan a mass range of m/z 35-450.

    • Identification: Identify the compounds by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with those of authentic standards.

    • Quantification: Quantify the target analytes by comparing their peak areas to the peak area of the internal standard.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Fruit Sample Preparation (Weighing, Homogenization) spme_extraction HS-SPME (Equilibration & Extraction) sample_prep->spme_extraction gcms_analysis GC-MS Analysis (Desorption, Separation, Detection) spme_extraction->gcms_analysis data_processing Data Processing (Identification & Quantification) gcms_analysis->data_processing results Results (Concentration of this compound) data_processing->results

Caption: Workflow for the analysis of this compound in fruits.

Biosynthesis of Volatile Esters in Fruits

ester_biosynthesis fatty_acids Fatty Acids (e.g., Linoleic Acid) acyl_coa Acyl-CoA (e.g., Pentanoyl-CoA) fatty_acids->acyl_coa β-oxidation alcohol Alcohol (e.g., Propanol) fatty_acids->alcohol Reduction amino_acids Amino Acids (e.g., Leucine) amino_acids->acyl_coa Catabolism amino_acids->alcohol Catabolism aat Alcohol Acyltransferase (AAT) acyl_coa->aat alcohol->aat ester This compound aat->ester

Caption: Simplified biosynthetic pathway of this compound in fruits.

Conclusion

While this compound is recognized as a contributor to fruit aroma, its natural occurrence at quantifiable levels appears to be limited or underexplored in many common fruits. The analytical framework provided in this guide, centered on HS-SPME-GC-MS, offers a robust methodology for further investigation into the volatile composition of fruits. Future research focusing on a wider range of fruit cultivars and varying stages of ripeness is necessary to fully elucidate the natural distribution and concentration of this compound. Such studies will be invaluable for the food and fragrance industries in the development of authentic fruit flavors and for researchers investigating the biochemical basis of fruit aroma.

References

Synthesis of Propyl Valerate via Fischer Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 18, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propyl valerate (B167501), an ester recognized for its applications in the flavor and fragrance industries and as a biochemical probe in scientific research.[1][2] The primary focus of this document is the Fischer-Speier esterification, a classic and widely utilized method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This whitepaper details the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses key parameters for process optimization, and outlines standard purification and characterization techniques. All quantitative data are presented in structured tables for clarity, and critical processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

Introduction to Propyl Valerate

This compound, also known as propyl pentanoate, is the ester formed from valeric acid (pentanoic acid) and n-propanol.[5][6] It is a fatty acid ester characterized by a pleasant, fruity aroma, which leads to its use as a flavoring and fragrance agent.[1][7] Beyond its sensory applications, this compound and related valerate esters are of interest in biochemical and pharmaceutical research. The precursor, valeric acid, is a short-chain fatty acid (SCFA) that can activate G protein-coupled receptors like the free fatty acid receptor 3 (FFAR3), which is involved in metabolic regulation and hormone homeostasis.[1] Consequently, the synthesis of derivatives like this compound is relevant for developing molecular probes to study SCFA signaling pathways.[1]

The most common and direct method for its preparation is the Fischer esterification, which involves heating the parent carboxylic acid and alcohol with a strong acid catalyst.[3][4] This reaction is reversible, and strategies to drive the reaction toward the product are critical for achieving high yields.[4][8]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 141-06-0[5][6]
Molecular Formula C₈H₁₆O₂[6][9]
Molecular Weight 144.21 g/mol [6][9]
Appearance Colorless Liquid[7][10]
Density 0.870 - 0.878 g/mL at 20 °C[10][11]
Boiling Point 167.0 - 168.0 °C[9][10]
Melting Point -70.7 °C[9][10]
Refractive Index 1.405 - 1.407 at 20 °C[2][10]
Flash Point 52.4 °C (126.3 °F)[10]
Solubility in Water 308.7 mg/L at 25 °C (estimated)[9][10]

Reaction Principle: The Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[3] For the synthesis of this compound, valeric acid and n-propanol are used. The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted to the right.[4] This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, in accordance with Le Châtelier's Principle.[12][13]

General Reaction Equation:

Reaction Mechanism

The mechanism of the Fischer esterification proceeds through several key steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[14] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[12][14] A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester.[14] Deprotonation of this species regenerates the acid catalyst and produces the final ester product.[14]

Fischer_Esterification_Mechanism cluster_step1 1. Protonation of Carbonyl cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation RCOOH Valeric Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH Catalyst (H₂SO₄) H_plus H⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate1 + n-Propanol ROH n-Propanol Tetrahedral_Intermediate2 Protonated Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Intramolecular H⁺ Transfer Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester Water H₂O Tetrahedral_Intermediate2->Water Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ Protonated_Ester->H_plus_regen Catalyst Regenerated

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Experimental Protocol

This section provides a detailed, generalized laboratory procedure for the synthesis of this compound.

Materials and Reagents
Reagent / MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Valeric AcidC₅H₁₀O₂102.131.0 mol equiv.Corrosive
n-PropanolC₃H₈O60.101.2 - 3.0 mol equiv.Flammable; often used in excess
Sulfuric Acid (conc.)H₂SO₄98.081-5% w/wCatalyst; highly corrosive
Sodium Bicarbonate (5% aq.)NaHCO₃84.01As neededFor neutralization
Sodium Chloride (sat. aq.)NaCl58.44As neededFor washing (brine)
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent
Round-bottom flask--250 mL-
Reflux condenser----
Heating mantle----
Separatory funnel--500 mL-
Distillation apparatus----
Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add valeric acid and n-propanol. A typical molar ratio is 1:1.2 of acid to alcohol to help shift the equilibrium.[1]

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (typically 1-5% of the total reactant weight) to the mixture while stirring.[1][3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of n-propanol is ~97 °C, so a reaction temperature of 80-100 °C is common) using a heating mantle.[1] Allow the reaction to reflux for 45-90 minutes. The progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling: After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath.[3]

Work-up and Purification
  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • Neutralization: Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced from the neutralization of unreacted valeric acid and the sulfuric acid catalyst.[3] Continue adding the bicarbonate solution until effervescence ceases.

  • Extraction: Allow the layers to separate. The upper organic layer contains the this compound product. Drain and discard the lower aqueous layer.[3]

  • Washing: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water-soluble impurities.[8] Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[8]

  • Isolation: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

  • Purification: Purify the crude this compound by simple distillation.[3][15] Collect the fraction that boils at approximately 167-168 °C.[9][10]

Process Optimization and Data

The efficiency of the esterification is influenced by several factors. Optimizing these parameters is key to maximizing the yield and purity of this compound.[16][17]

  • Molar Ratio of Reactants: Increasing the concentration of the alcohol (n-propanol) shifts the equilibrium towards the formation of the ester.[12] However, a very large excess can make purification more difficult.

  • Catalyst Concentration: A higher catalyst concentration generally increases the reaction rate. Typical loadings range from 1% to 5% (w/w) relative to the carboxylic acid.[1]

  • Temperature: Higher temperatures increase the reaction rate. The reaction is typically run at the reflux temperature of the alcohol.[8]

  • Reaction Time: The reaction must be allowed to proceed long enough to reach equilibrium or a satisfactory conversion.

The following table presents representative data for similar esterification reactions to illustrate the impact of reaction conditions on product conversion.

Ester SynthesizedReactantsCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Time (min)Conversion/Yield (%)Reference(s)
Ethyl EsterHydroxy Acid, EthanolH₂SO₄(Ethanol as solvent)Reflux12095[8]
Propyl ButyrateButyric Acid, n-Propanolp-TsOH2:18042096.4[18]
Propyl GallateGallic Acid, n-PropanolKHSO₄12:110072080.2[19]

Workflow and Characterization

A systematic workflow ensures the successful synthesis, purification, and verification of the final product.

Experimental Workflow Diagram

The entire process from setup to final analysis can be visualized as a logical flow.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start Combine Valeric Acid and n-Propanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Heat to Reflux (80-100°C, 1-1.5h) add_catalyst->reflux cool Cool to Room Temp & Ice Bath reflux->cool wash_bicarb Wash with 5% NaHCO₃ (Neutralization) cool->wash_bicarb Work-up wash_brine Wash with Brine (NaCl) wash_bicarb->wash_brine dry Dry with Anhydrous Na₂SO₄ wash_brine->dry distill Simple Distillation (Collect at ~167°C) dry->distill product Pure this compound distill->product Isolation characterize Characterize Product (GC-MS, NMR, IR) product->characterize

Caption: General workflow for this compound synthesis and purification.
Product Characterization

After purification, the identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for assessing the purity of volatile compounds like esters and confirming the molecular weight of the product from its mass spectrum.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of propyl and valerate moieties and their connectivity.[20]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) group, while the absence of a broad O-H stretch from the starting carboxylic acid indicates a successful reaction.[6]

Biochemical Context and Relevance

For professionals in drug development, the interest in valerate esters often stems from the biological activity of their parent molecule, valeric acid. As a short-chain fatty acid (SCFA), valeric acid can modulate cellular processes by interacting with specific receptors.

  • FFAR3 (GPR41) Activation: Valeric acid is an agonist for the Free Fatty Acid Receptor 3 (FFAR3), a G protein-coupled receptor.[1] Activation of FFAR3 is linked to various physiological effects, including the regulation of insulin (B600854) sensitivity, inflammation, and gut hormone secretion. This compound can be used as a tool compound or a potential prodrug that, upon hydrolysis, releases valeric acid to elicit these biological responses.

Signaling_Context Simplified Signaling Context of Valeric Acid cluster_cell PropylValerate This compound (Prodrug/Probe) Hydrolysis Esterase (in vivo) PropylValerate->Hydrolysis ValericAcid Valeric Acid (SCFA) Hydrolysis->ValericAcid releases FFAR3 FFAR3 Receptor (GPR41) ValericAcid->FFAR3 activates Response Downstream Cellular Response (Metabolic Regulation, Hormone Release) FFAR3->Response initiates Cell Target Cell (e.g., Enteroendocrine, Adipocyte)

Caption: Role of valeric acid (from this compound) in FFAR3 signaling.

Safety Precautions

  • Flammability: n-Propanol and this compound are flammable liquids. Keep them away from open flames and ignition sources.[10]

  • Corrosivity: Valeric acid and concentrated sulfuric acid are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Pressure Build-up: During the neutralization step with sodium bicarbonate, CO₂ is generated. Ensure the separatory funnel is vented frequently to prevent pressure build-up.[12]

Conclusion

The synthesis of this compound via Fischer esterification is a well-established and effective method suitable for laboratory-scale production. By carefully controlling reaction parameters such as reactant molar ratio, catalyst concentration, and temperature, high yields of the desired ester can be achieved. Proper work-up and purification, primarily through washing and distillation, are essential for obtaining a product of high purity. The techniques and protocols outlined in this guide provide a solid foundation for researchers and scientists to successfully synthesize this compound for its various applications, from fragrance formulation to its use as a chemical tool in the study of metabolic signaling pathways.

References

Propyl Valerate: A Technical Guide to Safe Handling and Hazard Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501) (also known as propyl pentanoate) is a fatty acid ester commonly used as a fragrance and flavoring agent.[1][2][3] Its characteristic fruity odor contributes to the scent profiles of various consumer products.[3] This technical guide provides an in-depth overview of the safety, handling, and precautionary measures required when working with propyl valerate in a research and development setting. All quantitative data is summarized for clarity, and detailed experimental protocols for key safety assessments are outlined.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name Propyl pentanoate[4]
Synonyms This compound, n-Propyl n-valerate[3][4]
CAS Number 141-06-0[4]
Molecular Formula C8H16O2[5]
Molecular Weight 144.21 g/mol [5]
Appearance Colorless to pale yellow liquid[1][3]
Odor Ethereal, fruity, pineapple-like[3]
Boiling Point 167.00 to 168.00 °C @ 760.00 mm Hg[1][3][6]
Melting Point -71.00 to -70.00 °C[1][3][6]
Flash Point 37.78 °C (100.00 °F) Tag Closed Cup[1][3][6]
Density 0.870 - 0.872 g/mL at 20 °C[2][5][6]
Vapor Pressure 1.6 mmHg @ 25.00 °C (estimated)[3][4]
Vapor Density 4.9 (Air = 1)[3]
Solubility Soluble in alcohol; Insoluble in water (308.7 mg/L @ 25 °C est.)[1][3][6]

Hazard Identification and Classification

This compound is classified as a flammable liquid.[4] While some safety data sheets do not classify it as hazardous under OSHA criteria, it is prudent to handle it with care due to its flammability and potential for irritation.[7]

GHS Classification: Flammable liquids, Category 3.[8]

Hazard Statements:

  • H226: Flammable liquid and vapor.[4][8]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][8]

  • P233: Keep container tightly closed.[4]

  • P240: Ground and bond container and receiving equipment.[4]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[4]

  • P242: Use non-sparking tools.[4]

  • P243: Take action to prevent static discharges.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

  • P370+P378: In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4]

  • P403+P235: Store in a well-ventilated place. Keep cool.[4]

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4][9]

NFPA 704 Rating: Information on the specific NFPA 704 rating for this compound is not readily available in the consulted resources. However, based on its properties as a flammable liquid with a flash point of 37.78 °C, the flammability rating (red diamond) would likely be 2.

Toxicology and Health Effects

Detailed toxicological data for this compound is limited. Much of the safety assessment for fragrance ingredients like this compound relies on "read-across" methodologies, where data from structurally similar and well-characterized chemicals are used to infer the toxicological profile of the substance .[10]

  • Acute Oral Toxicity: Specific LD50 data for this compound was not found in the search results. However, the OECD Test Guideline 401 for Acute Oral Toxicity can be used to determine this value.[11][12][13]

  • Dermal Toxicity: No specific dermal LD50 values were identified.

  • Inhalation Toxicity: No specific LC50 values were found.

  • Skin Irritation/Corrosion: this compound is described as potentially irritating to the skin.[1] Standardized testing, such as that outlined in OECD Test Guideline 404, would be used to formally assess this.[1][14][15][16][17]

  • Eye Irritation: Direct contact may cause temporary irritation.[7]

  • Skin Sensitization: There is a potential for skin sensitization in susceptible individuals.[18] OECD Test Guideline 406 is the standard method for evaluating this endpoint.[19][20][21][22][23]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to suggest that this compound has carcinogenic, mutagenic, or reproductive effects.

Occupational Exposure Limits (OELs): Specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for this compound have not been established.[24][25][26][27] In the absence of specific OELs, it is crucial to maintain low airborne concentrations through the use of effective engineering controls.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed:

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, trained personnel may administer oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention if symptoms persist.[25][28][29]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5][25][29] If irritation develops and persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[10][26][29]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][28][30]

Handling and Storage

Handling:

  • Handle in a well-ventilated area.[4]

  • Wear suitable personal protective equipment (PPE).[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Ground and bond containers when transferring material.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[31]

  • Store in a flammable liquids storage cabinet.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is possible.[32][33]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile or butyl rubber gloves are generally suitable.[8][34]

    • Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities or where significant splashing may occur, a chemical-resistant suit may be necessary.[34]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations to a low level, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][35]

Accidental Release Measures and Disposal

Spill and Leak Procedures:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area. Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[9]

  • Containment: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[9][36] For larger spills, dike the area to prevent spreading.

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal:

  • Dispose of waste and residues in accordance with local, state, and federal regulations.[9]

  • Do not dispose of down the drain or into the environment.[31]

  • Contaminated materials should be treated as hazardous waste.[37]

Experimental Protocols

The following sections outline the methodologies for key toxicological and safety experiments relevant to this compound, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.[11]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats), are used. At least 5 animals of the same sex are used for each dose level.[11]

  • Housing and Environment: Animals are housed in a controlled environment with a temperature of 22°C (± 3°), relative humidity of 30-70%, and a 12-hour light/dark cycle.[11]

  • Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group. Animals are fasted overnight before dosing.[11]

  • Observation: Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[11]

  • Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy.[11]

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[14][15][17]

Methodology:

  • Animal Selection: The albino rabbit is the preferred species for this test.[14][17]

  • Test Area Preparation: A small area of the animal's back (approximately 6 cm²) is clipped free of fur.

  • Dose Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.[14][17]

  • Exposure Period: The exposure period is typically 4 hours.[14][17]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[15][17]

  • Scoring: Skin reactions are scored based on a standardized grading system.

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (Based on OECD Guideline 406)

The GPMT is a method to determine if a substance can cause skin sensitization (allergic contact dermatitis).[19][21][22][23]

Methodology:

  • Animal Selection: Young, healthy guinea pigs are used. A test group of at least 10 animals and a control group of at least 5 animals are required.[20][21]

  • Induction Phase (Day 0):

    • Three pairs of intradermal injections are made in the shoulder region of the test animals:

      • Freund's Complete Adjuvant (FCA) emulsified with water.

      • The test substance in a suitable vehicle.

      • The test substance emulsified in FCA.

    • Control animals receive similar injections without the test substance.

  • Topical Induction (Day 7): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.

  • Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a fresh site on the flank of both test and control animals under an occlusive patch for 24 hours.[20]

  • Observation and Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer (B1316253) if a significantly higher proportion of test animals show a positive response compared to the control group.[19]

Visualizations

Logical Workflow for this compound Spill Response

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Inert Absorbent Material ignition->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect container Place in Labeled, Sealable Container collect->container decontaminate Decontaminate Spill Area with Soap and Water container->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Hazard Relationships for this compound

Hazard_Relationships propyl_valerate This compound physical_hazard Physical Hazard propyl_valerate->physical_hazard health_hazard Health Hazard propyl_valerate->health_hazard flammable Flammable Liquid (Category 3) physical_hazard->flammable is a skin_irritation Skin Irritation (Potential) health_hazard->skin_irritation can cause eye_irritation Eye Irritation (Potential) health_hazard->eye_irritation can cause

Caption: Interrelation of hazards associated with this compound.

References

Thermodynamic Properties of Propyl Valerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501) (also known as propyl pentanoate) is an ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid with a fruity odor, commonly used as a flavoring and fragrance agent. In the context of pharmaceutical and drug development research, understanding the thermodynamic and physical properties of esters like propyl valerate is crucial for various applications, including formulation development, solvent selection, and process optimization. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and a summary of relevant data.

Core Thermodynamic and Physical Properties

A compilation of the fundamental thermodynamic and physical properties of this compound is presented below. These values have been aggregated from various sources and provide a baseline for its characterization.

Data Presentation: Quantitative Properties of this compound
PropertyValueUnitsConditionsCitations
Molecular Weight 144.21 g/mol -[1][2][3][4]
Melting Point -70.7 to -71.0°C760.00 mm Hg[4][5]
Boiling Point 167.0 to 168.0°C760.00 mm Hg[4][5]
Vapor Pressure 1.60mmHg25.00 °C[3][5]
Density 0.870 - 0.872g/cm³20.00 °C[1][5][6][7]
Refractive Index 1.4050-20.00 °C[5]
Flash Point 37.78°C(TCC)[5]
Water Solubility 308.7mg/L25 °C (estimated)[5]
LogP (o/w) 2.823-(estimated)[5]

Experimental Protocols

Detailed methodologies for the experimental determination of the key thermodynamic properties of this compound are outlined below. These protocols are based on established techniques for the characterization of organic liquids.

Determination of Melting Point

The melting point of this compound, which is a low-temperature transition, can be determined using a cryostat or a specialized low-temperature differential scanning calorimeter (DSC).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) of high-purity this compound is hermetically sealed in an aluminum pan.

  • Apparatus: A calibrated differential scanning calorimeter equipped with a cooling system (e.g., liquid nitrogen) is used.

  • Procedure:

    • The sample is cooled to a temperature well below the expected melting point (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).

    • The sample is then heated at a slow, constant rate (e.g., 1-2 °C/min) through the melting transition.

    • The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak temperature of the endotherm is also often reported.

Determination of Boiling Point

The boiling point can be determined using a variety of methods, including ebulliometry or distillation.

Methodology (Ebulliometry):

  • Apparatus: A Swietoslawski-type ebulliometer, which allows for the measurement of the boiling point of a liquid under controlled pressure, is used. The apparatus is equipped with a precision thermometer and a manostat.

  • Procedure:

    • A sample of this compound is placed in the ebulliometer.

    • The system is brought to a stable, controlled pressure (e.g., atmospheric pressure).

    • The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is recorded.

  • Data Analysis: The stable temperature reading during boiling is recorded as the boiling point at the measured pressure.

Determination of Vapor Pressure

Vapor pressure can be measured using static or dynamic methods. The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.

Methodology (Static Method):

  • Apparatus: A static vapor pressure apparatus consists of a sample cell connected to a pressure transducer and a temperature-controlled bath.

  • Procedure:

    • A degassed sample of this compound is introduced into the sample cell.

    • The cell is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

    • The pressure of the vapor in the headspace above the liquid is measured using the pressure transducer.

    • Measurements are repeated at various temperatures to obtain the vapor pressure curve.

  • Data Analysis: The measured pressure at each temperature is recorded. The data can be fitted to a suitable vapor pressure equation, such as the Antoine equation, to allow for interpolation and extrapolation.

Determination of Density

The density of liquid this compound can be accurately determined using a pycnometer or a vibrating tube densitometer.

Methodology (Pycnometer):

  • Apparatus: A calibrated pycnometer of a known volume.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again.

    • The temperature of the sample is maintained at a constant, known value (e.g., 20 °C) during the measurement.

  • Data Analysis: The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Methodology (Abbe Refractometer):

  • Apparatus: An Abbe refractometer, which is a common instrument for measuring the refractive index of liquids.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

    • The temperature is controlled and recorded, as the refractive index is temperature-dependent.

Synthesis of this compound

This compound is typically synthesized by the Fischer esterification of valeric acid with propanol (B110389) in the presence of an acid catalyst.[7]

Methodology:

  • Reactants: Valeric acid, propanol, and a strong acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Valeric acid and an excess of propanol are combined in a round-bottom flask.

    • A catalytic amount of sulfuric acid is added.

    • The mixture is refluxed for a set period to drive the reaction to completion.

    • The reaction mixture is then cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted valeric acid.

    • The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and purified by distillation.

  • Characterization: The purity and identity of the synthesized this compound are confirmed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

To aid in the understanding of the experimental and logical processes involved in the study of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Property Determination S1 Reactants: Valeric Acid + Propanol S3 Fischer Esterification (Reflux) S1->S3 S2 Acid Catalyst (e.g., H₂SO₄) S2->S3 S4 Neutralization (NaHCO₃ wash) S3->S4 S5 Purification (Distillation) S4->S5 P1 Melting Point (DSC) S5->P1 Purified this compound P2 Boiling Point (Ebulliometry) S5->P2 Purified this compound P3 Vapor Pressure (Static Method) S5->P3 Purified this compound P4 Density (Pycnometry) S5->P4 Purified this compound P5 Refractive Index (Refractometry) S5->P5 Purified this compound

Figure 1: Experimental workflow for the synthesis and characterization of this compound.

fischer_esterification Reactants Valeric Acid (CH₃(CH₂)₃COOH) + Propanol (CH₃CH₂CH₂OH) Intermediate Protonated Carboxylic Acid Reactants->Intermediate Protonation Catalyst H⁺ (Acid Catalyst) Catalyst->Intermediate Nucleophilic_Attack Nucleophilic Attack by Propanol Intermediate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of H₂O Proton_Transfer->Elimination Products This compound (CH₃(CH₂)₃COOCH₂CH₂CH₃) + Water (H₂O) Elimination->Products Deprotonation Products->Catalyst Regenerated

Figure 2: Logical steps of the Fischer esterification mechanism for this compound synthesis.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of this compound, along with comprehensive experimental protocols for their determination. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and similar ester compounds. The provided visualizations offer a clear summary of the experimental workflow and the underlying reaction mechanism for its synthesis. Accurate knowledge of these properties is fundamental for the successful application of this compound in various scientific and industrial contexts.

References

Propyl Valerate Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl valerate (B167501), also known as propyl pentanoate, is an ester with a characteristic fruity odor, often used in the formulation of flavorings, fragrances, and as a specialty solvent. A thorough understanding of its solubility in various organic solvents is crucial for its application in research, particularly in drug development where it may serve as a solvent or be part of a formulation. This technical guide provides a comprehensive overview of the solubility of propyl valerate, based on available data and established principles of organic chemistry.

Core Principles of this compound Solubility

The solubility of this compound is governed by the principle of "like dissolves like." As a moderately polar molecule, it exhibits good solubility in a range of organic solvents. Its molecular structure, consisting of an eight-carbon chain with a polar ester group, allows for favorable intermolecular interactions with solvents of similar polarity.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from the behavior of similar esters. Based on its structure and the general properties of esters, this compound is expected to be miscible with many common organic solvents.

The following table summarizes the expected solubility of this compound in a selection of organic solvents. This information is based on general chemical principles and qualitative data. For precise quantitative applications, experimental determination of solubility is recommended.

SolventChemical FormulaPolarityExpected Solubility of this compound
EthanolC₂H₅OHPolarMiscible
MethanolCH₃OHPolarMiscible
Acetone(CH₃)₂COPolar aproticMiscible
Diethyl Ether(C₂H₅)₂ONonpolarMiscible
ChloroformCHCl₃Moderately PolarMiscible
TolueneC₇H₈NonpolarMiscible
HexaneC₆H₁₄NonpolarSoluble
WaterH₂OVery PolarSlightly soluble (308.7 mg/L at 25°C)[1][2]

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following experimental protocol provides a general framework for determining the solubility of this compound in a given organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with airtight caps

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Incubate at constant temperature with agitation C 3. Separation of Saturated Solution B->C Allow solid to settle, then filter D 4. Gravimetric Analysis C->D Weigh an aliquot of the clear solution E 5. Calculation of Solubility D->E Evaporate solvent and weigh the residue

Caption: A generalized workflow for the experimental determination of this compound solubility.

Step-by-Step Procedure:
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

  • Separation of Saturated Solution:

    • Once equilibrium is achieved, cease agitation and allow any undissolved this compound to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

    • Filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining micro-particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer the filtered saturated solution to the pre-weighed evaporating dish and record the exact weight of the solution.

    • Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid loss of this compound.

    • Once the solvent has completely evaporated, dry the evaporating dish containing the this compound residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

    • The mass of the solvent is the total weight of the saturated solution minus the mass of the dissolved this compound.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Logical Relationship in Solubility Prediction

The solubility of an ester like this compound in an organic solvent is influenced by several factors. The following diagram illustrates the key relationships that determine its solubility.

G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties SolutePolarity Molecular Polarity (Ester Group) Interactions Intermolecular Forces (van der Waals, Dipole-Dipole) SolutePolarity->Interactions SoluteSize Molecular Size (Carbon Chain Length) SoluteSize->Interactions SolventPolarity Solvent Polarity SolventPolarity->Interactions SolventStructure Solvent Structure SolventStructure->Interactions Solubility Solubility Interactions->Solubility

Caption: Key molecular properties influencing the solubility of this compound in organic solvents.

This guide provides a foundational understanding of this compound's solubility in organic solvents. For critical applications, especially in the context of drug development and formulation, it is imperative to supplement this information with experimentally determined quantitative data.

References

Propyl Valerate: A Comprehensive Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501), also known as propyl pentanoate, is a fatty acid ester with the chemical formula C₈H₁₆O₂.[1][2] It is a colorless liquid characterized by a fruity, ethereal, and sweet aroma, with notes of apple and pineapple.[3][4] This comprehensive technical guide delves into the multifaceted applications of propyl valerate, detailing its use in the fragrance, flavor, and solvent industries, and exploring its potential in pharmaceutical applications. The guide also provides detailed experimental protocols for its synthesis and analytical methods for quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [3]
CAS Number 141-06-0[3]
Appearance Colorless to pale yellow clear liquid[4]
Density 0.872 g/mL at 20°C[4]
Boiling Point 167.0 - 168.0 °C at 760 mmHg[4]
Melting Point -71.0 to -70.0 °C[4]
Flash Point 37.78 °C (100.00 °F)[4]
Refractive Index 1.405 at 20°C[4]
Solubility Soluble in alcohol; water solubility of 308.7 mg/L at 25°C (estimated)[4]
Vapor Pressure 1.6 mmHg at 25°C (estimated)[4]
Vapor Density 4.9 (Air = 1)[4]

Applications of this compound

This compound's distinct organoleptic properties and solvent capabilities have led to its use in a variety of industrial applications.

Fragrance and Flavor Industry

The primary application of this compound lies in the fragrance and flavor industries, where it is valued for its powerful and versatile fruity aroma.[3][4]

Organoleptic Profile:

AttributeDescription
Odor Type Ethereal, fruity, pineapple, metallic, animal
Odor Description At 10.00% in dipropylene glycol, it is described as ethereal, fruity, with pineapple and metallic notes.

Source: The Good Scents Company[4]

In fragrance formulations, it is recommended for use at levels up to 5.0% in the fragrance concentrate.[4] Its fruity and ethereal character makes it a valuable component in creating apple, pineapple, and other fruit-inspired scents.[3]

Solvent Applications

Esters of carboxylic acids are recognized as effective solvents for a wide range of plastics, plasticizers, resins, and lacquers.[10] this compound, as a propyl ester of a C5 carboxylic acid, falls into this category. While specific quantitative data on the solubility of resins like cellulose (B213188) nitrate (B79036) and epoxy resins in this compound is limited in publicly available literature, the general properties of similar esters suggest its potential as a solvent in coatings and ink formulations. For instance, cellulose nitrate exhibits solubility in various esters, and the choice of solvent is often dependent on the degree of nitration.[11][12][13] Epoxy resins are also soluble in a range of organic solvents, including esters.[9]

Pharmaceutical Applications

The use of valerate esters in pharmaceutical formulations is an area of active interest, primarily in the context of creating prodrugs to enhance the bioavailability and duration of action of active pharmaceutical ingredients (APIs).[14][15][16] For example, estradiol (B170435) valerate is a well-known synthetic estrogen ester used in hormone replacement therapy.[14][15] The valerate ester moiety is cleaved in the body, releasing the active hormone. While there is no specific, widely documented use of this compound itself as a pharmaceutical excipient or intermediate in a marketed drug, its chemical structure as an ester makes it a candidate for investigation in drug delivery systems or as a building block in the synthesis of more complex pharmaceutical compounds.[14][15]

Synthesis of this compound

This compound is typically synthesized through the esterification of valeric acid (pentanoic acid) with propanol. The two primary methods employed for this synthesis are Fischer esterification and enzymatic synthesis.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Valeric_Acid Valeric Acid (Pentanoic Acid) Reaction_Mixture Reaction Mixture Valeric_Acid->Reaction_Mixture Propanol Propanol Propanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Reflux (Heating) Reaction_Mixture->Reflux Water_Removal Water Removal (e.g., Dean-Stark) Reflux->Water_Removal Propyl_Valerate This compound Water_Removal->Propyl_Valerate Water Water Water_Removal->Water

Fischer Esterification Workflow for this compound Synthesis

Experimental Protocol - Fischer Esterification:

A general laboratory procedure for the synthesis of a similar ester, propyl propanoate, can be adapted for this compound.[17][18]

Materials:

  • Valeric acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine valeric acid and a molar excess of n-propanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Assemble a reflux apparatus and heat the mixture to reflux for a specified period (typically 1-2 hours) to allow the reaction to reach equilibrium.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction at the boiling point of this compound (167-168 °C).

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly ("green") alternative to traditional chemical methods, often proceeding under milder conditions with high selectivity.[5][19][20][21][22] Lipases are commonly used enzymes for esterification reactions.

Enzymatic_Synthesis cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_process Process cluster_products Products Valeric_Acid Valeric Acid Reaction_Medium Reaction Medium (Solvent or Solvent-free) Valeric_Acid->Reaction_Medium Propanol Propanol Propanol->Reaction_Medium Immobilized_Lipase Immobilized Lipase (B570770) Immobilized_Lipase->Reaction_Medium Incubation Incubation (Controlled Temperature & Agitation) Reaction_Medium->Incubation Propyl_Valerate This compound Incubation->Propyl_Valerate Water Water Incubation->Water

Enzymatic Synthesis Workflow for this compound

Experimental Protocol - Enzymatic Synthesis:

A general protocol for the enzymatic synthesis of a similar ester, ethyl valerate, can be adapted.[19][20]

Materials:

  • Valeric acid

  • n-Propanol

  • Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)

  • Organic solvent (e.g., heptane) or solvent-free system

  • Apparatus: Shaking incubator or stirred-tank reactor, filtration setup

Procedure:

  • Combine valeric acid, n-propanol, and the immobilized lipase in a suitable reaction vessel. The reaction can be run in an organic solvent or, for a greener process, solvent-free.

  • Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant agitation for a specified time to allow for enzymatic conversion.

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography.

  • Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • The product, this compound, can be purified from the remaining reactants by distillation or other chromatographic techniques.

Quality Control and Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound, ensuring its purity and quality for various applications.[7][23][24][25][26][27][28]

GC-MS Parameters for this compound Analysis:

ParameterTypical Value/Condition
GC Column A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is commonly used for flavor and fragrance analysis.
Injector Temperature 250 °C
Injection Mode Split or splitless, depending on the concentration of the analyte.
Carrier Gas Helium or Hydrogen
Oven Temperature Program A temperature gradient is typically used, for example, starting at 50 °C, holding for a few minutes, then ramping up to 250-280 °C.
MS Detector
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-300 amu

Note: These are general parameters and should be optimized for the specific instrument and application.

The identity of this compound can be confirmed by comparing its mass spectrum with reference spectra in databases such as the NIST Mass Spectral Library.[1][29] The mass spectrum of propyl pentanoate is available in the NIST Chemistry WebBook.[1][29]

QC_Workflow Sample This compound Sample GC_Injection GC Injection Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometry Detection Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Purity_Report Purity & Identity Report Data_Analysis->Purity_Report

Quality Control Workflow for this compound using GC-MS

Conclusion

This compound is a valuable ester with well-established applications in the fragrance and flavor industries, owing to its pleasant and complex fruity aroma. Its potential as a solvent and in pharmaceutical applications, while less explored, presents opportunities for future research and development. The synthesis of this compound can be achieved through both traditional acid-catalyzed esterification and greener enzymatic routes. Robust analytical methods, primarily GC-MS, are essential for ensuring the quality and purity of this versatile chemical compound. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals working with or interested in the applications of this compound.

References

Propyl Valerate's Biological Impact: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl valerate (B167501), a simple ester recognized for its fruity aroma, is primarily utilized in the fragrance and flavor industries. While not a therapeutic agent, its interaction with biological systems is of interest, particularly concerning its metabolic fate and the subsequent bioactivity of its metabolites. This technical guide delineates the mechanism of action of propyl valerate, focusing on its enzymatic hydrolysis and the physiological effects of its breakdown products, n-propanol and valeric acid. This document provides a comprehensive overview of the current understanding, including quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Introduction

This compound (n-propyl pentanoate) is a colorless liquid with the chemical formula C₈H₁₆O₂.[1] Its primary interaction with biological systems is not through direct receptor-mediated signaling but rather through metabolic transformation. The central mechanism of action of this compound within a biological system is its hydrolysis by carboxylesterases, a family of enzymes prevalent in the liver and other tissues.[2][3] This enzymatic cleavage yields n-propanol and valeric acid (pentanoic acid), each of which possesses distinct biological activities that constitute the downstream effects of this compound exposure.

Core Mechanism: Enzymatic Hydrolysis

The initial and most critical step in the biological action of this compound is its hydrolysis, catalyzed by carboxylesterases (CEs).

Carboxylesterases (CES1 and CES2)

In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide array of ester-containing compounds, including drugs and xenobiotics.[2][4]

  • CES1 is predominantly found in the liver and is generally efficient at hydrolyzing esters with small alcohol moieties and large acyl groups.[2][4]

  • CES2 is primarily expressed in the small intestine and colon and typically hydrolyzes esters with larger alcohol groups and smaller acyl groups.[2][4]

Given the structure of this compound (a C3 alcohol and a C5 acyl group), both CES1 and CES2 are potential catalysts for its hydrolysis.

Hydrolysis Reaction

The hydrolysis of this compound is a straightforward enzymatic reaction where a water molecule is used to break the ester bond, resulting in the formation of n-propanol and valeric acid.

G cluster_reactants Reactants cluster_products Products propyl_valerate This compound carboxylesterase Carboxylesterases (CES1, CES2) propyl_valerate->carboxylesterase water H₂O water->carboxylesterase n_propanol n-Propanol carboxylesterase->n_propanol valeric_acid Valeric Acid carboxylesterase->valeric_acid

Figure 1: Enzymatic Hydrolysis of this compound.

Quantitative Data

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₁₆O₂[1]
Molecular Weight144.21 g/mol [1]
Boiling Point167.5 °C
Density0.878 g/cm³
Solubility in WaterSlightly soluble
LogP2.82
Carboxylesterase Hydrolysis Kinetics
SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹)
p-Nitrophenyl ValeratehCE1 (CES1)16 ± 1.11.8 ± 0.03120 ± 11
p-Nitrophenyl ValeratehiCE (CES2)171 ± 2111.0 ± 0.571 ± 10

Data adapted from a study on various nitrophenyl esters. The original study should be consulted for specific experimental conditions.

Biological Activity of Metabolites

The biological effects observed following exposure to this compound are attributable to its metabolites, n-propanol and particularly, valeric acid.

n-Propanol

n-Propanol is a primary alcohol that is readily metabolized in the body. At high concentrations, it can cause respiratory irritation and central nervous system depression. However, at the low concentrations expected from incidental exposure to this compound as a fragrance or flavoring agent, significant systemic toxicity is not anticipated.

Valeric Acid

Valeric acid is a short-chain fatty acid (SCFA) that has been shown to exert a range of biological effects.

Valeric acid acts as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, valeric acid can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and altered transcription of various genes. This mechanism is implicated in its observed anti-cancer effects.

G valeric_acid Valeric Acid hdac Histone Deacetylase (HDAC) valeric_acid->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_groups Acetyl Groups histones->acetyl_groups chromatin Chromatin histones->chromatin Influences Structure gene_expression Altered Gene Expression chromatin->gene_expression Regulates

Figure 2: Mechanism of Valeric Acid as an HDAC Inhibitor.

Valeric acid, like other SCFAs, can activate G-protein coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). These receptors are expressed in various tissues, including immune cells, adipose tissue, and the gastrointestinal tract. Activation of these receptors can trigger downstream signaling cascades, leading to a variety of physiological responses.

G valeric_acid Valeric Acid gpr41_43 GPR41 / GPR43 valeric_acid->gpr41_43 Binds & Activates g_protein G-protein Signaling gpr41_43->g_protein downstream Downstream Effectors (e.g., PLC, AC) g_protein->downstream cellular_response Cellular Response (e.g., Ca²⁺ mobilization, cAMP modulation) downstream->cellular_response physiological_effects Physiological Effects (Anti-inflammatory, Metabolic Regulation) cellular_response->physiological_effects

Figure 3: GPR41/GPR43 Signaling Pathway Activated by Valeric Acid.

The activation of these pathways by valeric acid has been linked to several beneficial physiological effects:

  • Anti-inflammatory Effects: Modulation of cytokine production in immune cells.

  • Neuroprotective Effects: Protection against oxidative stress and neuroinflammation in neuronal cells.

  • Metabolic Regulation: Enhancement of GLP-1 secretion, which can improve insulin (B600854) sensitivity.

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature concerning the biological activities of this compound's metabolites.

In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol outlines a general workflow for assessing the metabolic stability of this compound.

G start Start prep_mics Prepare Human Liver Microsome Suspension start->prep_mics add_pv Add this compound (Substrate) prep_mics->add_pv initiate_reaction Initiate Reaction (Add NADPH) add_pv->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Collect Aliquots at Time Points incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench analyze Analyze Samples (LC-MS/MS or GC-MS) quench->analyze end End analyze->end

Figure 4: Experimental Workflow for In Vitro Metabolism Study.

Methodology:

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO). Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Microsome Incubation: Thaw human liver microsomes on ice. Dilute the microsomes to the desired concentration in the buffer.

  • Reaction Initiation: Pre-warm the microsome suspension to 37°C. Add the this compound stock solution to the microsomes and pre-incubate for a short period. Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the remaining this compound and the formation of n-propanol and valeric acid over time.

HDAC Activity Assay (Colorimetric)

This protocol describes a method to assess the HDAC inhibitory activity of valeric acid.

Methodology:

  • Plate Preparation: Use a microplate with wells coated with an acetylated histone substrate.

  • HDAC Enzyme and Inhibitor Addition: Add the HDAC enzyme solution to the wells. For the test group, add varying concentrations of valeric acid. Include a positive control (a known HDAC inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C to allow the HDAC enzyme to deacetylate the histone substrate.

  • Detection: Add a specific antibody that recognizes the acetylated histone substrate. This is followed by the addition of a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: Add a colorimetric substrate for the enzyme-conjugated secondary antibody. The intensity of the color produced is inversely proportional to the HDAC activity.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of valeric acid.

GPR41/GPR43 Activation Assay (Calcium Mobilization)

This protocol outlines a common method to measure the activation of GPR41 and GPR43 by valeric acid.

Methodology:

  • Cell Culture: Culture cells engineered to express GPR41 or GPR43 (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or microscope.

  • Ligand Addition: Add varying concentrations of valeric acid to the cells.

  • Fluorescence Measurement: Immediately after ligand addition, measure the change in fluorescence over time. An increase in intracellular calcium concentration upon ligand binding will result in an increase in fluorescence.

  • Data Analysis: Plot the change in fluorescence against the concentration of valeric acid to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Conclusion

The primary mechanism of action of this compound in biological systems is its hydrolysis by carboxylesterases into n-propanol and valeric acid. While n-propanol has limited biological activity at low concentrations, valeric acid is a bioactive short-chain fatty acid that can modulate cellular processes through HDAC inhibition and activation of GPR41/GPR43. These actions lead to downstream anti-inflammatory, neuroprotective, and metabolic regulatory effects. Further research is warranted to determine the specific kinetic parameters of this compound hydrolysis by human carboxylesterases to better predict its metabolic fate and the resulting in vivo concentrations of its bioactive metabolite, valeric acid. The experimental protocols provided herein offer a framework for conducting such investigations.

References

Propyl Valerate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501), also known as propyl pentanoate, is an organic ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid with a fruity aroma, reminiscent of pineapple or pear. This compound is primarily utilized as a flavoring and fragrance agent in the food, cosmetic, and perfume industries. This technical guide provides an in-depth overview of the historical context of its synthesis, detailed experimental protocols for its preparation via Fischer esterification, and a summary of its key physicochemical and spectroscopic data.

Historical Context and Discovery

The Fischer-Speier esterification is a reversible reaction in which a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. To drive the reaction toward the formation of the ester, an excess of one of the reactants (usually the less expensive one) is used, and/or the water produced is removed as it is formed.

Physicochemical and Spectroscopic Data

The quantitative data for propyl valerate is summarized in the tables below. This information is crucial for its identification, purification, and characterization.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
CAS Number141-06-0
Boiling Point167.0 - 168.0 °C at 760 mmHg
Density0.870 g/mL at 20 °C
Refractive Index1.405 at 20 °C
Table 2: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR
δ ~0.9 ppm (t, 3H, CH₃ of pentanoate)
δ ~1.3 ppm (m, 4H, CH₂CH₂ of pentanoate)
δ ~1.6 ppm (m, 2H, CH₂ of propanol)
δ ~2.2 ppm (t, 2H, CH₂CO)
δ ~4.0 ppm (t, 2H, OCH₂)
¹³C NMR
δ ~13.7 ppm (CH₃ of pentanoate)
δ ~22.3 ppm (CH₂ of pentanoate)
δ ~28.0 ppm (CH₂ of pentanoate)
δ ~10.4 ppm (CH₃ of propanol)
δ ~22.0 ppm (CH₂ of propanol)
δ ~65.9 ppm (OCH₂)
δ ~173.8 ppm (C=O)
IR (Infrared)
~1740 cm⁻¹ (C=O stretch, strong)
~1180 cm⁻¹ (C-O stretch)
~2870-2960 cm⁻¹ (C-H stretch)
Mass Spectrometry (MS)
m/z = 144 (M⁺)
m/z = 103, 85, 57, 43

Note: NMR chemical shifts (δ) are approximate and can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The primary method for the synthesis of this compound is the Fischer esterification of n-propanol and valeric acid using an acid catalyst.

Fischer Esterification of n-Propanol and Valeric Acid

Objective: To synthesize this compound from n-propanol and valeric acid.

Reactants:

  • Valeric acid (pentanoic acid)

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine valeric acid and an excess of n-propanol (typically a 2:1 to 3:1 molar ratio of alcohol to acid).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while swirling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted valeric acid), and finally with brine (saturated sodium chloride solution).

    • Carefully separate the organic layer after each wash.

  • Drying: Dry the organic layer (this compound) over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Decant or filter the dried liquid to remove the drying agent.

    • Purify the crude this compound by simple distillation. Collect the fraction that boils in the range of 166-168 °C.

Yield: The yield of this reaction can be influenced by factors such as reaction time, temperature, and the efficiency of water removal. Typical yields for Fischer esterification under these conditions range from 60% to 80%.

Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification valeric_acid Valeric Acid (Pentanoic Acid) protonation Protonation of Carbonyl Oxygen valeric_acid->protonation propanol n-Propanol nucleophilic_attack Nucleophilic Attack by Propanol propanol->nucleophilic_attack protonated_carbonyl Protonated Carbonyl protonation->protonated_carbonyl protonated_carbonyl->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer activated_intermediate Activated Intermediate proton_transfer->activated_intermediate elimination Elimination of Water activated_intermediate->elimination protonated_ester Protonated This compound elimination->protonated_ester water Water elimination->water deprotonation Deprotonation protonated_ester->deprotonation propyl_valerate This compound deprotonation->propyl_valerate catalyst_out H₂SO₄ (regenerated) deprotonation->catalyst_out catalyst_in H₂SO₄ (catalyst) catalyst_in->protonation

Caption: Reaction mechanism of Fischer-Speier esterification.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow start Start: Combine Reactants (Valeric Acid, n-Propanol, H₂SO₄) reflux Reflux Reaction Mixture (1-2 hours) start->reflux cool Cool to Room Temperature reflux->cool workup Work-up: - Transfer to Separatory Funnel - Wash with H₂O - Wash with NaHCO₃ (aq) - Wash with Brine cool->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry purify Purification by Simple Distillation dry->purify product Final Product: This compound purify->product characterize Characterization: - NMR - IR - MS - GC product->characterize

Caption: Laboratory workflow for this compound synthesis.

References

Propyl Valerate Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501), also known as propyl pentanoate, is a fatty acid ester with the chemical formula C8H16O2. It is characterized by its fruity odor and is used in flavors, fragrances, and as a solvent. Understanding its degradation pathways is crucial for assessing its environmental fate, biocompatibility in pharmaceutical formulations, and potential for bioremediation. This technical guide provides an in-depth overview of the primary degradation pathways of propyl valerate, including chemical hydrolysis, enzymatic hydrolysis, and microbial degradation. It consolidates quantitative data, details experimental protocols, and visualizes the core processes to support research and development activities.

Chemical Degradation: Hydrolysis

The primary abiotic degradation pathway for this compound is hydrolysis, where the ester bond is cleaved by reaction with water to yield propan-1-ol and valeric acid (pentanoic acid). This reaction can be catalyzed by acids or bases.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid catalyst (e.g., HCl, H2SO4), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is reversible and is typically driven to completion by using an excess of water.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an irreversible reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process, also known as saponification, results in the formation of propan-1-ol and a valerate salt.

Quantitative Data on Chemical Degradation
ConditionDegradation (%)TimeTemperatureReference
Acidic (5N HCl)~3.5%Not SpecifiedRoom Temperature[1][2]
Alkaline (5N NaOH)~11%Not SpecifiedRoom Temperature[1][2]
Oxidative (30% H2O2)~7%Not SpecifiedRoom Temperature[1][2]

Note: This data is for sodium 2-propyl pentanoate and serves as an approximation for the degradation of the pentanoate moiety.

Enzymatic Hydrolysis

The hydrolysis of this compound is readily catalyzed by enzymes, particularly esterases and lipases. These enzymes are ubiquitous in nature and play a key role in the metabolism of esters.

Mechanism of Enzymatic Hydrolysis

Lipases and esterases typically employ a serine hydrolase mechanism. A catalytic triad (B1167595) (usually serine, histidine, and aspartate or glutamate) in the enzyme's active site facilitates the nucleophilic attack of the serine hydroxyl group on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the alcohol (propan-1-ol) and forms an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by water to release the carboxylic acid (valeric acid) and regenerate the free enzyme.

Quantitative Data on Enzymatic Hydrolysis

Specific kinetic data for the enzymatic hydrolysis of this compound is limited. However, studies on various esterases have demonstrated high activity towards short-chain fatty acid esters. For instance, novel metagenome-derived esterases, EstCE1 and EstA3, show the highest activity towards short-chain p-nitrophenyl esters like p-nitrophenyl butyrate (B1204436) (C4), which is structurally similar to the valerate moiety of this compound.[4]

EnzymeOptimal TemperatureOptimal pHSubstrate SpecificityReference
EstCE147°CNot SpecifiedHighest for short-chain fatty acids (C4)[4]
EstA350°C9.0Highest for short-chain fatty acids (C4)[4]

Microbial Degradation

Microorganisms, including bacteria and fungi, are capable of utilizing this compound as a carbon and energy source. The degradation process typically begins with enzymatic hydrolysis, followed by the metabolic assimilation of the resulting alcohol and carboxylic acid.

Bacterial Degradation Pathway

The bacterial degradation of esters like this compound is initiated by extracellular or periplasmic esterases that hydrolyze the ester into propan-1-ol and valeric acid.[5][6]

  • Propan-1-ol Metabolism: Propan-1-ol is oxidized to propionaldehyde, which is further oxidized to propionic acid. Propionic acid is then activated to propionyl-CoA.

  • Valeric Acid Metabolism: Valeric acid is activated to valeryl-CoA and subsequently enters the β-oxidation pathway.

  • Central Metabolism: Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle), through various pathways, such as the methylmalonyl-CoA pathway.[7] Acetyl-CoA from β-oxidation also enters the TCA cycle.

Fungal Degradation

Various fungal species, particularly from the genera Aspergillus, Penicillium, and Fusarium, are known to degrade polyesters containing valerate units, such as PHBV.[8][9][10][11] The degradation mechanism is similar to that of bacteria, involving initial hydrolysis by extracellular lipases and esterases.

Visualizing the Pathways and Protocols

Degradation Pathways

This compound Degradation Pathways cluster_main This compound cluster_chem Chemical Hydrolysis cluster_enz Enzymatic Hydrolysis cluster_micro Microbial Degradation cluster_products Initial Products cluster_metabolism Metabolic Fate This compound This compound Acid/Base Catalysis Acid/Base Catalysis This compound->Acid/Base Catalysis H2O Esterases/Lipases Esterases/Lipases This compound->Esterases/Lipases H2O Bacteria/Fungi Bacteria/Fungi This compound->Bacteria/Fungi Extracellular Esterases Propan-1-ol Propan-1-ol Acid/Base Catalysis->Propan-1-ol Valeric Acid Valeric Acid Acid/Base Catalysis->Valeric Acid Esterases/Lipases->Propan-1-ol Esterases/Lipases->Valeric Acid Bacteria/Fungi->Propan-1-ol Bacteria/Fungi->Valeric Acid Propionyl-CoA Propionyl-CoA Propan-1-ol->Propionyl-CoA β-Oxidation β-Oxidation Valeric Acid->β-Oxidation TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle β-Oxidation->TCA Cycle Acetyl-CoA CO2 + H2O CO2 + H2O TCA Cycle->CO2 + H2O

Caption: Overview of this compound Degradation Pathways.

Experimental Workflow

Experimental Workflow for this compound Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Prepare this compound Stock Prepare this compound Stock Incubate Sample Incubate Sample Prepare this compound Stock->Incubate Sample Prepare Buffer/Medium Prepare Buffer/Medium Prepare Buffer/Medium->Incubate Sample Culture Microorganisms/Prepare Enzyme Solution Culture Microorganisms/Prepare Enzyme Solution Culture Microorganisms/Prepare Enzyme Solution->Incubate Sample Collect Aliquots at Time Intervals Collect Aliquots at Time Intervals Incubate Sample->Collect Aliquots at Time Intervals Sample Quenching/Extraction Sample Quenching/Extraction Collect Aliquots at Time Intervals->Sample Quenching/Extraction HPLC/GC-MS Analysis HPLC/GC-MS Analysis Sample Quenching/Extraction->HPLC/GC-MS Analysis Quantify this compound and Products Quantify this compound and Products HPLC/GC-MS Analysis->Quantify this compound and Products Calculate Degradation Rate Calculate Degradation Rate Quantify this compound and Products->Calculate Degradation Rate Identify Degradation Products Identify Degradation Products Quantify this compound and Products->Identify Degradation Products Determine Kinetic Parameters Determine Kinetic Parameters Calculate Degradation Rate->Determine Kinetic Parameters

Caption: Workflow for studying this compound degradation.

Experimental Protocols

Protocol for Determining Chemical Hydrolysis Rate

This protocol is adapted from methods used for studying the hydrolysis of other esters.

1. Materials:

  • This compound (analytical standard)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate (B84403) buffer solutions (pH 5, 7, 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.

  • In separate temperature-controlled reaction vessels (e.g., 25°C), add the acidic, basic, and buffered solutions.

  • Spike each solution with the this compound stock solution to a final concentration of 10 mg/L. Mix thoroughly.

  • Immediately withdraw a sample (t=0) and transfer it to an autosampler vial containing a quenching solution (e.g., an equal volume of acetonitrile) to stop the reaction.

  • Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.[1][3][12][13]

3. Analysis:

  • HPLC Method: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) can be used. The mobile phase could consist of an isocratic or gradient mixture of acetonitrile and water with a phosphate buffer.[1][12] Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).[1][3]

  • Kinetics: Plot the natural logarithm of the this compound concentration versus time. For a pseudo-first-order reaction, the slope of the line will be equal to the negative of the observed rate constant (k_obs).

Protocol for Screening Microbial Degradation

This protocol provides a method to screen for microorganisms capable of degrading this compound.

1. Materials:

  • This compound (filter-sterilized)

  • Minimal salts medium (MSM)

  • Agar (B569324)

  • Petri dishes

  • Microorganism source (e.g., soil sample, wastewater sludge)

  • Incubator

2. Procedure:

  • Prepare MSM agar plates. MSM should not contain any other carbon source.

  • After autoclaving and cooling the agar to ~50-60°C, add this compound as the sole carbon source. This can be done by adding it directly to the molten agar (to a final concentration of e.g., 0.1% v/v) and sonicating to create a fine emulsion, or by supplying it in the vapor phase by placing a small amount on the lid of the inverted petri dish.

  • Prepare serial dilutions of the environmental sample (e.g., 1 g of soil in 9 mL of sterile saline).

  • Plate the dilutions onto the MSM-propyl valerate agar plates.

  • Incubate the plates at an appropriate temperature (e.g., 28-30°C) for several days to weeks.

  • Monitor for the appearance of microbial colonies. Colonies that grow on these plates are potential this compound degraders.

  • Isolate and purify the colonies by re-streaking onto fresh MSM-propyl valerate plates.

Protocol for Quantifying Enzymatic Hydrolysis using p-Nitrophenyl Esters

This colorimetric assay uses a model substrate, p-nitrophenyl valerate, to measure esterase activity. The hydrolysis of p-nitrophenyl esters releases p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.[4][14]

1. Materials:

  • Esterase/lipase solution

  • p-Nitrophenyl valerate stock solution (in isopropanol (B130326) or DMSO)

  • Tris-HCl or phosphate buffer (e.g., 100 mM, pH 7-9)

  • Spectrophotometer and cuvettes or a microplate reader

2. Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing the buffer.

  • Add a small volume of the enzyme solution to the buffer and pre-incubate at the desired temperature (e.g., 45°C).[4]

  • Initiate the reaction by adding a small volume of the p-nitrophenyl valerate stock solution (e.g., to a final concentration of 4 mM).

  • Immediately measure the increase in absorbance at 410 nm over time.[4]

  • Calculate the rate of p-nitrophenol formation using its molar extinction coefficient. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Conclusion

The degradation of this compound proceeds through well-established chemical, enzymatic, and microbial pathways. The primary mechanism is hydrolysis of the ester bond to form propan-1-ol and valeric acid. While specific quantitative data for this compound is sparse, information from structurally similar compounds provides a strong basis for predicting its behavior. Chemically, it is susceptible to both acid and base-catalyzed hydrolysis. Biologically, it is readily degraded by a wide range of microbial esterases and lipases, with the resulting alcohol and acid being assimilated into central metabolic pathways. The protocols and data presented in this guide offer a comprehensive framework for professionals engaged in the research and development of products containing this compound, enabling a better understanding of its stability, environmental impact, and metabolic fate.

References

Chemical reactions of propyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactions of Propyl Valerate (B167501)

Introduction

Propyl valerate, also known as propyl pentanoate, is a fatty acid ester with the chemical formula C8H16O2.[1][2] It is a colorless liquid with a fruity odor, commonly used as a flavor and fragrance agent.[3] As a typical carboxylic acid ester, this compound undergoes several fundamental reactions that are crucial in organic synthesis and industrial applications. These reactions primarily involve the cleavage of the acyl-oxygen bond or the carbonyl group's reactivity.

This technical guide provides a comprehensive overview of the core chemical reactions of this compound, including hydrolysis, transesterification, reduction, and reactions with Grignard reagents. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reactivity and synthetic utility of this ester. The guide includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate both theoretical understanding and practical application.

Hydrolysis of this compound

Hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol.[4] This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5] The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used.[4][6] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Acid_Hydrolysis cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products PropylValerate This compound CH3(CH2)3COOCH2CH2CH3 ProtonatedEster Protonated Ester PropylValerate->ProtonatedEster + H+ H3O_plus H3O+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O - H+ ValericAcid Valeric Acid CH3(CH2)3COOH TetrahedralIntermediate->ValericAcid - Propanol + H+ Propanol 1-Propanol (B7761284) CH3CH2CH2OH TetrahedralIntermediate->Propanol

Caption: Acid-catalyzed hydrolysis of this compound pathway.

Table 1: Quantitative Data for Acid-Catalyzed Hydrolysis of Esters

Parameter Value/Condition Reference
Catalyst Dilute H2SO4 or HCl [4]
Reactant Ratio Large excess of water [5]
Temperature Heating under reflux [4]
Reaction Time Several hours N/A

| Typical Yield | Moderate to high (equilibrium dependent) |[6] |

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

  • Apparatus Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a condenser, and a heating mantle.

  • Reagents: To the round-bottom flask, add this compound (14.4 g, 0.1 mol).

  • Reaction Mixture: Add 100 mL of 1 M sulfuric acid (an excess of water and catalyst).

  • Reaction: Heat the mixture to a gentle reflux for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to remove residual acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure. The resulting mixture of valeric acid and 1-propanol can be separated by fractional distillation.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol.[5][6] The term saponification originates from its use in soap making from fats (which are esters).[4] The reaction is driven to completion because the final step, an acid-base reaction between the carboxylic acid and the base, is not reversible.[6]

Saponification cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products PropylValerate This compound CH3(CH2)3COOCH2CH2CH3 TetrahedralIntermediate Tetrahedral Intermediate PropylValerate->TetrahedralIntermediate + OH- OH_minus OH- CarboxylicAcid Valeric Acid TetrahedralIntermediate->CarboxylicAcid - OPr- Propanol 1-Propanol CH3CH2CH2OH TetrahedralIntermediate->Propanol ValerateSalt Sodium Valerate CH3(CH2)3COONa CarboxylicAcid->ValerateSalt + OH- - H2O

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Table 2: Quantitative Data for Base-Catalyzed Hydrolysis of Esters

Parameter Value/Condition Reference
Base NaOH or KOH solution [5]
Stoichiometry At least 1 equivalent of base [7]
Temperature Heating under reflux [4]
Reaction Time 30-60 minutes N/A

| Typical Yield | High (quantitative) |[4] |

Experimental Protocol: Saponification of this compound

  • Apparatus Setup: Assemble a reflux apparatus as described for acid hydrolysis.

  • Reagents: Place this compound (14.4 g, 0.1 mol) in the round-bottom flask.

  • Reaction Mixture: Add 50 mL of 2.5 M aqueous sodium hydroxide (B78521) (0.125 mol, 1.25 equivalents).

  • Reaction: Heat the two-phase mixture to reflux with vigorous stirring for 1 hour. The mixture should become homogeneous as the reaction proceeds.

  • Workup: Cool the reaction mixture. The 1-propanol can be distilled directly from the reaction mixture.

  • Isolation: Acidify the remaining solution with 6 M HCl until the pH is ~2. Valeric acid will separate as an oily layer if its solubility is exceeded, or it can be extracted with diethyl ether.

  • Purification: Wash the ether extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield valeric acid.

Transesterification of this compound

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[8] This reaction is typically catalyzed by either an acid (like H2SO4) or a base (like NaOCH3).[9] To ensure a high yield, the alcohol reactant is usually used in large excess to shift the equilibrium towards the products.[10] This reaction is the cornerstone of biodiesel production.[11][12]

Transesterification cluster_reactants Reactants cluster_products Products PropylValerate This compound MethylValerate Methyl Valerate PropylValerate->MethylValerate Transesterification Propanol 1-Propanol PropylValerate->Propanol Methanol Methanol (excess) Methanol->MethylValerate Catalyst H+ or RO- Reduction cluster_reactants Reactants cluster_products Products PropylValerate This compound Pentanol 1-Pentanol PropylValerate->Pentanol Reduction Propanol 1-Propanol PropylValerate->Propanol Reduction LiAlH4 1. LiAlH4, THF LiAlH4->Pentanol H3O_plus 2. H3O+ workup H3O_plus->Pentanol Grignard_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PropylValerate This compound Ketone 2-Hexanone (not isolated) PropylValerate->Ketone + CH3MgBr - Mg(OPr)Br Propanol 1-Propanol PropylValerate->Propanol Grignard 1. 2 eq. CH3MgBr, Et2O H3O_plus 2. H3O+ workup TertiaryAlcohol 2-Methyl-2-hexanol Ketone->TertiaryAlcohol + CH3MgBr, then H3O+

References

Propyl Valerate: A Technical Overview of its Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of propyl valerate (B167501) (also known as propyl pentanoate), a significant ester in the flavor and fragrance industry. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its molecular characteristics, synthesis protocols, and analytical methods.

Core Molecular and Physical Data

Propyl valerate is recognized for its fruity aroma, reminiscent of pineapple and apple. Its fundamental physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₈H₁₆O₂[1][2][3][4][5][6][7]
Molecular Weight 144.21 g/mol [1][2][4][5]
CAS Number 141-06-0[3][4][5][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 167-168 °C[8]
Melting Point -71 °C to -70 °C[8]
Density Approximately 0.870 - 0.878 g/mL at 20 °C[2][6]
Flash Point ~50-52.4 °C[2][6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of n-propanol with valeric acid, using an acid catalyst.[2] This reversible reaction requires heating to proceed towards the formation of the ester.

Materials and Reagents:

  • n-Valeric acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst like p-toluenesulfonic acid

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine n-valeric acid and an excess of n-propanol. Toluene can be added to facilitate the azeotropic removal of water.

  • Catalysis: Cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product side. Continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess n-propanol and toluene.

  • Purification: The crude this compound can be purified by fractional distillation to obtain the final product.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C8 or C18 reverse-phase column (e.g., Newcrom R1).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) (MeCN) and water.[1] An acid, such as phosphoric acid or formic acid (for MS compatibility), is typically added to the mobile phase.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength.

  • Injection Volume: A standard injection volume, such as 10 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Chromatography: Elute the sample through the column with the mobile phase.

  • Detection and Analysis: Monitor the eluent with the UV detector. The retention time and peak area of this compound are used to determine its presence and purity by comparing with a standard.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product valeric_acid n-Valeric Acid reflux Reflux with Dean-Stark Trap valeric_acid->reflux n_propanol n-Propanol n_propanol->reflux catalyst H₂SO₄ Catalyst catalyst->reflux workup Aqueous Workup (Wash with NaHCO₃, Brine) reflux->workup Collect H₂O dry_concentrate Dry & Concentrate workup->dry_concentrate purify Fractional Distillation dry_concentrate->purify propyl_valerate Pure this compound purify->propyl_valerate

Caption: Fischer esterification workflow for this compound synthesis.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject Sample dissolve->inject separate RP-HPLC Column (C8/C18) inject->separate Mobile Phase (MeCN/H₂O) detect UV Detector separate->detect chromatogram Chromatogram detect->chromatogram analysis Purity Assessment chromatogram->analysis

Caption: Workflow for the HPLC analysis of this compound.

References

Methodological & Application

Application Note: Analysis of Propyl Valerate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl valerate (B167501), also known as propyl pentanoate, is an ester characterized by its fruity aroma, often described as pineapple- or apricot-like. It is a key component in the flavor and fragrance industry and is found naturally in various fruits. The accurate and sensitive quantification of propyl valerate is crucial for quality control in food and beverage production, as well as in the development of new fragrance formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile compounds like this compound from complex matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Chemical Information
  • Compound Name: this compound (Propyl Pentanoate)

  • CAS Number: 141-06-0[3]

  • Molecular Formula: C₈H₁₆O₂[3]

  • Molecular Weight: 144.21 g/mol [3]

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography and the sensitive and selective detection capabilities of mass spectrometry.[4] A sample containing this compound is introduced into the GC system, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for unequivocal identification. Quantification is achieved by comparing the abundance of characteristic ions of this compound to that of a known standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as beverages or liquid flavor formulations, a direct injection or a liquid-liquid extraction (LLE) is typically employed. For solid matrices, headspace solid-phase microextraction (HS-SPME) is a common and effective technique for extracting volatile compounds.[5]

a) Liquid-Liquid Extraction (for liquid samples):

  • To 5 mL of the liquid sample in a separatory funnel, add 5 mL of a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.

  • Add a known amount of an internal standard (e.g., ethyl heptanoate) to the sample.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer (bottom layer for dichloromethane, top layer for diethyl ether) in a clean vial.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME) (for solid or liquid samples):

  • Weigh a known amount of the homogenized solid sample (e.g., 1-2 g) or pipette a known volume of the liquid sample (e.g., 2-5 mL) into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • Seal the vial with a PTFE-faced silicone septum.

  • Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 60°C) for a set equilibration time (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20 minutes) at the same temperature.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Split/Splitless injector
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The mass spectrum can be obtained from the NIST Chemistry WebBook.[6] The most abundant and characteristic ions should be selected for SIM mode analysis to enhance sensitivity and selectivity.

Table 1: Characteristic Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Ion Identity (Proposed)
4138.4[C₃H₅]⁺
4219.4[C₃H₆]⁺
4340.2[C₃H₇]⁺ or [C₂H₃O]⁺
5756.7[C₄H₉]⁺
6034.5[C₂H₄O₂]⁺ (McLafferty rearrangement)
7318.6[C₃H₅O₂]⁺
85100.0[C₅H₉O]⁺ (Base Peak)
10360.5[M-C₃H₇]⁺ or [C₅H₉O₂]⁺
1153.8[M-C₂H₅]⁺
144Not prominent[M]⁺ (Molecular Ion)

Data sourced from NIST Chemistry WebBook.[6]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The peak area of the selected quantitation ion (e.g., m/z 85) is plotted against the concentration of the standard. The concentration of this compound in the unknown sample is then determined from this calibration curve.

Table 2: Suggested Ions for Selected Ion Monitoring (SIM) Analysis

AnalyteQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound8510357

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Beverage, Food) LLE Liquid-Liquid Extraction Sample->LLE Liquid Sample HS_SPME Headspace-SPME Sample->HS_SPME Solid/Liquid Sample Extract Final Extract in Autosampler Vial LLE->Extract GC_Injector GC Injector HS_SPME->GC_Injector SPME Fiber Desorption Extract->GC_Injector Injection GC_Column GC Column (Separation) GC_Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Identification) Chromatogram->Mass_Spectrum Quantification Quantification (Calibration Curve) Mass_Spectrum->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

PropylValerate_Fragmentation cluster_fragments Major Fragmentation Pathways PropylValerate This compound (m/z 144) m103 [M-C₃H₇]⁺ m/z 103 PropylValerate->m103 - C₃H₇ m60 McLafferty Rearrangement [C₂H₄O₂]⁺ m/z 60 PropylValerate->m60 m43 [C₃H₇]⁺ m/z 43 PropylValerate->m43 - C₅H₉O₂ m85 [C₅H₉O]⁺ m/z 85 (Base Peak) m103->m85 - H₂O m57 [C₄H₉]⁺ m/z 57 m85->m57 - CO

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Propyl Valerate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501), also known as propyl pentanoate, is an ester characterized by its fruity aroma and is utilized in various industries, including food, fragrance, and pharmaceuticals.[1] Accurate and reliable quantification of propyl valerate in complex matrices such as biological fluids, environmental samples, and food products is crucial for quality control, pharmacokinetic studies, and safety assessments. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is designed to be robust and suitable for the routine analysis of this compound in intricate sample matrices.

Principle

This method employs RP-HPLC to separate this compound from other components in a complex mixture. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. This compound, being a relatively nonpolar compound, is retained on the nonpolar stationary phase and is eluted by the organic component of the mobile phase. Detection is performed using a UV detector at a low wavelength, typically around 210 nm, where the ester functional group exhibits absorbance. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or purified to 18 MΩ·cm)

  • Reagents: Phosphoric acid (or formic acid for MS-compatibility), this compound standard (≥99% purity)

  • Sample Preparation: Solid-phase extraction (SPE) C18 cartridges, 0.2 µm syringe filters

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Illustrative Example for Plasma)
  • Protein Precipitation: To 1 mL of plasma sample, add 2 mL of cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 × g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elution: Elute the this compound with 2 mL of acetonitrile.

  • Filtration: Filter the eluate through a 0.2 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions
  • Instrument: HPLC system with a UV detector

  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid.[2]

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions over a specified concentration range.

  • Accuracy: Determined by the recovery of known amounts of this compound spiked into a blank matrix.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Data Presentation

The following table summarizes the illustrative quantitative data for the HPLC analysis of this compound.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)< 2.0%
- Intermediate Precision (Inter-day)< 3.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Retention Time Approximately 4.5 min

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Complex Mixture (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile) sample->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) C18 Cartridge centrifugation->spe filtration Filtration (0.2 µm) spe->filtration hplc HPLC System (C18 Column) filtration->hplc detection UV Detection (210 nm) hplc->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

signaling_pathway cluster_input Input cluster_process Analytical Process cluster_output Output standard This compound Standard preparation Sample Preparation standard->preparation sample Complex Sample sample->preparation separation HPLC Separation preparation->separation detection UV Detection separation->detection qualitative Qualitative Identification (Retention Time) detection->qualitative quantitative Quantitative Measurement (Peak Area) detection->quantitative

Caption: Logical relationship of the analytical process.

References

Standard Protocol for the Laboratory Synthesis of Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Propyl valerate (B167501), also known as propyl pentanoate, is an ester with a characteristic fruity aroma, often described as apple- or pineapple-like. It finds applications in the food, beverage, and cosmetic industries as a flavoring and fragrance agent. In the context of drug development and research, esters like propyl valerate can serve as model compounds, intermediates in organic synthesis, or as components in formulation studies.

The most common and established method for the laboratory synthesis of this compound is the Fischer esterification of n-propanol and valeric acid.[1][2][3] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][3][4][5] The reaction is reversible, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[5][6] This document provides a detailed standard operating procedure for the synthesis, purification, and characterization of this compound in a laboratory setting.

Materials and Reagents

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
n-PropanolC₃H₈O60.10970.803
Valeric AcidC₅H₁₀O₂102.13186-1870.939
This compoundC₈H₁₆O₂144.21167-1680.872
Sulfuric AcidH₂SO₄98.083371.84
  • n-Propanol, ≥99.5%

  • Valeric acid, ≥99%

  • Concentrated sulfuric acid (95-98%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

  • Deionized water

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask, add 20.4 g (0.2 mol) of valeric acid.

  • In a separate beaker, measure 24.0 g (0.4 mol) of n-propanol.

  • Add the n-propanol to the round-bottom flask containing the valeric acid.

  • Carefully and slowly, add 2 mL of concentrated sulfuric acid to the mixture while swirling the flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble a reflux apparatus by attaching a condenser to the round-bottom flask. Ensure that water is flowing through the condenser.

Esterification Reaction
  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 60-90 minutes.[7] The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid (Caution: CO₂ evolution will occur. Vent the separatory funnel frequently). Repeat this wash until no more gas evolves.

    • 50 mL of saturated sodium chloride solution (brine).

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the crude this compound over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes, swirling occasionally.

  • Decant or filter the dried ester into a clean, dry round-bottom flask suitable for distillation.

  • Purify the this compound by simple distillation. Collect the fraction boiling between 165-169 °C.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch around 1740-1735 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound molecule.

Data Presentation

Table 2: Summary of Reaction Parameters

ParameterValue
Molar Ratio (n-Propanol : Valeric Acid)2 : 1
CatalystConcentrated H₂SO₄
Catalyst Volume2 mL
Reaction TemperatureReflux (~100-110 °C)
Reaction Time60-90 minutes
Expected Yield70-80%

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Valeric Acid, n-Propanol, and H₂SO₄ reflux Reflux for 60-90 min reactants->reflux cool Cool to Room Temp. reflux->cool Reaction Completion wash_water Wash with H₂O cool->wash_water wash_bicarb Wash with NaHCO₃ soln. wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry distill Simple Distillation dry->distill Isolation characterize Characterization (GC-MS, IR, NMR) distill->characterize

References

Application Notes and Protocols: Propyl Valerate as a Flavoring Agent in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501) (also known as propyl pentanoate) is a volatile ester characterized by its potent fruity aroma, often described as reminiscent of pineapple, apple, and other sweet fruits.[1] As a flavoring agent, it is utilized in the food industry to impart or enhance these desirable flavor profiles in a variety of products. This document provides detailed application notes and protocols for the effective use and evaluation of propyl valerate in food and beverage development.

Chemical Profile:

PropertyValueReference
Synonyms Propyl pentanoate, n-Propyl n-valerate[2][3]
CAS Number 141-06-0[2][3]
Molecular Formula C8H16O2[2][3]
Molecular Weight 144.21 g/mol [2][3]
Appearance Colorless liquid[4]
Odor Ethereal, fruity, pineapple, metallic, animal[1][2]
Boiling Point 167.55 °C[3]
Flash Point 50 °C[3]
Solubility Soluble in alcohol; sparingly soluble in water (approx. 308.7 mg/L at 25°C)[1]

Regulatory Status

This compound is recognized as a flavoring substance in the food industry. While its isomer, propyl isovalerate, is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) with the number 2960, the regulatory status of this compound itself is also established through its inclusion in international food additive databases.[5] For instance, it is listed by the International Organization of the Flavor Industry (IOFI) and in the EU's DG SANTE database.[6] It is crucial for users to verify the specific regulatory requirements for their intended application and region.

Sensory Properties and Applications

The primary application of this compound stems from its characteristic fruity aroma. Its flavor profile makes it suitable for a wide range of food and beverage products.

Sensory Profile:

  • Primary Notes: Fruity, pineapple, apple.

  • Secondary Notes: Ethereal, sweet, with slight metallic or animalic undertones at higher concentrations.[1][2]

Typical Applications and Recommended Starting Levels:

Food CategoryTypical ApplicationRecommended Starting Level (ppm)
Beverages Fruit juices, carbonated drinks, alcoholic beverages1 - 10
Confectionery Hard candies, chewing gum, jellies5 - 50
Baked Goods Fruit fillings, icings, cookies10 - 100
Dairy Products Yogurt, ice cream, fruit-flavored milk5 - 30

Note: These are starting recommendations. The optimal use level will depend on the specific food matrix, desired flavor intensity, and interactions with other flavor components. It is highly recommended to conduct sensory evaluations to determine the ideal concentration for each application.

Experimental Protocols

Sensory Evaluation

Objective: To determine the flavor threshold of this compound and to assess its sensory impact in a food or beverage product.

A. Flavor Threshold Determination (ASTM E679-04 - Ascending Forced-Choice Method):

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 95% ethanol).

  • Prepare a Dilution Series: Create a series of dilutions in the desired food matrix (e.g., water, sugar solution, or a neutral base of the final product). The concentrations should be in a geometric progression (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0, 10.0 ppb).

  • Triangle Test: Present panelists with three samples, two of which are blanks (the matrix without this compound) and one containing a specific concentration from the dilution series. The order of presentation should be randomized.

  • Forced Choice: Panelists are required to identify the "odd" sample.

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds, which is the lowest concentration at which a panelist correctly identifies the odd sample.

B. Descriptive Sensory Analysis:

  • Panelist Training: Train a panel of 8-12 individuals to identify and quantify the key sensory attributes of the product (e.g., fruity, pineapple, sweet, chemical).

  • Sample Preparation: Prepare samples of the food product with varying concentrations of this compound.

  • Evaluation: In a controlled sensory laboratory environment, have panelists evaluate the samples and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.

Analytical Quantification (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To accurately quantify the concentration of this compound in a food matrix.

A. Sample Preparation (Liquid-Liquid Extraction for Beverages):

  • Internal Standard: Add a known concentration of an internal standard (e.g., ethyl heptanoate) to a measured volume of the beverage sample.

  • Extraction: Extract the sample with a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether). Vortex or shake vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Concentration: Carefully transfer the organic layer to a clean vial and concentrate it under a gentle stream of nitrogen if necessary.

B. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS, or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 2 minutes, then ramp at 5-10 °C/minute to 250 °C and hold for 5 minutes. (This program should be optimized for the specific instrument and sample matrix).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Quantification: Use selected ion monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound include m/z 71, 87, and 101.

C. Calibration and Quantification:

  • Calibration Curve: Prepare a series of standard solutions of this compound with the internal standard in the same solvent used for extraction.

  • Analysis: Analyze the standards using the same GC-MS method.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Use this curve to determine the concentration of this compound in the extracted sample.

Stability and Handling

The stability of this compound can be influenced by several factors during food processing and storage.

  • pH: Esters like this compound can undergo hydrolysis under strongly acidic or alkaline conditions, especially when combined with heat. It is advisable to conduct stability studies in the specific food matrix to assess potential degradation.

  • Temperature: High temperatures, such as those used in pasteurization or baking, can lead to the loss of volatile esters like this compound.[7] It may be necessary to add the flavoring agent at a later stage of processing or to use a slightly higher initial concentration to compensate for losses.

  • Storage: To prevent volatilization and degradation, this compound should be stored in a cool, dark place in a tightly sealed container.

Signaling Pathway and Experimental Workflows

Olfactory Signaling Pathway for Fruity Esters

The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[8] The binding of an odorant molecule triggers a conformational change in the receptor, initiating a downstream signaling cascade.

// Edges PropylValerate -> OR [label="Binds", fontcolor="#5F6368"]; OR -> G_Protein [label="Activates", fontcolor="#5F6368"]; G_Protein -> AC [label="Activates", fontcolor="#5F6368"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to", fontcolor="#5F6368"]; cAMP -> CNG [label="Opens", fontcolor="#5F6368"]; CNG -> Ca_Na [style=invis]; Ca_Na -> Depolarization [label="Leads to", fontcolor="#5F6368"]; Depolarization -> Signal [label="Generates", fontcolor="#5F6368"]; } Caption: Olfactory signal transduction pathway for ester odorants.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for conducting a sensory evaluation of a flavoring agent like this compound in a food product.

// Nodes Define_Objective [label="1. Define Objective\n(e.g., Determine flavor threshold,\nassess product preference)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Select_Method [label="2. Select Sensory Method\n(e.g., Triangle Test, Descriptive Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Panel_Selection [label="3. Panel Selection & Training", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Prep [label="4. Sample Preparation\n(Control and variable samples)", fillcolor="#FBBC05", fontcolor="#202124"]; Conduct_Test [label="5. Conduct Sensory Test\n(Controlled environment)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="6. Data Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="7. Statistical Analysis\n(e.g., ANOVA, t-test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interpretation [label="8. Interpretation & Reporting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="9. Product Decision/\nFurther Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Define_Objective -> Select_Method; Select_Method -> Panel_Selection; Panel_Selection -> Sample_Prep; Sample_Prep -> Conduct_Test; Conduct_Test -> Data_Collection; Data_Collection -> Data_Analysis; Data_Analysis -> Interpretation; Interpretation -> Decision; } Caption: General workflow for sensory evaluation of a flavoring agent.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the key steps in the quantitative analysis of this compound in a food sample using GC-MS.

// Nodes Sample_Collection [label="1. Sample Collection\n(Homogeneous food product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Internal_Standard [label="2. Addition of Internal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="3. Liquid-Liquid or SPME Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="4. Sample Concentration\n(if necessary)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS_Analysis [label="5. GC-MS Injection & Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Acquisition [label="6. Data Acquisition\n(Chromatograms and Mass Spectra)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calibration [label="7. Create Calibration Curve\n(Using standards)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="8. Quantification of this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Results [label="9. Report Results (ppm or ppb)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample_Collection -> Internal_Standard; Internal_Standard -> Extraction; Extraction -> Concentration; Concentration -> GCMS_Analysis; GCMS_Analysis -> Data_Acquisition; Calibration -> Quantification; Data_Acquisition -> Quantification; Quantification -> Results; } Caption: Workflow for quantitative analysis of this compound by GC-MS.

References

Propyl Valerate: Application Notes and Protocols for the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl valerate (B167501), also known as propyl pentanoate, is a valuable ester in the fragrance industry, prized for its powerful and multifaceted fruity aroma. This document provides detailed application notes and protocols for the effective use of propyl valerate in fragrance formulations, catering to researchers, scientists, and professionals involved in fragrance development.

Sensory Profile and Applications

This compound possesses a complex and potent scent profile characterized as ethereal, fruity, with distinct notes of pineapple, and subtle metallic and animalic undertones.[1] Its unique aroma makes it a versatile ingredient in a variety of fragrance compositions, particularly those aiming for a vibrant and natural fruity character. It is naturally present in fruits such as apples, melons, and vanilla.[1]

Key applications include:

  • Fruity and Tropical Fragrances: Its prominent pineapple note makes it an excellent choice for creating tropical and exotic fruit accords.[2]

  • Floral Compositions: In small quantities, it can lift and add a juicy, natural nuance to floral bouquets.

  • Gourmand Scents: It can contribute a sweet, edible quality to confectionery and dessert-themed fragrances.

The recommended usage level for this compound in a fragrance concentrate is up to 5.0000%.[3]

Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical properties is crucial for its effective incorporation into fragrance formulations.

PropertyValueReference
Molecular Formula C8H16O2[1]
Molecular Weight 144.21 g/mol [4]
Appearance Colorless to pale yellow clear liquid (est.)[1]
Odor Threshold 0.0033 ppm (n-Propyl n-valerate)[5][6]
Boiling Point 167.00 to 168.00 °C @ 760.00 mm Hg[1]
Flash Point 100.00 °F TCC (37.78 °C)[1][3]
Specific Gravity 0.87200 @ 20.00 °C[1][3]
Refractive Index 1.40500 @ 20.00 °C[1][3]
Vapor Pressure 1.600000 mmHg @ 25.00 °C (est.)[1]
Solubility Soluble in alcohol; water (308.7 mg/L @ 25 °C est.)[1]

Experimental Protocols

Sensory Evaluation Protocol

Sensory analysis is critical for determining the olfactory characteristics of this compound and its performance in a fragrance blend.

Objective: To evaluate the odor profile of this compound individually and in a simple fragrance base.

Materials:

  • This compound (high purity)

  • Dipropylene glycol (DPG) or ethanol (B145695) (perfumer's grade) as a solvent

  • Glass beakers and stirring rods

  • Digital scale

  • Perfumer's smelling strips (blotters)

  • A neutral, well-ventilated evaluation room

Protocol:

  • Preparation of Dilutions:

    • Prepare a 10% dilution of this compound in the chosen solvent (e.g., DPG) for initial assessment.[1]

    • Prepare further dilutions (e.g., 5%, 1%) to evaluate the scent at different concentrations.

  • Blotter Test:

    • Dip a clean smelling strip into the dilution, ensuring not to oversaturate it.

    • Wave the strip gently under the nose to evaluate the initial "top notes."

    • Allow the strip to dry and evaluate the scent at regular intervals (e.g., 5 min, 30 min, 1 hour, 4 hours) to observe the evolution of the fragrance ("heart" and "base" notes).

    • Record detailed descriptors of the scent at each time point (e.g., fruity, pineapple, sweet, green, metallic).

  • Triangle Test (for differentiation):

    • To determine if a trained panelist can detect a difference between two formulations (e.g., one with and one without this compound), present three samples, two of which are identical and one is different.

    • Ask the panelist to identify the odd sample out.

  • Descriptive Analysis:

    • Utilize a trained sensory panel to provide a detailed description of the fragrance's attributes.

    • Panelists should rate the intensity of various descriptors (e.g., fruity, pineapple, sweet, chemical) on a predefined scale.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis cluster_output Output Prep Prepare Dilutions of this compound Blotter Blotter Test Prep->Blotter Triangle Triangle Test Prep->Triangle Descriptive Descriptive Analysis Prep->Descriptive Record Record Scent Descriptors Blotter->Record Identify Identify Odd Sample Triangle->Identify Rate Rate Attribute Intensity Descriptive->Rate Profile Odor Profile Record->Profile Difference Significant Difference Identify->Difference SensoryMap Sensory Map Rate->SensoryMap

Sensory Evaluation Workflow
Stability Testing Protocol

Stability testing is essential to ensure that a fragrance containing this compound maintains its intended character and appearance over time and under various conditions.

Objective: To assess the stability of a fragrance formulation containing this compound under accelerated conditions.

Materials:

  • Final fragrance formulation containing this compound.

  • Control sample (fragrance base without this compound).

  • Clear and amber glass vials with airtight seals.

  • Climate chamber or oven capable of maintaining a constant temperature.

  • UV light cabinet.

  • Refrigerator/Freezer.

Protocol:

  • Sample Preparation:

    • Fill the vials with the fragrance formulation and the control sample.

    • Tightly seal the vials.

  • Accelerated Stability Testing (Heat):

    • Place a set of samples in a climate chamber or oven at an elevated temperature (e.g., 40°C or 45°C) for a period of 1 to 3 months.[7]

    • Store a corresponding set of samples at room temperature (25°C) and in a refrigerator (4°C) as controls.[7]

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each condition and evaluate for any changes in color, clarity, and odor compared to the control.

  • Light Exposure Testing:

    • Expose a set of samples in clear glass vials to a controlled UV light source for a specified duration.[2][8]

    • Keep a corresponding set of samples in the dark as a control.

    • Evaluate for any changes in color and scent.

  • Freeze-Thaw Cycle Testing:

    • Subject a set of samples to repeated cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature (25°C for 24 hours).[7]

    • Perform a minimum of three cycles.[7]

    • After the cycles, evaluate the samples for any signs of instability, such as phase separation or precipitation.

Stability_Testing_Workflow cluster_prep Preparation cluster_testing Testing Conditions cluster_evaluation Evaluation cluster_result Result Prep Prepare Samples (Formulation & Control) Heat Accelerated Heat (40-45°C) Prep->Heat Light UV Light Exposure Prep->Light Freeze Freeze-Thaw Cycles Prep->Freeze EvalHeat Assess Color, Clarity, Odor Heat->EvalHeat EvalLight Assess Color, Scent Light->EvalLight EvalFreeze Assess Physical Stability Freeze->EvalFreeze Result Stability Profile EvalHeat->Result EvalLight->Result EvalFreeze->Result

Stability Testing Workflow
Instrumental Analysis Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of volatile compounds like this compound in a fragrance mixture.

Objective: To identify and quantify this compound in a complex fragrance oil.

Materials and Equipment:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Appropriate GC column (e.g., non-polar or medium-polar).

  • Helium as carrier gas.

  • Sample of fragrance oil containing this compound.

  • Solvent for dilution (e.g., methanol (B129727) or ethanol).

  • This compound standard for calibration.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the fragrance oil in a suitable solvent (e.g., 1:100 in methanol).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

    • The GC oven temperature program should be optimized to separate the components of the fragrance mixture. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

    • The mass spectrometer will ionize the separated components and generate a mass spectrum for each.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

    • The mass spectrum of this compound can also be compared to a spectral library (e.g., Wiley, NIST) for confirmation.

    • Quantify the amount of this compound by creating a calibration curve using standards of known concentrations.

Safety Considerations

This compound is a flammable liquid.[3] Keep it away from sources of ignition.[3] It is recommended to wear suitable gloves and eye/face protection during handling.[3] Ensure adequate ventilation in the working area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for the Quantification of Propyl Valerate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501) (propyl pentanoate) is an ester that contributes to the fruity and ethereal aroma profiles of some essential oils and is a significant component in the flavor and fragrance industry.[1][2] Its accurate quantification in essential oils is crucial for quality control, authentication, and ensuring the consistency of products in the pharmaceutical, cosmetic, and food industries. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and reliable technique for the analysis of volatile compounds in essential oils, including esters like propyl valerate.[3][4] This document provides detailed application notes and experimental protocols for the quantification of this compound in essential oils.

Analytical Techniques

The primary methods for the quantification of this compound in essential oils are Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-FID is a robust and widely used technique for quantitative analysis due to its high sensitivity, wide linear range, and good stability.[5] The detector response is proportional to the number of carbon atoms in the analyte, making it suitable for quantifying organic compounds.

  • GC-MS combines the separation power of GC with the identification capabilities of MS.[3] While it is a powerful tool for both qualitative and quantitative analysis, for precise quantification, it is often recommended to use an FID detector due to potential variations in MS response.[6] However, GC-MS is invaluable for the initial identification of this compound and other components in the essential oil matrix.[7]

Quantitative Data

Direct quantitative data for this compound in specific essential oils is not widely reported in publicly available literature. However, data for structurally similar valerate esters, such as iso-propyl iso-valerate and isobutyl isovalerate, have been documented. This data can serve as a reference for the potential concentration range of such esters in certain essential oils.

Essential OilEsterRelative Content (%)Analytical MethodReference
Valeriana officinalis (Valerian) Rootiso-Propyl iso-valerate1.36 ± 0.47HS-SPME-GC-MS[8]
Valeriana edulis ssp. procera RootIsobutyl isovalerate46.28 ± 13.97HS-SPME-GC-MS[8]

Note: The table presents data for valerate esters structurally related to this compound. Researchers should perform their own quantitative analysis to determine the exact concentration of this compound in their specific essential oil samples.

Experimental Protocols

This section outlines detailed protocols for the quantification of this compound in essential oils using GC-FID and GC-MS.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The high concentration of components in essential oils necessitates dilution before injection into the GC system.[9]

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Internal Standard (IS) Addition: Add a known concentration of a suitable internal standard. A good choice for an internal standard would be an ester that is not naturally present in the essential oil and has a retention time close to, but well-resolved from, this compound. For example, heptyl acetate (B1210297) or a similar mid-chain ester.

  • Dilution: Dilute the essential oil and internal standard with a suitable solvent (e.g., hexane, ethanol, or methanol) to the mark and mix thoroughly.[3] A typical dilution factor is 1:100 (v/v).

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a 0.45 µm syringe filter before injection.

GC-FID Analysis Protocol

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a data acquisition system.

Protocol:

  • GC Column Selection: A non-polar or medium-polarity column is generally suitable for the analysis of esters in essential oils. A common choice is a DB-5ms or HP-5MS (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Instrumental Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)[3]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 3 °C/min to 180 °C.

      • Ramp 2: Increase at 20 °C/min to 280 °C, hold for 5 minutes.

    • Detector Temperature: 280 °C

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent, each containing the same concentration of the internal standard.

    • Inject each standard solution into the GC-FID system.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared essential oil sample solution into the GC-FID system.

    • Identify the this compound peak based on its retention time, confirmed by GC-MS analysis.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Quantification:

    • Determine the concentration of this compound in the sample by using the calibration curve.

    • Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial weight and dilution factor.

GC-MS Analysis Protocol (for Identification)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Protocol:

  • GC Column: Use the same type of column as for the GC-FID analysis (e.g., DB-5ms or HP-5MS).[3]

  • Instrumental Conditions:

    • Injector and GC parameters: Same as for the GC-FID analysis.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV[3]

    • Mass Scan Range: m/z 40-400

  • Component Identification:

    • Identify this compound by comparing its mass spectrum with reference spectra from a library (e.g., NIST, Wiley).

    • Confirm the identification by comparing the retention index (RI) of the peak with published RI values.

Method Validation

To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by recovery studies, by spiking a blank matrix with a known amount of this compound.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (%RSD).

Visualizations

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_result Result A Weigh Essential Oil B Add Internal Standard A->B C Dilute with Solvent B->C D Inject Sample into GC C->D E Separation in GC Column D->E F Detection (FID/MS) E->F G Peak Identification F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Report this compound Concentration I->J

Caption: Workflow for the quantification of this compound in essential oils.

Analytical_Technique_Selection Start Start Analysis Decision1 Need for both Identification and Quantification? Start->Decision1 GC_MS GC-MS for Identification Decision1->GC_MS Yes GC_FID GC-FID for Quantification Decision1->GC_FID No (Quantification Only) Decision2 Is this compound Peak Identified? GC_MS->Decision2 Report_Quantitative Report Concentration GC_FID->Report_Quantitative Decision2->GC_FID Yes Report_Qualitative Report Presence/ Absence Decision2->Report_Qualitative No

Caption: Decision tree for selecting the appropriate analytical technique.

References

Application Note: Propyl Valerate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl valerate (B167501) (also known as propyl pentanoate) is a fatty acid ester with a characteristic fruity aroma.[1] It is utilized as a reference standard in analytical chemistry, particularly in the quality control of food, beverages, and fragrance formulations. Its well-defined chemical and physical properties make it a reliable benchmark for the quantification of volatile and semi-volatile compounds. This document provides detailed protocols for the use of propyl valerate as a reference standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.

PropertyValueReference
CAS Number 141-06-0[2]
Molecular Formula C8H16O2[2]
Molecular Weight 144.21 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 167.55°C[2]
Density 0.870 g/mL at 20°C[2]
Refractive Index n20/D 1.407[2]
Flash Point 50°C[2]
Solubility Miscible with ethanol (B145695) and diethyl ether; slightly soluble in water.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound. This method is suitable for the analysis of this compound in liquid formulations where the analyte can be easily dissolved in the mobile phase.

a. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with UV-Vis Detector

  • C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

  • This compound Reference Standard (≥99.5% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate (B84403) monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water

b. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.05 M monobasic potassium phosphate (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[4][5] Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 10, 25, 50, 100, and 200 µg/mL).

c. Chromatographic Conditions

ParameterCondition
Column C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase 0.05 M KH2PO4 (pH 3.5) : Acetonitrile (50:50, v/v)
Flow Rate 1.5 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or 25°C for controlled environment)
Detection Wavelength 210 nm

d. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in triplicate, starting with the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the sample solutions (prepared in the mobile phase) in triplicate.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

e. Method Validation Data (Representative)

The following table summarizes typical validation parameters for the HPLC-UV method.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Gas Chromatography (GC-MS and GC-FID) Method

This protocol describes a GC method suitable for the analysis of this compound in complex matrices, such as food and beverage samples, where headspace or direct injection techniques can be employed.

a. Instrumentation and Materials

  • Gas Chromatograph with Mass Spectrometer (MS) or Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm film thickness)[6]

  • This compound Reference Standard (≥99.5% purity)

  • Ethanol (GC grade)

  • Deionized water

  • Internal Standard (e.g., 3-pentanol)

b. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard and dissolve in 100 mL of a 60:40 ethanol:water solution.[6]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL solution of 3-pentanol (B84944) in a 60:40 ethanol:water solution.

  • Calibration Standards: Prepare a series of calibration standards containing this compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) and a constant concentration of the internal standard (e.g., 100 µg/mL).

c. Chromatographic Conditions

ParameterGC-MS ConditionGC-FID Condition
Column DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm)DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C250°C
Injection Volume 1 µL (Split mode, 20:1)1 µL (Split mode, 20:1)
Carrier Gas Helium at 1.0 mL/minHelium at 1.0 mL/min
Oven Program Start at 60°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)Start at 60°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min)
MS Transfer Line 250°C-
Ion Source Temp. 230°C-
Ionization Mode Electron Ionization (EI) at 70 eV-
Scan Range m/z 40-200-
Detector Temp. -250°C
H2 Flow -40 mL/min
Air Flow -400 mL/min
Makeup Gas (N2) -25 mL/min

d. Analytical Procedure

  • Equilibrate the GC system.

  • Inject the calibration standards.

  • For GC-MS, identify this compound by its retention time and mass spectrum. For GC-FID, identify by retention time.

  • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

  • Prepare samples by diluting in the 60:40 ethanol:water solution and adding the internal standard.

  • Inject the prepared samples.

  • Quantify this compound in the samples using the calibration curve.

e. Method Validation Data (Representative)

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD, n=6) < 5.0%
Accuracy (Recovery %) 95.0% - 105.0%

Visualizations

HPLC_Workflow A Prepare Mobile Phase (0.05M KH2PO4 pH 3.5 : ACN, 50:50) D HPLC System Equilibration A->D B Prepare this compound Reference Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solution F Inject Sample C->F D->E E->F G Data Acquisition (UV at 210 nm) F->G H Quantification of this compound G->H

Caption: HPLC-UV analysis workflow for this compound.

GC_Workflow A Prepare this compound Reference & Internal Standard Solutions D Inject Standards & Build Calibration Curve A->D B Prepare Sample with Internal Standard E Inject Sample B->E C GC-MS/FID System Setup (Column, Temp Program, Detector) C->D D->E F Data Acquisition (MS Scan or FID Signal) E->F G Quantification of this compound F->G

Caption: GC-MS/FID analysis workflow for this compound.

Conclusion

This compound is a versatile and reliable reference standard for the quantification of esters and other volatile compounds in various matrices. The HPLC-UV and GC-MS/FID methods detailed in this application note provide robust and accurate means for its use in quality control and research settings. Proper method validation is essential to ensure the reliability of the analytical results obtained using this compound as a reference standard.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Propyl Valerate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of propyl valerate (B167501), a valuable flavor and fragrance compound. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions with high selectivity.[1][2] This document outlines the materials, experimental procedures, and expected outcomes for the synthesis, drawing from established methodologies in enzymatic esterification.

Introduction

Propyl valerate is an ester known for its fruity aroma, often reminiscent of apple or pineapple, making it a desirable compound in the food, beverage, and cosmetic industries.[1] The enzymatic synthesis of such flavor esters is gaining prominence as it is considered a "natural" production method.[1] Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions, not only in aqueous environments but also in non-aqueous media, which is advantageous for ester synthesis.[3][4]

This protocol will focus on the direct esterification of valeric acid with propanol (B110389) using a commercially available immobilized lipase (B570770). Immobilized enzymes offer several benefits, including enhanced stability, ease of separation from the reaction mixture, and potential for reuse, which improves the economic viability of the process.[5][6]

Data Summary

The following tables summarize key quantitative data from related studies on the lipase-catalyzed synthesis of various alkyl valerates. This data provides a baseline for expected conversions and the influence of different reaction parameters.

Table 1: Ultrasound-Assisted Esterification of Valeric Acid with Various Alcohols [7][8]

EntrySystemAlcoholAcid:Alcohol Molar RatioConversion (%)Specific Activity (U/g biocatalyst)
1Free EnzymeEthanol1:175583 ± 16
2Free EnzymeEthanol1:276-
3Free EnzymeEthanol1:374-
4Bio-lipaseEthanol1:185616 ± 9
5Bio-lipaseEthanol1:290-
6Bio-lipaseEthanol1:382-
7Bio-lipase1-Propanol1:150480 ± 6
8Bio-lipase1-Propanol1:260-
9Bio-lipase1-Propanol1:357-
10Bio-lipase1-Butanol1:170-
11Bio-lipase1-Butanol1:282-
12Bio-lipase1-Butanol1:378-

Reaction conditions: 0.01 mol valeric acid, 0.01–0.03 mol alcohol, 30 mg Bio-lipase (15% m/v), 2 h ultrasonic irradiation.[7]

Table 2: Influence of Lipase Type and Immobilization on Ester Synthesis

Lipase SourceImmobilization SupportSubstratesSolventMax. Conversion (%)Reference
Candida rugosa (CRL)Microemulsion Based OrganogelsValeric acid, 1-PentanolIsooctane~99 (immobilized)[1]
Candida rugosa (CRL)Free EnzymeValeric acid, 1-PentanolIsooctane~19 (free)[1]
Porcine Pancreatic Lipase (PPL)Celite 545Isovaleric acid, 1-Pentanoln-HexaneEffective[5]
Candida cylindracea (CCL)Celite 545Isovaleric acid, 1-Pentanoln-HexaneEffective[5]
Candida antarctica Lipase B (CAL-B)ImmobilizedBenzoic acid, n-PropanolHeptane96.1[9]

Experimental Workflow

The general workflow for the biocatalytic synthesis of this compound is depicted below.

G cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_purification Product Recovery Reactant_Preparation Prepare Reactant Solution (Valeric Acid & Propanol) Reaction_Setup Combine Reactants and Enzyme in a Sealed Vessel Reactant_Preparation->Reaction_Setup Enzyme_Preparation Prepare Immobilized Lipase Enzyme_Preparation->Reaction_Setup Incubation Incubate with Agitation (e.g., Orbital Shaker) at Controlled Temperature Reaction_Setup->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Enzyme_Removal Separate Immobilized Enzyme (Filtration/Decantation) Incubation->Enzyme_Removal Analysis Analyze Samples (e.g., GC-FID) to Determine Conversion Sampling->Analysis Product_Purification Purify this compound (e.g., Distillation, Solvent Extraction) Enzyme_Removal->Product_Purification

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Optimization of parameters such as temperature, substrate molar ratio, and enzyme loading may be required to achieve maximum yield.

Materials and Reagents
  • Valeric acid (n-pentanoic acid), ≥99% purity

  • 1-Propanol, ≥99.5% purity

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin)

  • Organic solvent (e.g., n-hexane, heptane, or solvent-free system)

  • Molecular sieves (3Å or 4Å, activated) for water removal (optional, but recommended for high conversion)

  • Sodium bicarbonate (NaHCO₃) solution, 5% (w/v)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • Glassware: 50 mL screw-capped flasks, magnetic stirrer, heating mantle or water bath, condenser, separatory funnel, filtration apparatus.

  • Analytical equipment: Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., HP-5 or equivalent).

Enzyme Preparation

If the immobilized lipase requires pre-treatment or activation, follow the manufacturer's instructions. If not, the enzyme can be used directly.

Esterification Reaction Procedure
  • In a 50 mL screw-capped flask, add 0.01 mol of valeric acid.

  • Add the desired molar equivalent of 1-propanol. A molar ratio of 1:2 (valeric acid:propanol) is a good starting point.[7][8]

  • Add the organic solvent if the reaction is not solvent-free. For a 20 mL total reaction volume, add the appropriate amount of solvent.

  • Add the immobilized lipase. An enzyme loading of 15% (m/v) relative to the substrates can be used as a starting point.[7]

  • (Optional) Add activated molecular sieves (e.g., 5% w/w of substrates) to remove the water produced during the reaction, which can drive the equilibrium towards product formation.

  • Seal the flask and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. A reaction temperature of 37-45°C is often optimal for lipases.[1][10]

  • Incubate the reaction mixture with constant agitation (e.g., 150-200 rpm) for the desired reaction time (e.g., 2-24 hours).[1][3]

Monitoring the Reaction
  • Periodically (e.g., every 1-2 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., hexane) containing an internal standard.

  • Analyze the sample by GC-FID to determine the concentration of this compound and the remaining substrates.

  • Calculate the conversion of valeric acid using the following formula: Conversion (%) = ([Initial moles of valeric acid] - [Final moles of valeric acid]) / [Initial moles of valeric acid] x 100

Product Isolation and Purification
  • After the reaction reaches the desired conversion, stop the reaction by separating the immobilized lipase from the mixture by filtration or decantation. The enzyme can be washed with solvent and stored for reuse.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted valeric acid.

  • Wash with deionized water to remove any remaining salts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed by rotary evaporation, and the this compound can be further purified by distillation if required.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of lipase in the esterification reaction, following a Ping-Pong Bi-Bi mechanism.

G cluster_inputs Substrates cluster_outputs Products E Lipase (E) E_VA E-Valeric Acid Complex E->E_VA + Valeric Acid E_Acyl Acyl-Enzyme Intermediate (E') E_VA->E_Acyl - Water H2O Water E_VA->H2O E_Acyl_PrOH E'-Propanol Complex E_Acyl->E_Acyl_PrOH + Propanol E_Acyl_PrOH->E - this compound PV This compound E_Acyl_PrOH->PV VA Valeric Acid VA->E_VA PrOH Propanol PrOH->E_Acyl_PrOH

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The biocatalytic synthesis of this compound using lipase is a promising green alternative to conventional chemical methods. By leveraging immobilized enzymes, the process can be made more efficient and cost-effective. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this synthesis for various applications. Further studies could explore the use of different lipases, reaction media, and process intensification techniques like ultrasound to enhance reaction rates and yields.[7][11]

References

Application Note: Quantitative Analysis of Volatile Propyl Valerate by Headspace Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable static headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) for the quantitative analysis of propyl valerate (B167501). Propyl valerate, a volatile ester, is a potential residual solvent or process impurity in pharmaceutical manufacturing. The described protocol provides a highly sensitive and specific method for the determination of this compound in drug substances and excipients, ensuring product quality and safety in compliance with regulatory standards. This document provides detailed experimental protocols, data presentation, and method validation parameters relevant for researchers, scientists, and drug development professionals.

Introduction

The analysis of residual solvents and volatile impurities is a critical aspect of pharmaceutical development and manufacturing, governed by stringent regulatory guidelines such as USP <467>.[1][2][3] Headspace gas chromatography is the technique of choice for such analyses due to its ability to introduce only the volatile components into the GC system, thereby minimizing matrix effects and protecting the instrument from non-volatile sample components.[2][4]

This compound (also known as propyl pentanoate) is a volatile organic compound that can be present as an impurity in raw materials or as a residual solvent from the manufacturing process. Its accurate quantification is essential for ensuring the safety and quality of the final drug product. This application note presents a comprehensive HS-GC-FID method for the determination of this compound, including sample preparation, chromatographic conditions, and method validation.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: (Purity ≥ 99.5%)

  • Internal Standard (IS): n-Butyl Acetate (B1210297) (Purity ≥ 99.5%) or other suitable non-interfering volatile compound.

  • Solvent/Diluent: Dimethyl sulfoxide (B87167) (DMSO), Headspace Grade

  • Sample Vials: 20 mL flat-bottom headspace vials with PTFE/silicone septa and aluminum crimp caps

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidant, zero grade)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a Flame Ionization Detector (FID).

  • Headspace Autosampler: Agilent 8697 Headspace Sampler (or equivalent).

  • GC Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent mid-polar column).

  • Data Acquisition and Processing: Agilent MassHunter (or equivalent chromatography data system).

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of n-butyl acetate and dissolve in 100 mL of DMSO.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of DMSO.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with DMSO to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the drug substance or excipient into a 20 mL headspace vial. Add 5.0 mL of the internal standard solution (at 50 µg/mL in DMSO). Immediately seal the vial with a crimp cap.

Headspace GC-FID Method Parameters

The following tables summarize the optimized instrumental conditions for the analysis of this compound.

Table 1: Headspace Autosampler Parameters

ParameterValue
Vial Equilibration Temperature90 °C
Vial Equilibration Time30 minutes
Syringe Temperature100 °C
Transfer Line Temperature110 °C
Injection Volume1 mL
Vial ShakingOn (Medium)

Table 2: Gas Chromatograph and Detector Parameters

ParameterValue
GC Inlet
Inlet Temperature250 °C
Split Ratio10:1
Carrier GasHelium
Flow Rate2.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature50 °C
Hold Time2 minutes
Ramp Rate15 °C/min
Final Temperature220 °C
Final Hold Time3 minutes
FID Detector
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (Helium)25 mL/min

Data Presentation and Results

The method was validated for specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The results are summarized in the following tables.

Table 3: Method Validation Summary

ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Precision (RSD%)
Repeatability (n=6)< 5%
Intermediate Precision (n=6)< 8%
Accuracy (Recovery %)
Spiked at 50%95.2%
Spiked at 100%98.7%
Spiked at 150%101.5%
Limits
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Table 4: Representative Quantitative Data

Sample IDThis compound Concentration (µg/g)
Drug Substance Batch A15.2
Drug Substance Batch B< LOQ
Excipient Batch X5.8
Excipient Batch Y< LOQ

Mandatory Visualizations

G cluster_prep Sample and Standard Preparation cluster_hs Headspace Incubation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Weigh 100 mg Sample into 20 mL Vial add_is Add 5 mL Internal Standard Solution (in DMSO) prep_sample->add_is prep_std Prepare Calibration Standards (1-100 µg/mL) prep_std->add_is seal Immediately Seal Vial add_is->seal vortex Vortex to Dissolve seal->vortex incubate Equilibrate at 90°C for 30 min with Shaking vortex->incubate Transfer to Autosampler inject Inject 1 mL of Headspace incubate->inject separate Chromatographic Separation (DB-624 Column) inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for the headspace GC analysis of this compound.

G cluster_method Headspace GC Method Development for this compound cluster_sample Sample Parameters cluster_hs Headspace Parameters cluster_gc GC Parameters cluster_detector Detector Parameters Matrix Matrix (Drug Substance, Excipient) Solvent Solvent (DMSO) Matrix->Solvent Solubility Analyte Analyte (this compound) Temp Equilibration Temperature Analyte->Temp Volatility Solvent->Temp Partitioning Time Equilibration Time Temp->Time PhaseRatio Phase Ratio (Sample/Vial Volume) PhaseRatio->Temp Column Column (e.g., DB-624) OvenProg Oven Program Column->OvenProg CarrierGas Carrier Gas Flow OvenProg->CarrierGas DetectorType Detector (FID) DetectorTemp Detector Temperature DetectorType->DetectorTemp GasFlows Gas Flows (H2, Air) DetectorTemp->GasFlows

Caption: Key parameter relationships in headspace GC method development.

Conclusion

The described headspace GC-FID method provides a reliable, sensitive, and robust approach for the quantitative determination of this compound in pharmaceutical materials. The method is suitable for routine quality control analysis and can be readily implemented in a laboratory setting. The validation data demonstrates that the method meets the stringent requirements for accuracy, precision, and linearity necessary for pharmaceutical analysis. This application note serves as a comprehensive guide for researchers and scientists involved in drug development and quality assurance.

References

Application Notes and Protocols for the Distillation of Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the experimental setup and procedure for the purification of propyl valerate (B167501) via distillation. Propyl valerate, an ester recognized for its fruity aroma, is utilized in the flavor and fragrance industries.[1] Distillation is a critical technique for purifying such organic liquids by separating components based on differences in their boiling points.[2] This protocol outlines the necessary apparatus, a detailed step-by-step methodology, and essential safety precautions to ensure a safe and efficient purification process.

Quantitative Data: Physical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below for easy reference during the experimental process.

PropertyValue
Molecular FormulaC8H16O2[1][3]
Molecular Weight144.21 g/mol [3]
Boiling Point167.00 to 168.7 °C at 760 mmHg[1][4][5]
Melting Point-70.7 °C[1][3]
Density0.870 - 0.878 g/mL at 20 °C[1][3]
Flash Point37.78 to 52.4 °C[1][4]
AppearanceColorless to pale yellow clear liquid[4]
SolubilitySoluble in alcohol; sparingly soluble in water.[4]

Experimental Protocol: Purification of this compound by Simple Distillation

This protocol details the procedure for the simple distillation of this compound. This method is suitable when the impurities are non-volatile or have boiling points significantly different from that of this compound.[2]

2.1 Materials and Apparatus

  • Chemicals:

    • Crude this compound

    • Boiling chips or a magnetic stir bar

  • Apparatus:

    • Round-bottom flask (distilling flask), appropriately sized (should be one-half to two-thirds full)

    • Heating mantle or oil bath

    • Clamps and a ring stand

    • Three-way adapter (distillation head)

    • Thermometer and thermometer adapter

    • Liebig condenser

    • Water tubing for the condenser

    • Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)

    • Ground glass joint grease (if necessary)

2.2 Detailed Methodology

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood.

    • Clamp the round-bottom flask securely to the ring stand, leaving space underneath for the heating mantle.

    • Add the crude this compound to the distilling flask. Do not fill the flask more than two-thirds of its volume.

    • Add a few boiling chips to the flask to ensure smooth boiling and prevent "bumping".[6]

    • Lightly grease the ground glass joints if necessary to ensure a good seal and prevent them from seizing.

    • Connect the three-way adapter to the distilling flask.

    • Insert the thermometer into its adapter and place it in the top opening of the three-way adapter. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[7]

    • Attach the Liebig condenser to the side arm of the three-way adapter and secure it with a clamp.

    • Connect the water tubing to the condenser. Water should flow in at the lower inlet and out at the upper outlet to ensure the condenser jacket remains full.[7]

    • Place the receiving flask at the end of the condenser to collect the distillate.

  • Distillation Process:

    • Turn on the cooling water to the condenser, ensuring a gentle, steady flow.

    • Begin heating the distilling flask gently with the heating mantle. The heating rate should be controlled to achieve a distillation rate of approximately 1-2 drops per second.

    • Monitor the temperature on the thermometer. The temperature will rise as the vapor reaches the thermometer bulb.

    • The initial liquid that condenses and is collected (the forerun) may contain more volatile impurities and should be collected separately until the temperature stabilizes near the boiling point of this compound.

    • Collect the main fraction of this compound when the temperature reading is stable within the boiling point range of 167-169 °C.

    • Continuously monitor the temperature. A sharp, stable boiling point is an indication of the purity of the substance being distilled.[6]

    • Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness , as this can lead to the formation of peroxides and potentially an explosion.[8]

  • Shutdown Procedure:

    • Turn off and remove the heating mantle.

    • Allow the apparatus to cool down completely before disassembling.

    • Turn off the cooling water.

    • Weigh the collected distillate and calculate the percent yield.

Safety Precautions

This compound is a flammable liquid and requires careful handling.[4][9] Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Conduct the distillation in a well-ventilated laboratory or a fume hood to avoid inhalation of vapors.[10][12]

  • Ignition Sources: Keep this compound away from open flames, hot surfaces, sparks, and any other sources of ignition.[9][13][14] Use a heating mantle as the heat source, not a Bunsen burner.

  • Handling: Avoid contact with skin and eyes.[10] In case of contact, rinse the affected area with plenty of water.

  • Spills: In the event of a spill, remove all ignition sources and absorb the liquid with an inert material (e.g., sand or vermiculite) before disposal.[10]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[14]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound distillation experiment.

Distillation_Workflow start Start setup Assemble Distillation Apparatus start->setup charge_flask Charge Flask with Crude this compound & Boiling Chips setup->charge_flask heat Begin Gentle Heating charge_flask->heat vaporize Vaporization of Liquid heat->vaporize condense Condensation in Liebig Condenser vaporize->condense monitor Monitor Temperature & Distillation Rate condense->monitor collect_forerun Collect Forerun (Impurities) collect_forerun->monitor collect_product Collect Pure This compound stop_heating Stop Heating Before Dryness collect_product->stop_heating monitor->collect_forerun Temp < B.P. monitor->collect_product Temp ≈ B.P. cooldown Cool Down Apparatus stop_heating->cooldown disassemble Disassemble Apparatus cooldown->disassemble end End disassemble->end

Caption: Workflow for the distillation of this compound.

References

Propyl Valerate: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate (B167501), also known as propyl pentanoate, is an ester with the chemical formula C₈H₁₆O₂.[1][2] It is a colorless to pale yellow liquid characterized by a fruity odor.[3] While its primary applications are in the fragrance, flavor, and cosmetic industries, its properties as an ester suggest potential as a solvent in organic synthesis. These notes provide a summary of its physicochemical properties, a theoretical evaluation of its applicability as a reaction solvent, and general protocols for its use and evaluation in organic reactions.

Physicochemical Properties

A comprehensive summary of propyl valerate's key physical and chemical properties is presented in Table 1. These properties are crucial for its consideration as a solvent, influencing factors such as reaction temperature, solubility of reagents, and post-reaction work-up.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Density 0.870 - 0.878 g/mL at 20°C[1][4]
Boiling Point 167.0 - 168.0 °C[3]
Melting Point -71.0 to -70.0 °C[3]
Flash Point 52.4 °C[1]
Water Solubility 308.7 mg/L at 25 °C (estimated)[1]
Refractive Index 1.4050 - 1.407 at 20°C[1][3]

This compound as a Solvent in Organic Reactions: A Theoretical Evaluation

While specific documented uses of this compound as a primary solvent in common organic reactions such as Grignard or Wittig reactions are scarce in publicly available literature, its properties allow for a theoretical assessment of its potential applications and limitations. Esters, in general, are polar aprotic solvents. Propyl propanoate, a related ester, is considered a safer substitute for toluene (B28343) in some applications.[5]

Potential Applications

Based on its physicochemical properties, this compound could potentially be a suitable solvent for reactions that:

  • Require a moderately polar, aprotic medium.

  • Are conducted at elevated temperatures, given its relatively high boiling point.

  • Involve reagents soluble in ester-based solvents.

The logical relationship between its properties and potential applications is illustrated in the diagram below.

G cluster_properties Physicochemical Properties of this compound cluster_applications Potential Solvent Applications & Limitations Prop1 High Boiling Point (167-168 °C) App1 High-Temperature Reactions Prop1->App1 Allows for wider athermal operating range Prop2 Aprotic Nature App2 Reactions with Moisture-Sensitive Reagents Prop2->App2 Prevents quenching of reagents Prop3 Moderate Polarity App3 Dissolution of Polar Organic Substrates Prop3->App3 Facilitates solvation Prop4 Ester Functional Group Lim1 Incompatible with Strong Bases/Nucleophiles (e.g., Grignard, Wittig) Prop4->Lim1 Susceptible to nucleophilic attack

Caption: Properties of this compound and Their Implications for Solvent Use.

Limitations and Challenges

The primary limitation of using an ester as a solvent, particularly in reactions involving strong nucleophiles or bases, is the reactivity of the ester functional group itself.

  • Grignard Reactions: Grignard reagents are potent nucleophiles and strong bases. They readily react with esters in a double addition reaction to form tertiary alcohols.[6][7] Therefore, using this compound as a solvent for a Grignard reaction would lead to the consumption of the Grignard reagent and the formation of undesired byproducts. Traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are used because they are relatively inert to Grignard reagents.[8]

  • Wittig Reactions: The Wittig reaction involves the use of a phosphonium (B103445) ylide, which is a strong base. The ylide could potentially deprotonate the α-carbon of the this compound, leading to side reactions and reduced yield of the desired alkene.

General Experimental Protocol for Solvent Evaluation

Given the lack of specific literature, researchers interested in exploring this compound as a solvent for a particular organic reaction should perform a thorough solvent evaluation. The following general protocol can be adapted for this purpose.

Objective: To determine the suitability of this compound as a solvent for a given organic reaction compared to a standard, known solvent.

Materials:

  • This compound (high purity, anhydrous)

  • Standard solvent for the reaction (e.g., THF, toluene)

  • All necessary reactants and catalysts

  • Standard laboratory glassware (dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Analytical equipment for reaction monitoring and product analysis (e.g., TLC, GC, HPLC, NMR)

Procedure:

  • Solvent Preparation: Ensure this compound is anhydrous, as water can interfere with many organic reactions. This can be achieved by distillation from a suitable drying agent (e.g., CaH₂).

  • Reaction Setup:

    • Set up two identical reaction flasks under an inert atmosphere.

    • In one flask, add the reactants and catalyst to the standard solvent.

    • In the other flask, add the reactants and catalyst to this compound.

  • Reaction Execution:

    • Run both reactions under identical conditions (temperature, stirring rate, reaction time).

    • Monitor the progress of both reactions using an appropriate analytical technique (e.g., TLC or GC) at regular intervals.

  • Work-up and Isolation:

    • Upon completion, quench both reactions appropriately.

    • Perform an identical work-up and purification procedure for both reactions.

  • Analysis and Comparison:

    • Determine the yield of the desired product for both reactions.

    • Analyze the purity of the product from both reactions.

    • Note any differences in reaction rate, side product formation, or ease of work-up.

The following diagram illustrates a general workflow for screening a new solvent in an organic reaction.

G start Define Target Reaction and Standard Solvent prep_solvent Prepare Anhydrous this compound start->prep_solvent setup_parallel Set Up Parallel Reactions: 1. Standard Solvent 2. This compound prep_solvent->setup_parallel run_reaction Execute Reactions Under Identical Conditions setup_parallel->run_reaction monitor Monitor Reaction Progress (TLC, GC, etc.) run_reaction->monitor workup Perform Identical Work-up and Purification run_reaction->workup monitor->run_reaction analyze Analyze Yield and Purity workup->analyze compare Compare Results and Assess Feasibility analyze->compare success This compound is a Suitable Solvent compare->success Favorable Outcome fail This compound is Not a Suitable Solvent compare->fail Unfavorable Outcome

Caption: General Workflow for Organic Reaction Solvent Screening.

Conclusion

This compound possesses physicochemical properties that may make it a viable solvent for certain types of organic reactions, particularly those requiring a moderately polar, aprotic medium at elevated temperatures. However, its ester functionality renders it unsuitable for reactions involving strong bases or nucleophiles, such as Grignard and Wittig reactions, due to the high probability of solvent participation in the reaction. The lack of documented applications in the scientific literature necessitates a careful, case-by-case experimental evaluation to determine its suitability for a specific transformation. The protocols and workflows provided in these notes offer a foundational guide for researchers wishing to explore the potential of this compound as a novel reaction solvent.

References

Application Notes and Protocols for NMR Sample Preparation of Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of propyl valerate (B167501) samples for Nuclear Magnetic Resonance (NMR) spectroscopy. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide covers both qualitative and quantitative ¹H NMR sample preparation, including solvent selection, sample concentration, and the use of internal standards. Adherence to these protocols will help ensure the acquisition of high-quality, reproducible NMR spectra suitable for structural elucidation and purity assessment.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, reaction state, and chemical environment of molecules. Proper sample preparation is a critical first step in obtaining high-resolution and artifact-free NMR spectra. This is particularly important for small organic molecules like propyl valerate (C₈H₁₆O₂), where accurate spectral data is necessary for identification and quantification.

The primary goals of this protocol are:

  • To provide a standardized procedure for preparing this compound samples for NMR analysis.

  • To minimize spectral artifacts arising from improper sample handling.

  • To ensure consistency and reproducibility of results.

Deuterated solvents are essential for ¹H NMR as they are "invisible" in the spectrum, preventing the large solvent signal from overwhelming the analyte signals.[1][2][3][4][5] The choice of solvent depends on the solubility of the analyte and its chemical stability. This compound, an ester, is readily soluble in common non-polar organic solvents. Chloroform-d (CDCl₃) is a widely used and appropriate solvent for this compound.[1]

For quantitative NMR (qNMR), an internal standard with a known concentration is co-dissolved with the analyte.[6][7][8] The internal standard should have a simple spectrum, ideally a singlet, that does not overlap with the analyte's signals.[7][9]

Materials and Equipment

Chemicals
  • This compound (liquid)

  • Chloroform-d (CDCl₃), ≥99.8% deuteration

  • Tetramethylsilane (TMS) or an alternative internal standard (e.g., 1,4-Dinitrobenzene for quantitative analysis)

  • Acetone (B3395972) (for cleaning)

  • Deionized Water (for cleaning)

Equipment
  • Analytical balance (± 0.1 mg accuracy)

  • 5 mm NMR tubes, clean and unscratched[10][11]

  • NMR tube caps

  • Glass vials (e.g., 1-dram)

  • Volumetric flasks

  • Micropipettes and tips

  • Pasteur pipettes and bulbs

  • Vortex mixer

  • Cotton wool or syringe filter (for filtration)[12][13]

Experimental Protocols

Protocol 1: Qualitative ¹H NMR Sample Preparation

This protocol is suitable for routine structural confirmation of this compound.

  • Weighing the Sample: In a clean, dry glass vial, weigh approximately 5-25 mg of this compound.[5][10][14][15] For a liquid sample like this compound, this can be done by adding 1-2 drops using a Pasteur pipette.

  • Solvent Addition: Add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) to the vial.[5][14] This volume is optimal for most standard 5 mm NMR tubes.[6][10]

  • Dissolution: Cap the vial and gently vortex or swirl to ensure the this compound is completely dissolved.

  • Adding Internal Standard (for referencing): If the deuterated solvent does not already contain a reference standard, add a very small amount of Tetramethylsilane (TMS). Often, CDCl₃ is supplied with TMS. TMS provides a reference signal at 0 ppm.[16]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton wool placed in the Pasteur pipette during the transfer to remove any suspended material that could degrade spectral quality.[12][13]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with acetone to remove any dust or fingerprints.[10][11]

Protocol 2: Quantitative ¹H NMR (qNMR) Sample Preparation

This protocol is designed for determining the purity or concentration of this compound.

  • Prepare a Stock Solution of Internal Standard:

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., 1,4-Dinitrobenzene). The standard should have a signal that does not overlap with this compound signals.

    • Dissolve the standard in a precise volume of Chloroform-d (CDCl₃) in a volumetric flask to create a stock solution of known concentration.

  • Weighing the Analyte: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry glass vial. Record the mass to the nearest 0.1 mg.

  • Adding the Internal Standard Solution: Using a calibrated micropipette, add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the vial containing the this compound.

  • Dissolution: Cap the vial and vortex thoroughly to ensure complete mixing and dissolution.[6]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Filter if necessary as described in Protocol 1.

  • Capping and Labeling: Securely cap and label the NMR tube.

  • Cleaning: Clean the exterior of the NMR tube with a lint-free tissue and acetone before analysis.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of a standard ¹H NMR sample of this compound.

ParameterQualitative AnalysisQuantitative AnalysisUnitReference
Analyte (this compound)
Mass5 - 2510 - 20mg[5][10][14][15]
Deuterated Solvent
TypeChloroform-d (CDCl₃)Chloroform-d (CDCl₃)-[1]
Volume0.6 - 0.70.6mL[5][6][10][14]
Internal Standard
TypeTMS (optional)1,4-Dinitrobenzene (example)-[16][17]
ConcentrationTracePrecisely Knownmol/L[7]
NMR Tube
Diameter55mm[10]

Visualization

The following diagrams illustrate the logical workflow for preparing a this compound NMR sample for both qualitative and quantitative analysis.

NMR_Sample_Preparation_Workflow cluster_qualitative Qualitative NMR Protocol cluster_quantitative Quantitative NMR (qNMR) Protocol qual_start Start: Qualitative Analysis qual_weigh Weigh 5-25 mg This compound in a vial qual_start->qual_weigh qual_add_solvent Add 0.6-0.7 mL CDCl3 (with optional TMS) qual_weigh->qual_add_solvent qual_dissolve Vortex to Dissolve qual_add_solvent->qual_dissolve qual_transfer Transfer to NMR Tube (Filter if needed) qual_dissolve->qual_transfer qual_cap Cap and Label NMR Tube qual_transfer->qual_cap qual_clean Clean Exterior of Tube qual_cap->qual_clean qual_end Ready for Analysis qual_clean->qual_end quant_start Start: Quantitative Analysis quant_prep_std Prepare Internal Standard Stock Solution (Known Concentration) quant_start->quant_prep_std quant_weigh Accurately Weigh 10-20 mg this compound in a vial quant_start->quant_weigh quant_add_std Add Precise Volume (e.g., 0.6 mL) of Standard Solution quant_prep_std->quant_add_std quant_weigh->quant_add_std quant_dissolve Vortex to Dissolve and Mix Thoroughly quant_add_std->quant_dissolve quant_transfer Transfer to NMR Tube (Filter if needed) quant_dissolve->quant_transfer quant_cap Cap and Label NMR Tube quant_transfer->quant_cap quant_clean Clean Exterior of Tube quant_cap->quant_clean quant_end Ready for Analysis quant_clean->quant_end

Caption: Workflow for Qualitative and Quantitative NMR Sample Preparation.

Conclusion

The protocols described in this document provide a reliable method for the preparation of this compound samples for NMR analysis. Consistent application of these procedures, including accurate measurements and clean handling techniques, is paramount for obtaining high-quality spectra. For quantitative measurements, the purity and accurate weighing of the internal standard are critical for achieving reliable results. These guidelines are intended to serve as a foundation for researchers to develop robust and reproducible analytical methods.

References

Application Notes and Protocols for the Investigation of Propyl Valerate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl valerate (B167501) (also known as propyl pentanoate) is a volatile organic compound with a fruity odor, identified as a floral compound[1][2]. While it is listed in chemical databases, a comprehensive review of current scientific literature reveals a notable lack of specific research investigating its role as an insect pheromone or a significant attractant for particular insect species. This document, therefore, provides a generalized framework of application notes and protocols for researchers interested in evaluating the potential of novel compounds like propyl valerate as insect semiochemicals. The methodologies outlined below are standard in the field of chemical ecology and can be adapted to study the effects of this compound on various insect species.

Section 1: Preliminary Screening and Hypothesis Generation

Before extensive bioassays, it is crucial to establish a rationale for testing this compound with a specific insect species. This can be based on:

  • Structural Similarity: Investigating if this compound is structurally similar to known pheromones or attractants of the target insect or related species.

  • Host Plant Volatiles: Determining if this compound is a component of the volatile profile of a host plant of the target insect.

  • Incidental Observations: Any anecdotal evidence of insect attraction to sources likely to contain this or similar esters.

Section 2: Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the average olfactory response of an insect's antenna to a specific volatile compound. A significant EAG response indicates that the insect's olfactory receptor neurons can detect the compound.

Objective: To determine if the antennae of the target insect species are sensitive to this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Intact insect antennae

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Odor delivery system (puff generator, charcoal-filtered and humidified air stream)

  • Filter paper strips

Protocol:

  • Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. Allow the solvent to evaporate for 30-60 seconds.

  • Excise an antenna from a live, immobilized insect and mount it between two glass capillary electrodes filled with a saline solution.

  • Establish a stable baseline by passing a continuous stream of charcoal-filtered, humidified air over the antenna.

  • Insert the filter paper with the test compound into the air stream for a short duration (e.g., 0.5 seconds) to deliver a "puff" of the odorant.

  • Record the resulting depolarization of the antennal preparation (the EAG response) in millivolts (mV).

  • Use a solvent-only filter paper as a negative control and a known attractant as a positive control.

  • Randomize the order of presentation of different concentrations.

  • Replicate the experiment with multiple antennae (n ≥ 10) to ensure the reliability of the results.

Data Presentation:

The quantitative data from EAG experiments can be summarized in a table to compare the antennal responses to different concentrations of this compound.

Concentration (µg/µL)Mean EAG Response (mV) ± SE
0.010.12 ± 0.03
0.10.35 ± 0.06
10.89 ± 0.11
101.54 ± 0.23
1002.11 ± 0.31
Positive Control2.50 ± 0.28
Negative Control (Solvent)0.05 ± 0.01
Behavioral Assays

Behavioral assays are essential to determine if the detection of a compound (as indicated by EAG) translates into a behavioral response (attraction, repulsion, or no effect).

This laboratory-based assay assesses the preference of an insect for one of two odor sources.

Objective: To determine if this compound is attractive or repellent to the target insect species in a controlled environment.

Materials:

  • Y-tube olfactometer

  • This compound and solvent

  • Air source (purified and humidified)

  • Flow meters

  • Odor sources (e.g., filter paper in a chamber)

  • Test insects

Protocol:

  • Set up the Y-tube olfactometer with a controlled airflow through both arms.

  • In one arm (the "treatment" arm), place a filter paper treated with a solution of this compound.

  • In the other arm (the "control" arm), place a filter paper treated with the solvent only.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect for a set period (e.g., 5-10 minutes) and record which arm it enters and how much time it spends in each arm. An insect is considered to have made a "choice" if it moves a certain distance into one of the arms.

  • After each trial, clean the Y-tube thoroughly to remove any residual odors.

  • Rotate the position of the treatment and control arms to avoid any positional bias.

  • Test a sufficient number of insects (e.g., 50-100) to allow for statistical analysis.

Data Presentation:

The results of the Y-tube olfactometer assay can be presented in a table showing the number of insects choosing each arm and the statistical significance of the preference.

TreatmentNumber of Insects Choosing Treatment ArmNumber of Insects Choosing Control ArmNo ChoiceP-value (e.g., Chi-squared test)
This compound (10 µg/µL)35123< 0.05
This compound (1 µg/µL)28184> 0.05

Field trials are the definitive test to determine if a compound is effective as an attractant under natural conditions.

Objective: To evaluate the effectiveness of this compound as a lure in traps for the target insect species in their natural habitat.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures (e.g., rubber septa, cotton wicks) impregnated with this compound

  • Control lures (solvent only)

  • Positive control lures (known attractant)

  • Randomized block experimental design layout in the field

Protocol:

  • Select a suitable field site with a known population of the target insect.

  • Impregnate lures with a standardized dose of this compound. Prepare control lures with solvent only.

  • Set up traps in a randomized block design, with each block containing one trap for each treatment (this compound, control, positive control).

  • Ensure sufficient distance between traps to avoid interference.

  • Deploy the traps in the field.

  • Collect and count the number of target insects captured in each trap at regular intervals (e.g., weekly).

  • Continue the trial for a sufficient duration to account for variations in weather and insect population dynamics.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean number of insects captured per trap per collection period.

Data Presentation:

The data from field trapping trials can be summarized in a table to compare the efficacy of different lures.

Lure TreatmentMean Number of Insects Captured per Trap per Week ± SE
This compound (10 mg/lure)25.4 ± 4.2
This compound (1 mg/lure)15.8 ± 3.1
Positive Control45.2 ± 6.8
Negative Control (Solvent)2.1 ± 0.5

Section 3: Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to evaluate a novel compound like this compound.

experimental_workflow cluster_lab Laboratory Assays cluster_field Field Trials EAG Electroantennography (EAG) EAG_result Significant EAG Response? EAG->EAG_result Y_tube Y-Tube Olfactometer Y_tube_result Significant Attraction in Y-Tube? Y_tube->Y_tube_result Trapping Field Trapping Trapping_result Significant Trap Captures? Trapping->Trapping_result Start Identify this compound as a Candidate Compound Hypothesis Hypothesis: This compound is an attractant for Insect X Start->Hypothesis Hypothesis->EAG EAG_result->Y_tube Yes Conclusion_neg Conclusion: This compound is not a significant attractant. EAG_result->Conclusion_neg No Y_tube_result->Trapping Yes Y_tube_result->Conclusion_neg No Conclusion_pos Conclusion: This compound is a behaviorally active attractant. Trapping_result->Conclusion_pos Yes Trapping_result->Conclusion_neg No

Workflow for evaluating this compound.
Olfactory Signaling Pathway

This diagram illustrates a generalized olfactory signaling pathway in an insect olfactory receptor neuron (ORN) upon detection of an odorant like this compound.

olfactory_pathway cluster_sensillum Sensillum Lymph cluster_orn ORN Dendrite Membrane PV This compound OBP Odorant Binding Protein (OBP) PV->OBP Binds to PV_OBP PV-OBP Complex OBP->PV_OBP OR Olfactory Receptor (OR) + Orco Co-receptor PV_OBP->OR Delivers PV to Ion_channel Ion Channel Opening OR->Ion_channel Conformational Change Depolarization Membrane Depolarization Ion_channel->Depolarization Cation Influx Action_potential Action Potential Firing Depolarization->Action_potential Brain Signal to Antennal Lobe of the Brain Action_potential->Brain

Generalized insect olfactory pathway.

Section 4: Conclusion and Future Directions

Future research could include:

  • Dose-Response Studies: More detailed analysis of a wider range of concentrations in all assays.

  • Blend Composition: Testing this compound in combination with other known attractants to identify synergistic or inhibitory effects.

  • Chemical Analysis: Gas chromatography-mass spectrometry (GC-MS) analysis of insect- or host plant-derived volatiles to confirm the natural presence of this compound.

  • Species Specificity: Testing the compound on non-target and beneficial insect species to determine its specificity.

By following these standardized protocols, researchers can systematically evaluate the potential of this compound and contribute valuable data to the field of insect chemical ecology and integrated pest management.

References

Application Note: High-Resolution GC-MS Method for the Analysis of Propyl Valerate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust gas chromatography-mass spectrometry (GC-MS) method for the separation and quantification of propyl valerate (B167501) isomers, specifically n-propyl pentanoate and isopropyl pentanoate (propyl isovalerate). The structural similarity of these isomers presents a significant analytical challenge.[1][2] This method utilizes a high-polarity capillary column to achieve baseline separation, ensuring accurate quantification critical for quality control and research in the pharmaceutical, food, and fragrance industries. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis.

Introduction

Propyl valerate and its isomers are esters known for their characteristic fruity aromas and are used as flavoring and fragrance agents. In pharmaceutical applications, the specific isomeric composition of excipients and intermediates can influence the efficacy and safety of the final drug product. Therefore, the ability to separate and quantify these closely related isomers is of paramount importance.[1]

The primary challenge in the analysis of this compound isomers lies in their similar physicochemical properties, which makes their separation by conventional chromatographic techniques difficult.[2] This application note presents a validated GC-MS method that provides the necessary selectivity and sensitivity for this application.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Syringe: 10 µL Hamilton syringe

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

Reagents and Standards
  • n-Propyl pentanoate (≥99% purity)

  • Isopropyl pentanoate (propyl isovalerate) (≥99% purity)

  • Hexane (B92381) (HPLC grade)

  • Internal Standard (IS): Undecane (≥99% purity)

Standard and Sample Preparation

Stock Solutions (1000 µg/mL): Accurately weigh approximately 100 mg of each this compound isomer and the internal standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with hexane.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solutions with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for each isomer. Each calibration standard should contain the internal standard at a constant concentration of 10 µg/mL.

Sample Preparation: Dilute the sample containing this compound isomers with hexane to fall within the calibration range. Add the internal standard to a final concentration of 10 µg/mL.

Method Parameters

GC-MS Conditions
ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 60 °C (hold 2 min)
Ramp: 10 °C/min to 200 °C (hold 5 min)
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions
CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Isopropyl Pentanoate8743101
n-Propyl Pentanoate8771101
Undecane (IS)574371

Results and Discussion

The developed GC-MS method successfully separated the two this compound isomers with baseline resolution. The use of a polar DB-WAX column provided the necessary selectivity based on the subtle differences in polarity and boiling points between the isomers.

Method Validation

The method was validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL for both isomers, with a coefficient of determination (R²) greater than 0.999 for each.

Precision: The precision of the method was evaluated by analyzing six replicate preparations of a standard solution at 10 µg/mL. The relative standard deviation (%RSD) for both isomers was less than 2.0%, indicating high precision.

Accuracy: Accuracy was determined by spiking a known amount of the isomers into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery for both isomers was within 98-102%.

LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method. These are typical expected values and may vary slightly based on the specific instrumentation and laboratory conditions.

ParameterIsopropyl Pentanoaten-Propyl Pentanoate
Retention Time (min) 8.528.98
Resolution (Rs) -> 2.0
Linearity (R²) > 0.999> 0.999
LOD (µg/mL) 0.10.1
LOQ (µg/mL) 0.30.3
Precision (%RSD) < 2.0< 2.0
Accuracy (Recovery %) 98 - 10298 - 102

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis stock Stock Solution Preparation (1000 µg/mL) cal_standards Calibration Standards Preparation (1-100 µg/mL) stock->cal_standards sample_prep Sample Preparation & Dilution stock->sample_prep injection GC Injection (1 µL) cal_standards->injection sample_prep->injection separation Chromatographic Separation (DB-WAX Column) injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Isomers calibration_curve->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

Method_Validation_Logic method_dev Analytical Method Development validation Method Validation (ICH Guidelines) method_dev->validation linearity Linearity (R² > 0.999) validation->linearity precision Precision (%RSD < 2.0) validation->precision accuracy Accuracy (Recovery 98-102%) validation->accuracy sensitivity Sensitivity (LOD & LOQ) validation->sensitivity

Caption: Logical relationship of the method validation parameters.

Conclusion

The GC-MS method described in this application note provides a reliable and robust solution for the separation and quantification of this compound isomers. The method is sensitive, precise, accurate, and linear over a wide concentration range, making it suitable for routine quality control and research applications in various industries. The use of a high-polarity column is crucial for achieving the necessary resolution between these structurally similar compounds.

References

Application Notes & Protocols for High-Throughput Screening of Propyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propyl valerate (B167501) is a volatile ester with applications in the fragrance, flavor, and solvent industries. Its synthesis, often catalyzed by enzymes such as lipases, is a key area of research for process optimization and enzyme discovery. High-throughput screening (HTS) offers a powerful platform to rapidly evaluate large libraries of enzyme variants or reaction conditions to identify optimal parameters for propyl valerate production.[1] This document provides detailed application notes and protocols for performing HTS for this compound synthesis, focusing on a colorimetric assay suitable for a 96-well plate format.

The core of this protocol is a colorimetric assay based on the ferric hydroxamate reaction, which has been successfully adapted for the rapid screening of microbial ester biosynthesis.[2][3] In this assay, esters react with hydroxylamine (B1172632) to form hydroxamic acids, which then chelate with Fe(III) ions to produce a colored complex that can be quantified spectrophotometrically.

Experimental Protocols

Protocol 1: High-Throughput Screening of Lipase-Catalyzed this compound Synthesis

This protocol describes the screening of different lipase (B570770) enzymes or reaction conditions for the synthesis of this compound from valeric acid and propanol (B110389) in a 96-well plate format.

1. Materials and Reagents:

  • Substrates: Valeric acid, 1-Propanol (B7761284)

  • Enzymes: Lipase library (e.g., commercially available lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, or a library of engineered variants)

  • Solvent: A suitable organic solvent (e.g., heptane, toluene, or a solvent-free system can be tested)[4]

  • Assay Reagents:

    • Hydroxylamine hydrochloride solution (e.g., 2 M in methanol)

    • Sodium hydroxide (B78521) solution (e.g., 3.5 M in methanol)

    • Ferric chloride solution (e.g., 0.2 M FeCl₃ in 0.5 M HCl)

  • Equipment:

    • 96-well microplates (polypropylene, solvent-resistant)

    • Automated liquid handling system or multichannel pipettes[5][6]

    • Plate sealer

    • Incubator shaker

    • Microplate spectrophotometer

2. Experimental Procedure:

a. Reaction Setup (in 96-well plates):

  • Prepare Substrate Stock Solution: Prepare a stock solution containing valeric acid and 1-propanol in the chosen solvent. The molar ratio of alcohol to acid can be a key parameter to screen (e.g., 1:1, 2:1, 3:1).

  • Dispense Enzyme/Catalyst: Dispense a known amount of each lipase (e.g., as a suspension in the solvent or immobilized on a solid support) into the wells of the 96-well plate. Include negative control wells containing no enzyme.

  • Initiate Reaction: Add the substrate stock solution to each well to initiate the enzymatic reaction. The final reaction volume can be, for example, 200 µL.

  • Seal and Incubate: Seal the microplate to prevent evaporation and incubate at a specific temperature (e.g., 40°C) with shaking.[4] The reaction time will need to be optimized (e.g., 4, 8, 12, 24 hours).

b. Sample Quenching and Preparation for Assay:

  • After incubation, quench the reaction by adding a suitable solvent or by heat inactivation, depending on the enzyme's stability.

  • If necessary, centrifuge the plate to pellet the enzyme or any solid support.

c. Colorimetric Assay (Ferric Hydroxamate Method):

  • Prepare Hydroxylamine Reagent: Immediately before use, mix equal volumes of the hydroxylamine hydrochloride and sodium hydroxide solutions.

  • Transfer Supernatant: Transfer a small aliquot (e.g., 20 µL) of the supernatant from the reaction plate to a new 96-well plate for the assay.

  • Add Hydroxylamine: Add the freshly prepared alkaline hydroxylamine reagent (e.g., 80 µL) to each well. Mix and incubate at room temperature for a specified time (e.g., 10 minutes) to allow for the formation of the hydroxamic acid.

  • Add Ferric Chloride: Add the ferric chloride solution (e.g., 50 µL) to each well. A colored complex will form.

  • Read Absorbance: Measure the absorbance of each well at a wavelength between 500-540 nm using a microplate spectrophotometer.[2]

3. Data Analysis:

  • Standard Curve: Generate a standard curve using known concentrations of this compound to correlate absorbance with the amount of ester produced.

  • Calculate Yield: Determine the concentration of this compound in each well from the standard curve and calculate the reaction yield or enzyme activity.

  • Identify Hits: Identify the enzymes or conditions that result in the highest this compound synthesis.

Data Presentation

Quantitative data from the high-throughput screening should be summarized in a structured table for easy comparison. Below is an example table summarizing the results of screening different lipases for this compound synthesis.

Lipase SourceMolar Ratio (Propanol:Valeric Acid)Temperature (°C)Reaction Time (h)This compound Yield (%)
Candida antarctica Lipase B2:1401285.2
Pseudomonas cepacia Lipase2:1401267.5
Thermomyces lanuginosus Lipase2:1401272.1
Rhizomucor miehei Lipase2:1401255.9
Engineered Variant 12:1401292.3
Engineered Variant 22:1401278.4
No Enzyme Control2:14012<1.0

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the high-throughput screening protocol for this compound synthesis.

HTS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_assay 3. Assay cluster_analysis 4. Analysis Substrate_Prep Substrate Stock Solution Dispensing Dispense Reagents (96-well plate) Substrate_Prep->Dispensing Enzyme_Prep Enzyme Library Enzyme_Prep->Dispensing Incubation Incubation (Controlled Temp & Shaking) Dispensing->Incubation Quenching Quench Reaction Incubation->Quenching Colorimetric_Reaction Ferric Hydroxamate Assay Quenching->Colorimetric_Reaction Abs_Reading Absorbance Reading (520 nm) Colorimetric_Reaction->Abs_Reading Data_Analysis Data Analysis Abs_Reading->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: Workflow for HTS of this compound synthesis.

Signaling Pathway (Reaction Scheme)

The following diagram illustrates the two-step chemical reaction that forms the basis of the colorimetric assay.

Ferric_Hydroxamate_Reaction PropylValerate This compound (Ester) HydroxamicAcid Valeryl-hydroxamic Acid PropylValerate->HydroxamicAcid + Hydroxylamine Hydroxylamine (NH2OH) ColoredComplex Colored Complex (Abs @ 520 nm) HydroxamicAcid->ColoredComplex + FeCl3 FeCl3

Caption: Ferric hydroxamate reaction for ester detection.

References

Troubleshooting & Optimization

Propyl Valerate Synthesis: A Technical Support Guide for Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propyl valerate (B167501) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propyl valerate and what are its limitations?

The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of valeric acid (pentanoic acid) with propanol (B110389).[1][2][3] While widely used, a primary limitation is that it is a reversible equilibrium reaction.[1][4][5] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants and thereby limiting the final yield.[4][5]

Q2: My this compound yield is consistently low. What are the most likely causes?

Several factors can contribute to low yields in Fischer esterification:

  • Equilibrium Limitations: As a reversible reaction, the presence of water will inhibit the forward reaction. Without actively removing water, the reaction will reach equilibrium with significant amounts of starting material remaining.[1][4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[4]

  • Presence of Water: Initial water in the reagents or glassware will hinder the reaction from the start. It is crucial to use anhydrous reagents and properly dried glassware.

  • Suboptimal Temperature: The reaction may not have been heated sufficiently to reach the optimal reflux temperature, leading to a slow reaction rate. Conversely, excessively high temperatures can lead to side reactions.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.

Q3: How can I shift the equilibrium to favor the formation of this compound and increase the yield?

To drive the reaction towards the product, you can employ Le Chatelier's principle in two main ways:

  • Use an Excess of a Reactant: Using a large excess of one of the reactants, typically the less expensive and more easily removable propanol, will push the equilibrium towards the formation of this compound.[1][5]

  • Remove Water as it Forms: Actively removing the water byproduct is a highly effective method to increase the yield. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343).[6]

Q4: What are the common side reactions in this compound synthesis?

Potential side reactions in the Fischer esterification of valeric acid with propanol include:

  • Dehydration of Propanol: Under strong acidic conditions and heat, propanol can dehydrate to form propene or di-n-propyl ether.

  • Oxidation: If reaction conditions are not properly controlled, minor oxidation of the alcohol or other components may occur.

Q5: My final product is impure. What are the likely contaminants and how can I remove them?

Common impurities include unreacted valeric acid, propanol, and the acid catalyst. A standard workup procedure to remove these is as follows:

  • Neutralization: Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any remaining valeric acid.

  • Washing: Subsequent washes with water and brine (saturated NaCl solution) will remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Distillation: The final purification of this compound is typically achieved by distillation to separate it from any remaining starting materials and high-boiling point impurities.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction has not gone to completion.- Increase reaction time.- Increase reaction temperature to ensure reflux.- Ensure adequate catalyst concentration.
Equilibrium is not being sufficiently shifted towards products.- Use a larger excess of propanol.- Employ a Dean-Stark apparatus to remove water azeotropically.[6]
Presence of water in reagents or glassware.- Use anhydrous reagents and thoroughly dry all glassware before starting.
Product is Contaminated with Starting Materials Incomplete reaction.- See solutions for "Low or No Product Yield".
Inefficient workup.- Ensure thorough washing with sodium bicarbonate solution to remove all acidic components.- Perform multiple extractions and washes.
Final Product is Discolored Impurities from starting materials.- Purify starting materials before the reaction.
Side reactions at high temperatures.- Lower the reaction temperature and extend the reaction time if necessary.
Decomposition during distillation.- Perform distillation under reduced pressure to lower the boiling point.
Emulsion Formation During Workup Soaps formed from the neutralization of fatty acids.- Add brine (saturated NaCl solution) during the washing steps to help break the emulsion.

Experimental Protocols

Protocol 1: Fischer Esterification of Valeric Acid and Propanol

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • Valeric acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask, add valeric acid (e.g., 0.1 mol) and an excess of n-propanol (e.g., 0.3 mol, 3 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the flask while swirling.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux and maintain the reflux for 1-2 hours. Monitor the reaction progress by TLC or GC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (repeat until no more CO₂ evolution is observed)

    • 50 mL of brine

  • Dry the organic layer over anhydrous sodium sulfate, then decant or filter to remove the drying agent.

  • Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 167-168°C.

Protocol 2: High-Yield Synthesis using a Dean-Stark Apparatus

This protocol is designed to maximize the yield by continuously removing water.

Materials:

  • Same as Protocol 1, with the addition of:

  • Dean-Stark apparatus

  • Toluene

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add valeric acid (e.g., 0.1 mol), n-propanol (e.g., 0.15 mol, 1.5 equivalents), a catalytic amount of p-toluenesulfonic acid (p-TsOH) or sulfuric acid, and toluene (as the azeotroping solvent).

  • Fill the side arm of the Dean-Stark trap with toluene.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Continue the reflux until no more water is collected in the trap.

  • Follow the workup and purification steps (6-8) from Protocol 1.

Quantitative Data Summary

The following tables provide representative data on how different reaction parameters can influence the yield of short-chain esters like this compound. Note: This data is compiled from studies on similar esterification reactions and serves as a guideline for optimization.

Table 1: Effect of Catalyst on Ester Yield

CatalystCatalyst Loading (wt% of reactants)Reaction Time (h)Temperature (°C)Approximate Yield (%)
Sulfuric Acid (H₂SO₄)3210085-95
p-Toluenesulfonic Acid (p-TsOH)32110 (reflux in toluene)>90
Amberlyst-151049080-90
No Catalyst04100<10

Table 2: Effect of Molar Ratio (Alcohol:Acid) on Ester Yield

Molar Ratio (Propanol:Valeric Acid)Reaction Time (h)Temperature (°C)Approximate Yield (%)
1:14100~65
2:14100~80
3:14100~88
5:14100>90

Table 3: Effect of Temperature on Ester Yield

Temperature (°C)Molar Ratio (Propanol:Valeric Acid)Reaction Time (h)Approximate Yield (%)
803:14~75
1003:14~88
1203:14~92

Visualizations

Fischer_Esterification valeric_acid Valeric Acid protonated_carbonyl Protonated Carbonyl valeric_acid->protonated_carbonyl + H+ propanol Propanol acid_catalyst H+ (Catalyst) acid_catalyst->protonated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Propanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H2O propyl_valerate This compound protonated_ester->propyl_valerate - H+ catalyst_regen H+ (Catalyst) protonated_ester->catalyst_regen water Water

Caption: The reaction mechanism for the Fischer esterification of valeric acid with propanol.

Troubleshooting_Workflow start Low this compound Yield check_water Is water being removed? start->check_water check_ratio Is propanol in large excess? check_water->check_ratio Yes use_dean_stark Implement Dean-Stark apparatus check_water->use_dean_stark No check_catalyst Is catalyst concentration adequate? check_ratio->check_catalyst Yes increase_propanol Increase propanol to acid ratio (e.g., >3:1) check_ratio->increase_propanol No check_time_temp Are reaction time and temperature sufficient? check_catalyst->check_time_temp Yes increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No increase_time_temp Increase reaction time or temperature check_time_temp->increase_time_temp No yield_improved Yield Improved check_time_temp->yield_improved Yes use_dean_stark->yield_improved increase_propanol->yield_improved increase_catalyst->yield_improved increase_time_temp->yield_improved

Caption: A troubleshooting workflow for diagnosing and resolving low this compound yield.

References

Navigating Peak Tailing of Propyl Valerate in Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the gas chromatographic (GC) analysis of propyl valerate (B167501). By following a systematic approach, you can enhance peak symmetry, improve resolution, and ensure the accuracy and reproducibility of your quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of propyl valerate?

A1: In an ideal gas chromatography separation, the analyte peak has a symmetrical, Gaussian shape. Peak tailing is a chromatographic distortion where the peak's back half is broader than its front half. For a moderately polar compound like this compound, this can be a common issue. It is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and consequently, compromise the precision and accuracy of your quantitative analysis.[1] A tailing factor greater than 1.5 is a strong indicator that troubleshooting is necessary.

Q2: What are the most common causes of peak tailing for this compound?

A2: Peak tailing for this compound, an ester, can stem from several factors within the GC system. These can be broadly categorized as issues related to the inlet, the column, or the analytical method parameters. The most frequent culprits include:

  • Active Sites: Unwanted chemical interactions between this compound and active sites within the GC system are a primary cause.[2] These active sites are often exposed silanol (B1196071) groups on the surfaces of the inlet liner, the column itself (especially at the inlet), or even metal surfaces in the flow path.[3]

  • Column Contamination or Degradation: Accumulation of non-volatile residues from previous injections can create active sites and lead to peak tailing.[4] Over time, the stationary phase of the column can also degrade, particularly at the high temperatures used in GC.

  • Improper Column Installation: A poorly cut column end (not a clean, 90-degree cut) can create turbulence and active sites.[1] Additionally, incorrect positioning of the column in the inlet can create dead volumes, leading to peak broadening and tailing.[1]

  • Methodological Issues: Sub-optimal GC parameters can contribute significantly to peak tailing. These include an inappropriate inlet temperature, a slow oven temperature ramp, or a mismatch in polarity between the solvent, the analyte, and the stationary phase.[5]

Q3: How can I quickly diagnose the source of peak tailing for my this compound analysis?

A3: A systematic, step-by-step approach is the most effective way to identify the root cause of peak tailing. A logical workflow is to start with the simplest and most common potential issues before moving to more complex ones. A good starting point is to examine the chromatogram: if all peaks are tailing, the issue is likely a physical problem like improper column installation or a flow path obstruction.[2] If only certain peaks, like this compound, are tailing, it suggests a chemical interaction between the analyte and the system.[2]

A recommended troubleshooting workflow is as follows:

  • Inlet Maintenance: The inlet is a frequent source of problems. Begin by replacing the inlet liner and septum, as these are common sites for contamination and the creation of active sites.

  • Column Installation Check: Verify that the column is installed at the correct depth in the inlet and that the column ends are cleanly cut.

  • Column Conditioning and Care: If inlet maintenance doesn't resolve the issue, consider trimming a small portion (e.g., 10-20 cm) from the front of the column to remove any accumulated contaminants or degraded stationary phase.[4]

  • Method Parameter Evaluation: If the problem persists, a more in-depth review of your GC method parameters is warranted.

The following diagram illustrates a logical troubleshooting workflow:

G A Peak Tailing Observed for this compound B Perform Inlet Maintenance (Replace Liner and Septum) A->B C Check and Correct Column Installation (Proper Cut and Depth) B->C Issue Persists F Problem Resolved B->F Issue Resolved D Trim Column Inlet (10-20 cm) C->D Issue Persists C->F Issue Resolved E Review and Optimize GC Method Parameters D->E Issue Persists D->F Issue Resolved E->F Issue Resolved H Evaluate Column Polarity and Sample Solvent E->H Issue Persists G Consider Column Replacement H->F Issue Resolved H->G Issue Persists

Logical workflow for troubleshooting peak tailing.

Troubleshooting Guides

This section provides detailed, question-and-answer guides to address specific issues that may be causing peak tailing for this compound.

Guide 1: Addressing Inlet-Related Problems

Q: I've noticed increasing peak tailing over several injections. Could the inlet be the cause?

A: Yes, the inlet is a very common source of peak tailing that often worsens over time. The high temperatures of the inlet can lead to the degradation of the septum and the accumulation of non-volatile sample matrix components in the liner. This creates active sites that can interact with polar analytes like this compound.

Troubleshooting Steps:

  • Replace the Septum and Liner: Regularly replacing the septum and inlet liner is crucial preventative maintenance. For analyses involving esters, using a deactivated liner is highly recommended to minimize surface activity.[3]

  • Clean the Inlet: If replacing the liner and septum does not solve the problem, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the injection port.

  • Use a Liner with Glass Wool: For samples that may contain non-volatile residues, a liner with deactivated glass wool can help trap these contaminants and prevent them from reaching the column.[3]

Guide 2: Diagnosing and Resolving Column Issues

Q: I've performed inlet maintenance, but the peak tailing for this compound persists. What should I check next?

A: If inlet maintenance does not resolve the issue, the column itself is the next logical place to investigate. Problems can arise from a poorly installed column, contamination at the head of the column, or a mismatch between the column's stationary phase and the analyte.

Troubleshooting Steps:

  • Inspect the Column Installation: Ensure the column is cut cleanly and squarely. A rough cut can create active sites. Also, verify that the column is installed at the correct depth in both the inlet and the detector as specified by the instrument manufacturer.[1]

  • Trim the Column: Removing the first 10-20 cm of the column can eliminate contaminated sections of the stationary phase.[4]

  • Consider a Guard Column: A guard column is a short, deactivated piece of fused silica (B1680970) tubing installed between the inlet and the analytical column. It acts as a trap for non-volatile residues, protecting the analytical column.[5]

  • Evaluate Stationary Phase Polarity: this compound is a moderately polar compound. If you are using a non-polar column, strong interactions between the analyte and any active sites can be more pronounced. Consider if a more polar stationary phase would be better suited for your analysis. A mismatch in polarity between the sample solvent and the stationary phase can also cause peak distortion.[5]

Data Presentation

The following tables provide illustrative quantitative data on how different GC parameters can influence peak shape. While this data is for representative esters and not specifically for this compound, the trends are generally applicable.

Table 1: Effect of Inlet Liner Type on Propyl Acetate Peak Asymmetry

Liner TypeDeactivationPackingPeak Asymmetry (Propyl Acetate)
Standard BorosilicateNoNone2.2
Standard BorosilicateYesNone1.5
Single TaperYesDeactivated Glass Wool1.1

This table illustrates that a deactivated, single-taper liner with deactivated glass wool provides the best peak shape for a representative ester, emphasizing the importance of an inert sample pathway.

Table 2: Impact of Carrier Gas Flow Rate on Butyl Acetate Peak Shape

Carrier Gas (Helium) Flow Rate (mL/min)Retention Time (min)Peak Width (min)Tailing Factor
0.86.20.151.8
1.25.10.111.3
1.64.30.121.4

This table demonstrates that an optimal flow rate exists to minimize peak broadening and tailing. Both too low and too high flow rates can negatively impact peak shape.[6]

Experimental Protocols

Below is a standard experimental protocol for the GC-FID analysis of fragrance esters, which can be adapted for this compound.

Protocol 1: GC-FID Analysis of this compound

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

    • Column: A polar stationary phase column is recommended for esters. A good starting point is a DB-WAX (polyethylene glycol) column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (this can be optimized based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature: 280 °C

    • Detector Gas Flows:

      • Hydrogen: 30 mL/min

      • Air: 300 mL/min

      • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Preparation:

    • Dilute the this compound standard or sample in a suitable solvent (e.g., ethanol (B145695) or hexane) to a concentration within the linear range of the detector.

  • Data Analysis:

    • Integrate the this compound peak and calculate the tailing factor or asymmetry factor. A value close to 1.0 indicates a symmetrical peak.

Protocol 2: Inlet Maintenance Procedure

  • Cool Down the Inlet: Before performing any maintenance, ensure the GC inlet has cooled to a safe temperature.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut and Septum: Unscrew the septum nut and remove the old septum.

  • Remove the Inlet Liner: Using clean forceps, carefully remove the inlet liner.

  • Install New Liner and Septum: Insert a new, deactivated liner and a new septum.

  • Reassemble and Leak Check: Reassemble the inlet and restore the carrier gas flow. Perform a leak check around the septum nut using an electronic leak detector.

By systematically addressing potential issues and optimizing your GC method, you can effectively resolve peak tailing for this compound and ensure the quality of your chromatographic data.

References

Technical Support Center: Propyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing propyl valerate?

The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification of valeric acid with propanol (B110389) using an acid catalyst, such as sulfuric acid.[1][2][3] This is a reversible reaction where water is produced as a byproduct. To favor the formation of the this compound product, the equilibrium is typically shifted to the right by using an excess of the alcohol (propanol) or by removing water as it is formed, for instance, through azeotropic distillation.[2]

Q2: What are the most common side products observed during the synthesis of this compound?

During the acid-catalyzed synthesis of this compound, several side products can form. These can be broadly categorized into two groups:

  • Side products from the alcohol (propanol): Under acidic conditions, propanol can undergo self-condensation to form dipropyl ether or dehydration to yield propene .[4]

  • Side products from impurities in the starting material: Commercial valeric acid may contain impurities such as isovaleric acid . This can lead to the formation of the corresponding ester, propyl isovalerate , during the esterification reaction.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation involves optimizing the reaction conditions:

  • Temperature Control: Carefully controlling the reaction temperature can disfavor the dehydration of propanol to propene, which often requires higher temperatures.

  • Catalyst Concentration: Using the appropriate concentration of the acid catalyst is crucial. Excess acid can promote side reactions like ether formation and dehydration.

  • Purity of Starting Materials: Using high-purity valeric acid will directly reduce the formation of related ester impurities like propyl isovalerate.

  • Reaction Time: Monitoring the reaction progress and stopping it once the conversion of the limiting reagent is maximized can prevent the formation of degradation products.

Q4: What analytical techniques are suitable for identifying this compound and its side products?

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of this compound and its volatile side products.[5] The retention times and the mass fragmentation patterns of the components can be used for their unambiguous identification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of this compound The esterification reaction has not reached completion due to unfavorable equilibrium.[2][3]- Use a larger excess of propanol. - Remove water from the reaction mixture using a Dean-Stark apparatus or a drying agent. - Increase the reaction time or temperature, while monitoring for an increase in side products.
Presence of a peak with a mass spectrum showing characteristic fragments at m/z 43, 71, and 102 in GC-MS analysis. This is indicative of the presence of dipropyl ether .- Reduce the concentration of the acid catalyst. - Lower the reaction temperature.
Detection of a gaseous byproduct during the reaction. This is likely propene formed from the dehydration of propanol.[4]- Lower the reaction temperature. - Use a milder acid catalyst or a lower concentration of the current catalyst.
An additional ester peak is observed in the GC-MS chromatogram with a mass spectrum showing major fragments at m/z 43, 57, 71, and 85. This suggests the presence of propyl isovalerate , likely formed from isovaleric acid impurity in the starting material.[6][7]- Use a higher purity grade of valeric acid. - Purify the valeric acid before use, for example, by distillation. - The product can be purified by fractional distillation to separate this compound from propyl isovalerate, although their boiling points are close.
Broad or tailing peaks in the gas chromatogram. This could be due to the presence of unreacted carboxylic acid or water in the sample.- Ensure the work-up procedure effectively removes the acid catalyst and any remaining valeric acid (e.g., washing with a mild base). - Thoroughly dry the final product to remove any residual water.

Data Presentation

The following table summarizes key physical and mass spectrometry data for this compound and its common side products to aid in their identification.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Key GC-MS Fragments (m/z)
This compound C₈H₁₆O₂144.21167.771, 43, 85, 102, 115
Dipropyl Ether C₆H₁₄O102.1790-9143, 71, 102
Propene C₃H₆42.08-47.641, 42, 39, 27[8][9][10][11][12]
Propyl Isovalerate C₈H₁₆O₂144.21156-15843, 57, 71, 85, 102[6][7]

Experimental Protocols

General Procedure for the Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid and a 3 to 5-fold molar excess of propanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the mass of the carboxylic acid) to the mixture while stirring.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Filter to remove the drying agent. The crude this compound can be purified by distillation to obtain the final product.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_yield Check Yield and Purity (GC-MS) start->check_yield low_yield Low Yield? check_yield->low_yield impurity_detected Impurity Detected? low_yield->impurity_detected No optimize_reaction Optimize Reaction Conditions: - Increase propanol excess - Remove water (Dean-Stark) low_yield->optimize_reaction Yes product_ok Product Meets Specifications impurity_detected->product_ok No check_ether Identify Impurity: Dipropyl Ether? impurity_detected->check_ether Yes end End product_ok->end optimize_reaction->check_yield check_alkene Identify Impurity: Propene? check_ether->check_alkene No remediate_ether Remediation: - Decrease catalyst concentration - Lower reaction temperature check_ether->remediate_ether Yes check_isomer Identify Impurity: Propyl Isovalerate? check_alkene->check_isomer No remediate_alkene Remediation: - Lower reaction temperature check_alkene->remediate_alkene Yes check_isomer->end No remediate_isomer Remediation: - Use higher purity valeric acid - Fractional distillation check_isomer->remediate_isomer Yes remediate_ether->start remediate_alkene->start remediate_isomer->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Propyl Valerate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for propyl valerate (B167501) esterification.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of propyl valerate?

A1: this compound is synthesized through the Fischer esterification of valeric acid (pentanoic acid) with n-propanol, typically in the presence of an acid catalyst. The reaction is reversible, producing this compound and water as a byproduct. To favor the formation of the ester, it is common to use an excess of one of the reactants (usually the alcohol) or to remove water as it is formed.[1][2]

Q2: What are the most common catalysts used for this compound esterification?

A2: Both homogeneous and heterogeneous acid catalysts are effective. Concentrated sulfuric acid (H₂SO₄) is a traditional and effective homogeneous catalyst.[3][4] Heterogeneous catalysts, such as the sulfonic acid resin Amberlyst-15, are also widely used as they are easily separated from the reaction mixture, non-corrosive, and can be regenerated and reused.[1][3]

Q3: How can I drive the equilibrium towards the formation of this compound?

A3: According to Le Chatelier's Principle, the equilibrium can be shifted towards the product side by:

  • Using an excess of one reactant: Typically, n-propanol is used in excess as it is often less expensive and easier to remove than valeric acid.[2]

  • Removing water: This can be achieved by azeotropic distillation using a Dean-Stark apparatus, or by using a dehydrating agent.[1] Some strong acid catalysts like sulfuric acid can also act as a dehydrating agent when used in sufficient quantity.

Q4: What is a typical work-up procedure to isolate and purify this compound?

A4: A common work-up procedure involves:

  • Cooling the reaction mixture.

  • Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted valeric acid.[1][5]

  • Washing with a saturated solution of sodium chloride (brine) to remove any remaining water and reduce the solubility of the ester in the aqueous phase.[2]

  • Drying the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Removing the solvent and purifying the this compound, typically by distillation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound The reaction has not reached completion.Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or GC.
The reaction has reached equilibrium, favoring the reactants.Use a larger excess of n-propanol. Implement a method to remove water from the reaction mixture (e.g., Dean-Stark trap).
The catalyst has been deactivated or is not present in a sufficient amount.Ensure the catalyst is active and used in the appropriate concentration. For heterogeneous catalysts like Amberlyst-15, ensure it has not lost its activity.
Loss of product during work-up.Be careful during the separation and washing steps to avoid losing the organic layer. Ensure complete extraction of the product.
Presence of Unreacted Valeric Acid in the Product Incomplete reaction.Increase reaction time or temperature.
Insufficient neutralization during work-up.Ensure thorough washing with sodium bicarbonate solution until the effervescence ceases. Check the pH of the aqueous layer to ensure it is basic.
Presence of Water in the Final Product Incomplete drying of the organic layer.Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate) and ensure sufficient contact time.
Inefficient removal of water during the reaction.If using a Dean-Stark trap, ensure it is functioning correctly.
Slow Reaction Rate Insufficient catalyst concentration.Increase the amount of catalyst.
Low reaction temperature.Increase the reaction temperature, keeping in mind the boiling points of the reactants and product.

Data Presentation

Table 1: Effect of Catalyst on this compound Synthesis

Catalyst Catalyst Type Typical Conditions Reported Conversion/Yield Advantages Disadvantages
Sulfuric Acid (H₂SO₄) HomogeneousReflux temperatureGenerally highInexpensive, effectiveCorrosive, difficult to remove, can cause side reactions
Amberlyst-15 Heterogeneous363 K (90°C)92% conversion of valeric acid[1]Easily separated, reusable, non-corrosive, minimizes side reactions[1]More expensive than sulfuric acid, can lose activity over time

Table 2: Optimization of Reaction Parameters for Esterification (General Trends)

Parameter Range/Condition Effect on Yield/Conversion Notes
Molar Ratio (n-Propanol:Valeric Acid) 1:1 to 10:1Increasing the molar ratio of alcohol to acid generally increases the conversion by shifting the equilibrium towards the products.A higher excess of alcohol may require more effort to remove after the reaction.
Catalyst Concentration (Sulfuric Acid) Catalytic amounts (e.g., 1-5 mol%)Higher catalyst concentration generally increases the reaction rate.Excessive amounts can lead to side reactions and complicate the work-up.
Catalyst Loading (Amberlyst-15) 5-15 wt% of total reactantsIncreased loading generally leads to a higher reaction rate.Optimal loading needs to be determined experimentally to balance rate and cost.
Temperature Reflux temperature (typically around 100-120°C)Higher temperatures increase the reaction rate.Exceeding the boiling points of the reactants or product can lead to loss of material if the reflux system is not efficient.
Reaction Time 1 to 24 hoursYield increases with time until equilibrium is reached.The optimal time depends on other reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst
  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeric acid and n-propanol. A common molar ratio is 1:3 of valeric acid to n-propanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the washing until no more carbon dioxide gas evolves.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by simple or fractional distillation.

Protocol 2: Synthesis of this compound using Amberlyst-15 Catalyst
  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeric acid, n-propanol, and Amberlyst-15 resin (typically 5-10% by weight of the total reactants).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C) with vigorous stirring to ensure good contact between the reactants and the catalyst. A study has shown 92% conversion of valeric acid at 363 K (90°C).[1]

  • Monitoring: Monitor the reaction progress by taking small samples of the liquid phase (avoiding the resin beads) and analyzing them by GC.

  • Work-up and Purification:

    • After the reaction reaches the desired conversion, cool the mixture to room temperature.

    • Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent like acetone, dried, and reused.

    • The filtrate contains the this compound, unreacted starting materials, and water.

    • Proceed with the same washing and drying steps as in Protocol 1 to purify the this compound.

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification Reactants Valeric Acid + n-Propanol ReactionVessel Heating and Reflux Reactants->ReactionVessel Catalyst Acid Catalyst (H₂SO₄ or Amberlyst-15) Catalyst->ReactionVessel Neutralization Neutralization (NaHCO₃ wash) ReactionVessel->Neutralization Cooling Washing Brine Wash Neutralization->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Product Yield Check_Completion Is the reaction complete? Start->Check_Completion Check_Equilibrium Is the reaction at equilibrium? Check_Catalyst Is the catalyst active? Check_Equilibrium->Check_Catalyst No Solution_Equilibrium Shift Equilibrium: - Increase excess alcohol - Remove water Check_Equilibrium->Solution_Equilibrium Yes Check_Completion->Check_Equilibrium No Workup_Loss Review work-up procedure for product loss Check_Completion->Workup_Loss Yes Solution_Completion Increase reaction time or temperature Check_Catalyst->Solution_Completion No Solution_Catalyst Add more catalyst or use fresh catalyst Check_Catalyst->Solution_Catalyst Yes

Caption: Troubleshooting logic for low yield in this compound esterification.

References

Removing water from propyl valerate reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl valerate (B167501). The focus is on addressing common issues related to the removal of water from the reaction mixture, a critical step in maximizing ester yield.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from the propyl valerate reaction mixture?

A1: The synthesis of this compound from valeric acid and propanol (B110389) is a reversible equilibrium reaction known as Fischer esterification.[1] Water is a byproduct of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (valeric acid and propanol), thereby reducing the yield of the desired this compound.[2] Continuous removal of water as it is formed is essential to drive the reaction to completion and achieve a high yield of the ester.[3]

Q2: What are the primary methods for removing water during the synthesis of this compound?

A2: The most common laboratory methods for in-situ water removal during this compound synthesis are:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This technique involves using a solvent (entrainer), such as toluene (B28343), that forms a low-boiling azeotrope with water.[3] The azeotrope is distilled from the reaction mixture, and upon condensation, the water separates from the immiscible solvent and is collected in the Dean-Stark trap, preventing its return to the reaction.

  • Use of Chemical Drying Agents (Desiccants): A drying agent is added directly to the reaction mixture to absorb the water as it is formed.[3] Common choices compatible with esterification reactions include molecular sieves (3Å or 4Å), anhydrous sodium sulfate, or anhydrous magnesium sulfate.[4][5] The acid catalyst itself, typically concentrated sulfuric acid, also acts as a dehydrating agent.

Q3: How do I select the most appropriate water removal method for my experiment?

A3: The choice between a Dean-Stark apparatus and a chemical drying agent depends on several factors, including the scale of the reaction, the desired purity of the product, and the available equipment.

  • Dean-Stark Apparatus: This is generally the more efficient method for larger-scale reactions and provides a visual indication of the reaction's progress as water collects in the trap. It avoids the need to filter out a solid drying agent from the final reaction mixture.

  • Chemical Drying Agents: These are convenient for smaller-scale reactions where the use of a Dean-Stark apparatus may be impractical.[6] However, the drying agent must be filtered off at the end of the reaction, which can lead to some product loss. It's also important to ensure the chosen drying agent is compatible with the acidic reaction conditions.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete reaction due to equilibrium.1. Enhance Water Removal: - Dean-Stark: Ensure the apparatus is set up correctly with a suitable entrainer (e.g., toluene). Check for any leaks that might prevent the efficient removal of the water azeotrope. - Drying Agent: Use a sufficient quantity of a freshly activated drying agent. If the reaction has stalled, consider adding more drying agent. 2. Use Excess Reactant: Employ a large excess of propanol to shift the equilibrium towards the product side.[3] 3. Increase Catalyst Concentration: A higher concentration of the acid catalyst (e.g., sulfuric acid) can increase the reaction rate. However, be mindful of potential side reactions.
Side reactions consuming reactants or product.1. Monitor Reaction Temperature: Excessive heat can promote side reactions such as the dehydration of propanol to propene or the formation of dipropyl ether. Maintain the reaction temperature at the reflux temperature of the chosen solvent. 2. Check Purity of Starting Materials: Impurities in the valeric acid or propanol can lead to unwanted byproducts. Use reagents of appropriate purity.
Loss of product during workup.1. Inefficient Extraction: Ensure the correct solvent is used for extraction and that the aqueous and organic layers are thoroughly mixed and separated. Perform multiple extractions to maximize product recovery. 2. Incomplete Removal of Drying Agent: If using a desiccant, ensure it is completely removed by filtration before the final purification step. Product can be adsorbed onto the surface of the drying agent.
Issue 2: Water is Not Collecting in the Dean-Stark Trap
Possible Cause Troubleshooting Steps
Reaction has not started or is proceeding very slowly.1. Check Catalyst: Ensure that the acid catalyst has been added to the reaction mixture. 2. Insufficient Heating: The reaction mixture must be heated to reflux for the azeotrope to distill. Increase the heating mantle temperature until a steady reflux is observed.
Leaking apparatus.1. Inspect Glassware Joints: Check all ground glass joints for a secure fit. Use appropriate joint clips to prevent vapor from escaping. 2. Condenser Inefficiency: Ensure a steady flow of cold water through the condenser to effectively condense the azeotrope vapor.
Incorrect solvent (entrainer).1. Verify Solvent Properties: Confirm that the chosen solvent forms a low-boiling azeotrope with water and is less dense than water to allow for separation in the trap. Toluene is a common and effective choice.

Data Presentation

Comparison of Water Removal Methods on Ester Yield
Water Removal MethodEsterReactantsCatalystReaction Time (h)Yield (%)Reference
Dean-Stark DistillationDiethyl AdipateAdipic Acid, EthanolSulfuric Acid12>90(Hypothetical Data)
3Å Molecular SievesEthyl LaureateLauric Acid, EthanolAcetyl Chloride1~70-80(Hypothetical Data)
Anhydrous Sodium SulfateMethyl BenzoateBenzoic Acid, MethanolSulfuric Acid2~60-70(Hypothetical Data)
Excess Alcohol (Propanol)This compoundValeric Acid, PropanolSulfuric Acid4~65-75(Hypothetical Data)

Note: The data in this table is illustrative and based on typical yields for Fischer esterification under various conditions. Actual yields for this compound may vary.

Efficiency of Common Drying Agents
Drying AgentSuitability for EstersResidual Water in Air (mg/L)Capacity (g H₂O/g desiccant)Regeneration
Anhydrous Sodium SulfateYes121.2150°C
Anhydrous Magnesium SulfateYes1.00.8200°C
Anhydrous Calcium SulfateYes0.0050.066235°C
3Å Molecular SievesYes<0.0010.18117-260°C
Anhydrous Calcium ChlorideNo (can react with esters)0.14-0.250.3250°C

Data sourced from various chemical supplier guides and laboratory manuals.[4][7]

Experimental Protocols

Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • Valeric acid

  • n-Propanol

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add valeric acid (0.5 mol), n-propanol (0.75 mol), and toluene (100 mL).

  • Slowly add concentrated sulfuric acid (2 mL) to the mixture while stirring.

  • Assemble the Dean-Stark apparatus with the reflux condenser. Fill the side arm of the Dean-Stark trap with toluene.

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue the reflux until no more water collects in the trap (approximately 2-3 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 167-168°C.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Combine Reactants (Valeric Acid, Propanol, Toluene) B 2. Add Catalyst (Conc. Sulfuric Acid) A->B C 3. Assemble Dean-Stark Apparatus B->C D 4. Heat to Reflux & Collect Water C->D E 5. Cool Reaction Mixture D->E F 6. Aqueous Workup (Wash with Water, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Anhydrous Na₂SO₄) F->G H 8. Filter G->H I 9. Purify by Distillation H->I J This compound Product I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound using a Dean-Stark apparatus for water removal.

troubleshooting_low_yield Troubleshooting Low this compound Yield start Low Yield of this compound q1 Is water being effectively removed? start->q1 a1_yes Check Reactant Stoichiometry q1->a1_yes Yes a1_no Optimize Water Removal Method q1->a1_no No q2 Are reaction conditions optimal? a1_yes->q2 end Improved Yield a1_no->end a2_yes Review Workup Procedure q2->a2_yes Yes a2_no Adjust Temperature & Catalyst q2->a2_no No a2_yes->end a2_no->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Propyl Valerate in Acidic Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of propyl valerate (B167501) in acidic solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of propyl valerate in acidic environments.

Issue Possible Causes Recommended Actions
Loss of this compound Concentration Over Time Hydrolysis of the ester bond catalyzed by the acidic medium.- Monitor the pH of your solution regularly. Lower pH values will accelerate hydrolysis. - Control the temperature. Higher temperatures increase the rate of hydrolysis.[1][2] - If possible, adjust the formulation to a pH where this compound exhibits maximum stability. For some valerate esters, this is in the range of pH 4-5.[3] - Use a co-solvent system if appropriate for your application, as solvent polarity can influence the hydrolysis rate.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC) Formation of degradation products, primarily valeric acid and propanol, due to hydrolysis.- Confirm the identity of the new peaks by running standards of valeric acid and propanol. - Quantify the degradation products to understand the extent of hydrolysis.
Inconsistent or Non-Reproducible Experimental Results - Fluctuations in temperature or pH. - Inaccurate initial concentration of this compound. - Issues with the analytical method.- Ensure precise control of temperature and pH throughout the experiment. - Verify the purity and concentration of your this compound standard. - Validate your analytical method for linearity, accuracy, and precision.
Precipitation or Phase Separation in the Solution Formation of poorly soluble degradation products, such as valeric acid, especially at higher concentrations.- Assess the solubility of valeric acid in your specific solvent system. - Consider adjusting the formulation to improve the solubility of potential degradants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an acidic solution?

A1: The primary degradation pathway for this compound in an acidic solution is acid-catalyzed hydrolysis. In this reaction, the ester bond is cleaved by a water molecule, with the acid acting as a catalyst. The process is initiated by the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The hydrolysis of this compound yields valeric acid (also known as pentanoic acid) and propanol. In some instances with similar esters, migration of the ester group has been observed, which could lead to the formation of isomers before hydrolysis.[3]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. In acidic solutions, the rate of hydrolysis is catalyzed by hydrogen ions (H+). Generally, the rate of hydrolysis increases as the pH decreases.[1][4] For some similar esters, maximum stability is observed in the weakly acidic range (around pH 4-5).[3]

Q4: What is the kinetic order of the acid-catalyzed hydrolysis of this compound?

A4: The acid-catalyzed hydrolysis of esters like this compound typically follows pseudo-first-order kinetics when the concentration of water is in large excess and remains essentially constant throughout the reaction.[5] The reaction rate is dependent on the concentration of both the ester and the acid catalyst.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods allow for the separation and quantification of the parent this compound and its degradation products over time.

Quantitative Data on Ester Hydrolysis

EsterAcid CatalystTemperature (°C)Solvent SystemPseudo-First-Order Rate Constant (k')Reference
Propyl Formate0.1 N HCl2030% (v/v) Propanol-2 in WaterValue decreases with increasing organic solvent proportion[6][7]
Propyl Formate0.1 N HCl4030% (v/v) Propanol-2 in WaterValue decreases with increasing organic solvent proportion[6][7]
Ethyl Acetate0.5 N HCl25AqueousRate constant can be determined experimentally[5]

Experimental Protocols

Protocol for Determining the Rate of Hydrolysis of this compound in an Acidic Solution

This protocol outlines a general procedure to determine the pseudo-first-order rate constant for the hydrolysis of this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) or another suitable acid

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (for titration, if using this method)

  • Phenolphthalein indicator (for titration)

  • Ice

  • Volumetric flasks, pipettes, burette

  • Constant temperature water bath

  • HPLC or GC system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent.

    • Prepare an acidic solution of the desired concentration (e.g., 0.1 N HCl).

  • Reaction Setup:

    • Place a known volume of the acidic solution in a reaction vessel and allow it to equilibrate to the desired temperature in a constant temperature water bath.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the acidic solution. Start a timer immediately.

  • Sampling and Analysis (HPLC/GC Method - Recommended):

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent to stop the hydrolysis.

    • Analyze the quenched samples using a validated HPLC or GC method to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[this compound]) versus time.

    • The plot should yield a straight line, and the pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The rate equation is given by: ln[A]t = -k't + ln[A]0, where [A]t is the concentration of this compound at time t, and [A]0 is the initial concentration.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

Hydrolysis_Pathway PropylValerate This compound ProtonatedEster Protonated Ester PropylValerate->ProtonatedEster + H+ ProtonatedEster->PropylValerate - H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O ValericAcid Valeric Acid TetrahedralIntermediate->ValericAcid - Propanol - H+ Propanol Propanol H_plus H+ H2O H₂O H3O_plus H₃O+ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare this compound and Acid Solutions Mix_Reactants Mix Reactants at Constant Temperature Prep_Solutions->Mix_Reactants Take_Samples Take Aliquots at Timed Intervals Mix_Reactants->Take_Samples Quench_Reaction Quench Reaction Take_Samples->Quench_Reaction Analyze_Samples Analyze by HPLC/GC Quench_Reaction->Analyze_Samples Calculate_K Calculate Rate Constant (k') Analyze_Samples->Calculate_K Troubleshooting_Tree Start This compound Degradation Observed? Check_pH_Temp Check pH and Temperature Control Start->Check_pH_Temp Yes End Problem Resolved Start->End No New_Peaks New Peaks in Chromatogram? Check_pH_Temp->New_Peaks Identify_Peaks Identify Peaks with Standards (Valeric Acid, Propanol) New_Peaks->Identify_Peaks Yes Review_Method Review Analytical Method Validation New_Peaks->Review_Method No Quantify_Degradation Quantify Degradation Products Identify_Peaks->Quantify_Degradation End2 Further Investigation Needed Review_Method->End2 Adjust_Conditions Adjust pH/Temp to Minimize Degradation Adjust_Conditions->End Quantify_Degradation->Adjust_Conditions

References

Preventing hydrolysis of propyl valerate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of propyl valerate (B167501) during storage.

Troubleshooting Guide: Issues with Propyl Valerate Instability

Observed Issue Potential Cause Recommended Action
Change in Odor Hydrolysis of this compound into valeric acid (rancid, cheesy odor) and propanol (B110389).1. Immediately test the sample for purity and degradation products using HPLC. 2. Review storage conditions against recommended guidelines (cool, dry, inert atmosphere). 3. If storage conditions are appropriate, consider the possibility of container contamination or failure.
Decreased Purity/Assay Value Chemical degradation, likely due to hydrolysis.1. Confirm the degradation product is valeric acid and/or propanol via analytical testing. 2. Implement stricter control of environmental factors (see FAQs below). 3. For long-term storage of solutions, consider the use of a stabilizer.
Shift in pH of a Formulation Formation of acidic (valeric acid) or basic degradation products, indicating hydrolysis.1. Measure the pH of the formulation. 2. Use a buffered solution to maintain a pH between 4 and 5 for optimal stability. 3. Investigate the compatibility of all excipients with this compound.
Precipitation in a Formulation Change in solubility of this compound or its degradation products.1. Analyze the precipitate to determine its composition. 2. If the precipitate is a degradation product, address the root cause of hydrolysis. 3. If the precipitate is this compound, re-evaluate the solvent system and storage temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. This is a chemical reaction where water molecules break the ester bond, resulting in the formation of propanol and valeric acid. This reaction can be catalyzed by the presence of acids (H+ ions) or bases (OH- ions).

Q2: What are the ideal storage conditions to prevent the hydrolysis of this compound?

A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent the ingress of moisture. For enhanced protection, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of esters like this compound is highly dependent on pH. Both acidic and basic conditions can accelerate degradation. Studies on similar esters, such as betamethasone (B1666872) valerate, have shown that maximum stability is typically achieved in a slightly acidic pH range, generally between 4 and 5.[1] In highly acidic or alkaline solutions, the rate of hydrolysis increases significantly.

Q4: Are there any chemical stabilizers that can be added to formulations containing this compound to prevent hydrolysis?

A4: Yes, several types of stabilizers can be used to inhibit ester hydrolysis:

  • Antioxidants: Compounds like hindered phenols can scavenge free radicals that may initiate degradation.[2]

  • Chelating Agents: EDTA can be used to bind metal ions that might catalyze the hydrolysis reaction.[2]

  • Carbodiimides: These compounds can react with carboxylic acids, which are products of hydrolysis, thereby shifting the equilibrium and slowing further degradation.[2]

  • Buffers: Using a buffer system to maintain the pH of a formulation in the optimal range of 4-5 can significantly reduce the rate of hydrolysis.[3]

Q5: How can I detect and quantify the hydrolysis of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective analytical method for detecting and quantifying this compound and its degradation products. A stability-indicating method can be developed to separate the intact this compound from propanol and valeric acid, allowing for accurate measurement of its purity over time.

Quantitative Data on Ester Hydrolysis

pH Apparent First-Order Rate Constant (k_obs) at 40°C (h⁻¹)
2.5Increased rate due to H⁺ ion catalysis
3.5 - 4.5Relatively pH-independent region (maximum stability)
> 4.5Gradual increase in rate due to water/hydroxyl ion catalysis

Data adapted from studies on betamethasone valerate, which demonstrates a typical V-shaped pH-rate profile for ester hydrolysis.[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different pH Conditions

Objective: To determine the effect of pH on the rate of hydrolysis of this compound.

Methodology:

  • Prepare a series of buffer solutions with pH values ranging from 2 to 8 (e.g., citrate, phosphate, or borate (B1201080) buffers).

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

  • Add a known concentration of the this compound stock solution to each buffer solution to create test samples.

  • Store the samples at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At specified time intervals (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each sample.

  • Immediately quench the hydrolysis reaction by adding a suitable reagent to adjust the pH to a stable range (e.g., pH 4-5).

  • Analyze the samples using a validated stability-indicating RP-HPLC method to determine the concentration of remaining this compound.

  • Plot the natural logarithm of the this compound concentration versus time for each pH to determine the apparent first-order rate constant (k_obs).

Protocol 2: Evaluation of Stabilizer Efficacy

Objective: To assess the effectiveness of different stabilizers in preventing the hydrolysis of this compound.

Methodology:

  • Prepare a solution of this compound in a buffered aqueous medium at a pH known to cause moderate degradation.

  • Divide the solution into several groups. One group will serve as the control (no stabilizer).

  • To the other groups, add different potential stabilizers (e.g., EDTA, a hindered phenol (B47542) antioxidant, a carbodiimide) at various concentrations.

  • Store all samples under the same accelerated storage conditions (e.g., elevated temperature and humidity).

  • At regular intervals, analyze the samples using RP-HPLC to quantify the concentration of this compound.

  • Compare the degradation rates of the stabilized samples to the control to determine the efficacy of each stabilizer.

Visualizations

HydrolysisMechanism cluster_reactants Reactants cluster_conditions Catalytic Conditions cluster_products Products PropylValerate This compound (Ester) Propanol Propanol (Alcohol) PropylValerate->Propanol Hydrolysis ValericAcid Valeric Acid (Carboxylic Acid) PropylValerate->ValericAcid Hydrolysis Water Water (H₂O) Acid Acid (H⁺) Acid->PropylValerate Catalyzes Base Base (OH⁻) Base->PropylValerate Catalyzes

Caption: Hydrolysis mechanism of this compound.

TroubleshootingWorkflow start Suspected this compound Degradation check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage improper_storage Correct Storage Conditions: - Cool, dry, dark - Tightly sealed container check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes analyze_sample Analyze Sample by HPLC improper_storage->analyze_sample proper_storage->analyze_sample no_degradation No Degradation Detected (Issue may be elsewhere) analyze_sample->no_degradation No degradation_detected Degradation Confirmed analyze_sample->degradation_detected Yes check_ph Check pH of Formulation degradation_detected->check_ph improper_ph Adjust pH to 4-5 using a buffer check_ph->improper_ph No proper_ph pH is Optimal check_ph->proper_ph Yes consider_stabilizers Consider Adding Stabilizers (e.g., Antioxidants, Chelating Agents) improper_ph->consider_stabilizers proper_ph->consider_stabilizers

Caption: Troubleshooting workflow for this compound degradation.

References

Optimizing catalyst concentration for propyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of propyl valerate (B167501). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of propyl valerate?

A1: The synthesis of this compound, an esterification reaction between valeric acid and propanol (B110389), is typically catalyzed by acids. Commonly used catalysts include homogeneous acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as heterogeneous solid acid catalysts such as Amberlyst-15 and Dowex resins.[1] Lipases are also employed as biocatalysts for a more environmentally friendly approach.

Q2: How does catalyst concentration impact the yield of this compound?

A2: Catalyst concentration is a critical parameter in the synthesis of this compound. Generally, increasing the catalyst concentration enhances the reaction rate and can lead to higher yields within a shorter reaction time. However, an excessively high concentration of a homogeneous acid catalyst can lead to undesirable side reactions, such as dehydration of the alcohol or ether formation, and can complicate the purification process. For heterogeneous catalysts, an optimal loading is required to ensure sufficient active sites are available without causing mass transfer limitations.

Q3: What are the advantages of using a heterogeneous catalyst like Amberlyst-15 over a homogeneous catalyst like sulfuric acid?

A3: Heterogeneous catalysts like Amberlyst-15 offer several advantages over homogeneous catalysts.[2] They are non-corrosive, which protects equipment.[2] The solid nature of these catalysts allows for easy separation from the reaction mixture by simple filtration, which simplifies the workup procedure and reduces waste.[2] Furthermore, heterogeneous catalysts can often be regenerated and reused, making the process more cost-effective and environmentally friendly.

Q4: Can lipase-catalyzed synthesis of this compound be performed in a solvent-free system?

A4: Yes, lipase-catalyzed synthesis of esters, including those similar to this compound, can be effectively carried out in solvent-free systems. This approach is considered a green synthesis method as it eliminates the need for organic solvents, which are often hazardous. The optimization of such a system involves careful control of temperature, substrate molar ratio, and enzyme loading.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: I am getting a low yield of this compound in my esterification reaction. What are the potential catalyst-related causes?

  • Answer: Low yields can stem from several factors related to the catalyst:

    • Insufficient Catalyst Concentration: The catalyst concentration may be too low to effectively drive the reaction forward. Gradually increase the catalyst loading in subsequent experiments to find the optimal concentration.

    • Catalyst Deactivation: The catalyst may have lost its activity. For homogeneous catalysts, this could be due to impurities in the reactants. For heterogeneous catalysts, the active sites may be blocked or the catalyst may have degraded.[3][4][5][6][7] Consider using fresh catalyst or regenerating the used catalyst according to the manufacturer's instructions.

    • Poor Mixing: In the case of heterogeneous catalysts, inadequate stirring can lead to poor contact between the reactants and the catalyst surface, resulting in a lower reaction rate and yield. Ensure vigorous stirring throughout the reaction.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. Could the catalyst concentration be the cause?

  • Answer: Yes, improper catalyst concentration can lead to the formation of byproducts:

    • Excess Homogeneous Acid Catalyst: Too much sulfuric acid can promote the dehydration of propanol to form propene or the formation of dipropyl ether. It can also lead to charring of the organic materials.

    • Water Formation: Esterification produces water as a byproduct. If not removed, the accumulation of water can shift the equilibrium back towards the reactants, limiting the yield. While not a direct result of catalyst concentration, a higher catalyst concentration can accelerate the reaction and the rate of water formation. Consider using a Dean-Stark apparatus or molecular sieves to remove water as it is formed.

Issue 3: Difficulty in Catalyst Separation

  • Question: I am having trouble separating my catalyst from the reaction mixture after the synthesis. What can I do?

  • Answer: This is a common issue with homogeneous catalysts:

    • Neutralization and Extraction: For acid catalysts like sulfuric acid, the reaction mixture needs to be neutralized with a base (e.g., sodium bicarbonate solution) after the reaction is complete. This is followed by extraction with an organic solvent to isolate the this compound.

    • Switch to a Heterogeneous Catalyst: To avoid separation issues altogether, consider using a solid acid catalyst like Amberlyst-15. This allows for simple filtration to remove the catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid (Homogeneous Catalyst)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid and propanol. A common molar ratio is 1:2 to 1:3 (valeric acid:propanol) to shift the equilibrium towards the product.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the mixture with stirring. A typical catalyst concentration is 1-3% by weight of the limiting reactant (valeric acid).

  • Reaction: Heat the mixture to reflux (approximately 95-100 °C) and maintain the reaction for 2-4 hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup and Purification: After cooling, transfer the mixture to a separatory funnel. Wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation.

Protocol 2: Synthesis of this compound using Amberlyst-15 (Heterogeneous Catalyst)

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol (B129727) and then dry it in an oven at 60-80 °C overnight before use.

  • Reactant and Catalyst Loading: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add valeric acid, propanol (molar ratio of 1:2 to 1:3), and the dried Amberlyst-15 resin. A typical catalyst loading is 5-15% by weight of the valeric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours.

  • Catalyst Removal and Product Isolation: After the reaction, cool the mixture and separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with propanol, dried, and stored for reuse. The filtrate contains the this compound, which can be purified by distillation after removing the excess propanol.

Protocol 3: Lipase-Catalyzed Synthesis of this compound

  • Enzyme and Substrate Preparation: Use a commercially available immobilized lipase (B570770) (e.g., Novozym 435). Combine valeric acid and propanol in a flask, typically in a 1:1 or 1:2 molar ratio.

  • Enzymatic Reaction: Add the immobilized lipase to the substrate mixture. A common enzyme loading is 5-10% by weight of the substrates. The reaction is typically carried out at a temperature of 40-60 °C with constant shaking or stirring for 24-48 hours.

  • Product Recovery: Separate the immobilized enzyme by filtration. The enzyme can be washed and reused. The liquid phase, containing this compound, can be purified by vacuum distillation.

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on the Yield of Propyl Propanoate (Analogous Ester)

Catalyst Concentration (wt% of propionic acid)Reaction Time (min)Conversion (%)
1.012065
2.012078
3.012085

Note: Data is for the synthesis of propyl propanoate and serves as an illustrative example of the expected trend for this compound.

Table 2: Effect of Amberlyst-15 Loading on the Conversion of Acetic Acid to Propyl Acetate (B1210297) (Analogous Ester)

Catalyst Loading (wt% of acetic acid)Reaction Time (h)Conversion (%)
5670
10685
15692

Note: Data is for the synthesis of propyl acetate and is provided as a general guideline for optimizing this compound synthesis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Prepare Reactants (Valeric Acid, Propanol) mixing Combine Reactants and Catalyst reactants->mixing catalyst_prep Prepare Catalyst (e.g., Dry Amberlyst-15) catalyst_prep->mixing reflux Heat to Reflux with Stirring mixing->reflux separation Separate Catalyst (Filtration for Heterogeneous) reflux->separation purification Purify Product (Distillation) separation->purification

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_solutions Potential Solutions start Low this compound Yield conc Insufficient Concentration? start->conc activity Catalyst Deactivated? start->activity mixing Poor Mixing? start->mixing inc_conc Increase Catalyst Loading conc->inc_conc fresh_cat Use Fresh or Regenerated Catalyst activity->fresh_cat inc_stir Increase Stirring Rate mixing->inc_stir

Caption: Troubleshooting logic for low yield related to catalyst issues.

References

Troubleshooting low conversion in enzymatic propyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion in the enzymatic synthesis of propyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the conversion rate in enzymatic propyl valerate synthesis?

The key factors that significantly impact the yield of this compound are:

  • Water Content: Water is a byproduct of the esterification reaction. Its accumulation can shift the reaction equilibrium back towards hydrolysis, reducing the ester yield.[1][2] Conversely, a minimal amount of water is essential to maintain the enzyme's catalytic activity.

  • Substrate Molar Ratio: The ratio of valeric acid to propanol (B110389) is crucial. An excess of one substrate can drive the reaction forward, but a large excess, particularly of the alcohol, can also lead to enzyme inhibition.[3][4][5]

  • Temperature: Like all enzymatic reactions, the synthesis of this compound has an optimal temperature range. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation and loss of activity.[6][7]

  • Enzyme Selection and Loading: The choice of lipase (B570770) and its concentration are critical. Immobilized lipases, such as Candida antarctica lipase B (CALB), often exhibit higher stability and reusability.[8][9][10][11][12] Insufficient enzyme loading will lead to a slow reaction rate.

  • Substrate and Product Inhibition: High concentrations of either the substrate (valeric acid or propanol) or the product (this compound) can inhibit the enzyme's activity, leading to a decrease in the reaction rate and overall conversion.[13][14]

Q2: Which lipase is recommended for this compound synthesis?

Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a widely used and highly effective catalyst for ester synthesis due to its high activity, stability in organic solvents, and broad substrate specificity.[4][8][9][10][11][12][15][16][17][18] Lipases from Rhizomucor miehei and Thermomyces lanuginosus have also been successfully used for the synthesis of similar esters.[6][14]

Q3: Should I use a solvent-free system or an organic solvent?

Both solvent-free and solvent-based systems can be employed for this compound synthesis.

  • Solvent-free systems are considered more environmentally friendly ("greener") and can simplify downstream processing. However, they can be more prone to substrate inhibition and may have higher viscosity, leading to mass transfer limitations.

  • Organic solvents , such as heptane (B126788) or hexane, can improve the solubility of substrates and reduce substrate inhibition.[6] It is crucial to select a non-polar, water-immiscible solvent that does not inactivate the lipase.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by quantifying the consumption of the reactants (valeric acid) or the formation of the product (this compound). A common method is to withdraw small aliquots of the reaction mixture at different time intervals and analyze them using:

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a highly effective technique for separating and quantifying the reactants and products.[19]

  • Titration: The consumption of valeric acid can be determined by titrating the reaction mixture with a standard solution of sodium hydroxide.[20]

Troubleshooting Guide for Low Conversion

This guide addresses common issues leading to low conversion in the enzymatic synthesis of this compound and provides actionable solutions.

ProblemPotential CauseTroubleshooting Steps & Solutions
Low final conversion, reaction plateaus early Reaction Equilibrium Reached: The accumulation of water is shifting the equilibrium towards hydrolysis.Implement in-situ water removal: - Add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture. - Conduct the reaction under vacuum.[2]
Product Inhibition: The accumulation of this compound is inhibiting the enzyme.- Consider using a biphasic system where the product is continuously extracted into a second phase. - Investigate in-situ product removal techniques like pervaporation.
Enzyme Deactivation: The enzyme has lost its activity over time.- Check the operational stability of the enzyme under the reaction conditions. - Consider using an immobilized enzyme for better stability.[9] - Ensure the temperature is not too high.
Slow initial reaction rate Suboptimal Temperature: The reaction temperature is too low.- Gradually increase the temperature in increments (e.g., 5°C) to find the optimum for your specific enzyme, typically between 40°C and 60°C for many lipases.[13]
Insufficient Enzyme Loading: The amount of enzyme is the limiting factor.- Increase the enzyme concentration in the reaction mixture. Typical loadings range from 1% to 10% (w/w) of the total substrates.[2]
Mass Transfer Limitations: Poor mixing is preventing the substrates from accessing the enzyme's active site, especially in viscous or solvent-free systems.- Increase the agitation speed (rpm) of the reaction mixture.
Substrate Inhibition: High concentrations of valeric acid or propanol are inhibiting the enzyme.- Optimize the substrate molar ratio. Start with a 1:1 or 1:2 molar ratio of acid to alcohol and systematically vary it.[3][5] - Consider a fed-batch approach where one of the substrates is added gradually over time.
No or negligible reaction Inactive Enzyme: The enzyme may be denatured or was inactive from the start.- Verify the activity of the enzyme with a standard substrate and assay. - Ensure proper storage and handling of the enzyme according to the manufacturer's instructions.
Presence of Inhibitors: Contaminants in the substrates or solvent may be inhibiting the enzyme.- Use high-purity substrates and solvents. - Ensure all glassware is thoroughly cleaned and dried.
Incorrect pH: The microenvironment of the enzyme is not at the optimal pH for catalysis.- While the bulk reaction is in an organic solvent, the enzyme's activity is influenced by the pH of the last aqueous solution it was in contact with. Ensure the enzyme is prepared or buffered at its optimal pH before use.

Data Presentation

The following tables summarize typical reaction conditions and conversion rates for the enzymatic synthesis of valerate and other similar short-chain esters. Note that optimal conditions for this compound may vary and should be determined experimentally.

Table 1: Effect of Substrate Molar Ratio on Ester Conversion

Ester SynthesizedLipase SourceMolar Ratio (Acid:Alcohol)Temperature (°C)Conversion (%)Reference
Propyl CaprateImmobilized Lipase1:36083.82[13]
Ethyl ValerateThermomyces lanuginosus1:130.5~92[6]
Pentyl ValerateCandida rugosa1:137~99 (immobilized)[21]
Propyl PhenylacetateCandida antarctica B1:24096.1[3]
n-Propyl PropanoateHomogeneous (H₂SO₄)1:106596.9[5]

Table 2: Effect of Temperature on Ester Conversion

Ester SynthesizedLipase SourceTemperature (°C)Molar Ratio (Acid:Alcohol)Conversion (%)Reference
Propyl CaprateImmobilized Lipase401:3~70[13]
Propyl CaprateImmobilized Lipase601:383.82[13]
Propyl CaprateImmobilized Lipase701:3~80[13]
Ethyl ValerateThermomyces lanuginosus30.51:1~92[6]
Pentyl ValerateCandida rugosa371:1~99 (immobilized)[21]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol provides a starting point for the synthesis of this compound using an immobilized lipase. Optimization of the parameters is recommended.

Materials:

  • Valeric acid (≥99% purity)

  • 1-Propanol (≥99% purity)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-heptane, optional)

  • Molecular Sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Gas Chromatograph with FID or MS detector (for analysis)

Procedure:

  • Reaction Setup:

    • To a 50 mL screw-capped flask, add valeric acid and 1-propanol. A starting molar ratio of 1:1 or 1:2 (acid:alcohol) is recommended.

    • If using a solvent, add n-heptane to the desired concentration (e.g., to make a 1 M solution of the limiting substrate).

    • Add the immobilized lipase. A typical starting concentration is 5% (w/w) based on the total weight of the substrates.

    • Add activated molecular sieves (e.g., 10% w/v) to remove the water produced during the reaction.

  • Reaction Conditions:

    • Seal the reaction vessel tightly.

    • Place the vessel in a shaking incubator or on a heated magnetic stirrer.

    • Set the temperature to a starting point of 50°C.

    • Set the agitation to a speed sufficient to keep the enzyme suspended (e.g., 200 rpm).

  • Reaction Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Prepare the sample for GC analysis. This may involve dilution with a suitable solvent (e.g., ethyl acetate) and filtering to remove the enzyme particles.

    • Inject the sample into the GC to determine the concentrations of valeric acid, 1-propanol, and this compound.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached the desired conversion or has plateaued, stop the reaction by filtering or centrifuging to remove the immobilized enzyme.

    • The enzyme can be washed with a solvent and dried for potential reuse.

    • The this compound can be purified from the reaction mixture by techniques such as distillation or column chromatography if required.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for separating fatty acid esters (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL (split or splitless mode depending on concentration)

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Analysis:

  • Identify the peaks for 1-propanol, valeric acid, and this compound based on their retention times and mass spectra by comparing them to authentic standards and/or a mass spectral library (e.g., NIST).

  • Quantify the components by integrating the peak areas and using a calibration curve or an internal standard.

Mandatory Visualizations

Troubleshooting_Workflow start Low this compound Conversion check_reaction Analyze Reaction Kinetics (GC, Titration) start->check_reaction slow_rate Slow Initial Rate? check_reaction->slow_rate low_final Low Final Conversion? check_reaction->low_final slow_rate->low_final No temp Optimize Temperature (40-60°C) slow_rate->temp Yes enzyme_load Increase Enzyme Loading (1-10% w/w) slow_rate->enzyme_load Yes agitation Increase Agitation (>200 rpm) slow_rate->agitation Yes substrate_inhibit Substrate Inhibition? Optimize Molar Ratio (e.g., Fed-batch) slow_rate->substrate_inhibit Yes water Remove Water (Molecular Sieves, Vacuum) low_final->water Yes product_inhibit Product Inhibition? In-situ Product Removal low_final->product_inhibit Yes deactivation Enzyme Deactivation? Check Stability, Immobilize low_final->deactivation Yes end Improved Conversion temp->end enzyme_load->end agitation->end substrate_inhibit->end water->end product_inhibit->end deactivation->end

Caption: Troubleshooting workflow for low this compound conversion.

Reaction_Mechanism cluster_ping_pong Ping-Pong Bi-Bi Mechanism cluster_inhibition Potential Inhibition Pathways E Lipase (E) E_VA E-Valeric Acid Complex E->E_VA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_VA->E_Acyl - Water PrOH Propanol E_Acyl->PrOH + E_Acyl_PrOH E-Acyl-Propanol Complex E_Acyl_PrOH->E - this compound VA Valeric Acid VA->E + PrOH->E_Acyl_PrOH Water Water PV This compound Excess_PrOH Excess Propanol Excess_PrOH->E Inhibition Excess_VA Excess Valeric Acid Excess_VA->E Inhibition Excess_PV Excess this compound (Product) Excess_PV->E Inhibition

Caption: Lipase-catalyzed this compound synthesis mechanism and inhibition.

References

Technical Support Center: Purification of Crude Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude propyl valerate (B167501). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude propyl valerate synthesized via Fischer esterification?

A1: Crude this compound synthesized from n-propanol and valeric acid using an acid catalyst typically contains the following impurities:

  • Unreacted Starting Materials: n-propanol and valeric acid.

  • Water: A byproduct of the esterification reaction.[1][2][3]

  • Dipropyl ether: Formed by the acid-catalyzed self-condensation of n-propanol.[4][5]

  • Side-reaction products: Depending on reaction conditions, other minor impurities may form.

Q2: Why is my final distilled this compound product cloudy?

A2: A cloudy appearance in the final product is almost always due to the presence of water. This can happen if the crude product was not adequately dried before distillation or if an azeotrope of this compound and water co-distilled.

Q3: I'm observing a lower than expected boiling point during the distillation of this compound. What could be the cause?

A3: A lower than expected boiling point often indicates the presence of a lower-boiling azeotrope, likely with water or n-propanol. n-Propanol forms an azeotrope with water, which can complicate the initial stages of distillation.[6]

Q4: After washing the crude product with a basic solution, I'm experiencing low yields. Why?

A4: Low yields after a basic wash can be attributed to the hydrolysis of the ester back to valeric acid and n-propanol, especially if the basic solution is too concentrated or if the contact time is prolonged.[7] It is also possible that the ester is partially soluble in the aqueous layer, leading to product loss during extraction.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Acidic Crude Product (Low pH) Incomplete reaction; residual acid catalyst and unreacted valeric acid.1. Neutralizing Wash: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to neutralize the acids.[8][9] 2. Water Wash: Follow the basic wash with one or two washes with deionized water to remove any remaining salts and water-soluble impurities.[1]
Presence of Unreacted Alcohol Use of excess n-propanol to drive the esterification equilibrium.1. Aqueous Extraction: Perform multiple extractions with water or brine to remove the water-soluble n-propanol. 2. Fractional Distillation: Carefully perform fractional distillation to separate the lower-boiling n-propanol from the this compound.
Formation of Emulsion During Extraction The presence of unreacted carboxylic acid acting as a surfactant.1. Brine Wash: Add a saturated sodium chloride (brine) solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation.
Low Purity After Simple Distillation Close boiling points of this compound and impurities like dipropyl ether.1. Fractional Distillation: Use a fractionating column with a high number of theoretical plates for better separation. 2. Vacuum Distillation: Distilling under reduced pressure will lower the boiling points and can improve separation by minimizing thermal decomposition.
Product Contamination with Water Incomplete drying before distillation; formation of a water azeotrope.1. Drying Agents: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation. 2. Azeotropic Distillation: If azeotrope formation is suspected, using a Dean-Stark apparatus during the reaction can remove water as it forms.[10][11][12]

Quantitative Data Summary

The following table summarizes key physical properties of this compound and its common impurities to aid in the design of purification protocols.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Water Solubility
This compound C₈H₁₆O₂144.21167-1680.878Slightly soluble
n-Propanol C₃H₈O60.10970.803Miscible
Valeric Acid C₅H₁₀O₂102.13186-1870.939Sparingly soluble
Dipropyl Ether C₆H₁₄O102.18900.75Slightly soluble[4]
Water H₂O18.021001.000-

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities and Unreacted Alcohol
  • Transfer Crude Product: Place the crude this compound into a separatory funnel.

  • Neutralizing Wash: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it, venting frequently to release the pressure from the evolved CO₂ gas. Shake gently for 2-3 minutes.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the organic layer in the separatory funnel. Shake for 1-2 minutes and allow the layers to separate. Drain the lower aqueous layer. Repeat this step.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer. Shake for 1 minute, allow the layers to separate, and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Filtration: Decant or filter the dried this compound to remove the drying agent. The product is now ready for distillation.

Protocol 2: Column Chromatography for High-Purity this compound

For applications requiring very high purity, column chromatography can be employed.

  • Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). The less polar dipropyl ether will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297). A typical gradient might be from 0% to 10% ethyl acetate in hexane. This will allow for the separation of this compound from any remaining starting materials.

  • Fraction Collection: Collect fractions and analyze them for purity using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound extraction Liquid-Liquid Extraction (NaHCO3 & Water Wash) crude_product->extraction drying Drying (Anhydrous MgSO4) extraction->drying distillation Fractional Distillation drying->distillation pure_product Pure this compound distillation->pure_product chromatography Column Chromatography (Optional High Purity Step) distillation->chromatography For higher purity chromatography->pure_product

A typical purification workflow for crude this compound.

troubleshooting_guide start Problem with Purified This compound? check_purity Check Purity by GC/TLC start->check_purity low_purity Low Purity check_purity->low_purity low_yield Low Yield check_purity->low_yield cloudy_product Cloudy Product check_purity->cloudy_product impurities Identify Impurities (GC-MS) low_purity->impurities check_extraction Review Extraction Protocol (Potential Hydrolysis) low_yield->check_extraction water_present Water Present? cloudy_product->water_present acidic_impurities Acidic Impurities? impurities->acidic_impurities alcohol_impurity Unreacted Alcohol? impurities->alcohol_impurity ether_impurity Dipropyl Ether? impurities->ether_impurity acidic_impurities->alcohol_impurity No wash_bicarb Wash with NaHCO3 Solution acidic_impurities->wash_bicarb Yes alcohol_impurity->ether_impurity No fractional_distill Fractional Distillation alcohol_impurity->fractional_distill Yes ether_impurity->fractional_distill Yes dry_thoroughly Thorough Drying Step water_present->dry_thoroughly Yes

A troubleshooting decision tree for this compound purification.

References

Technical Support Center: Thermal Degradation of Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of propyl valerate (B167501).

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of propyl valerate under thermal stress?

Based on established mechanisms for the pyrolysis of esters containing β-hydrogens, this compound is expected to primarily decompose via a syn-elimination reaction. This pathway leads to the formation of valeric acid (pentanoic acid) and propene.

Q2: What is the likely mechanism for the thermal degradation of this compound?

The thermal degradation of this compound likely proceeds through a concerted, non-radical, intramolecular elimination reaction known as ester pyrolysis or a thermal syn-elimination. This involves a six-membered cyclic transition state, resulting in the cleavage of the C-O bond of the propyl group and the transfer of a hydrogen atom from the β-carbon of the propyl group to the carbonyl oxygen.

Q3: At what temperature does this compound begin to degrade?

Currently, there is no specific published data on the onset temperature of degradation for this compound. The thermal stability will depend on experimental conditions such as the heating rate, atmosphere (inert or oxidative), and the presence of any catalysts or impurities. To determine the degradation temperature, Thermogravimetric Analysis (TGA) is the recommended technique.

Q4: How can I identify the degradation products of my this compound sample?

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the most suitable technique for identifying the volatile and semi-volatile degradation products. This method involves heating the sample to its degradation temperature in an inert atmosphere and then separating and identifying the resulting compounds using GC/MS.

Q5: My experimental results show unexpected degradation products. What could be the cause?

The presence of unexpected degradation products could be due to several factors:

  • Oxidative Degradation: If the experiment is not conducted under a strictly inert atmosphere, oxidative degradation can occur, leading to a different set of products, including aldehydes, ketones, and smaller carboxylic acids.

  • Catalytic Effects: Traces of impurities, such as acids, bases, or metal ions, in your sample or on the surface of your experimental apparatus can catalyze alternative degradation pathways.

  • Secondary Reactions: At higher temperatures, the primary degradation products (valeric acid and propene) can undergo further decomposition.

Q6: How can I quantify the degradation of this compound over time at a specific temperature?

Isothermal Thermogravimetric Analysis (TGA) can be used to quantify the mass loss of a this compound sample held at a constant temperature over time. This data can then be used to determine the kinetics of the degradation reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No mass loss observed in TGA at expected temperatures. The degradation temperature is higher than the experimental range. The heating rate is too fast.Extend the temperature range of the TGA experiment. Use a slower heating rate (e.g., 5 or 10 °C/min).
Inconsistent results between replicate experiments. Sample inhomogeneity. Contamination of the sample or instrument. Variations in experimental parameters (e.g., gas flow rate, heating rate).Ensure the sample is homogeneous. Clean the experimental apparatus thoroughly. Carefully control all experimental parameters.
Broad, unresolved peaks in Py-GC/MS chromatogram. Poor separation of degradation products. High concentration of a single product overloading the column.Optimize the GC temperature program. Dilute the sample or use a split injection.
Identification of unexpected compounds in the mass spectra. Contamination from the sample handling, instrument, or carrier gas. Secondary degradation reactions.Run a blank to check for system contamination. Analyze the sample at a lower pyrolysis temperature to minimize secondary reactions.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound.

Materials:

  • Thermogravimetric Analyzer

  • This compound sample (typically 5-10 mg)

  • High-purity inert gas (e.g., nitrogen or argon)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

Procedure:

  • Tare the TGA sample pan.

  • Accurately weigh 5-10 mg of the this compound sample into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • The onset temperature of degradation is typically determined as the temperature at which a significant mass loss begins.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the thermal degradation products of this compound.

Materials:

  • Pyrolysis unit coupled to a GC/MS system

  • This compound sample (typically in the microgram range)

  • High-purity helium for carrier gas

  • Sample holders for the pyrolysis unit

Procedure:

  • Place a small amount of the this compound sample into the pyrolysis sample holder.

  • Introduce the sample holder into the pyrolysis unit.

  • Set the pyrolysis temperature based on the TGA data (e.g., the temperature at the maximum rate of decomposition).

  • Rapidly heat the sample to the set pyrolysis temperature and hold for a short period (e.g., 10-30 seconds).

  • The degradation products are swept by the helium carrier gas into the GC column.

  • Separate the degradation products using an appropriate GC temperature program.

  • Identify the separated compounds using the mass spectrometer and compare the resulting mass spectra with a library database.

Data Presentation

Table 1: Expected Thermal Degradation Products of this compound

Degradation PathwayExpected Primary ProductsMolar Mass ( g/mol )Boiling Point (°C)
Ester Pyrolysis (syn-elimination)Valeric Acid (Pentanoic Acid)102.13186
Propene42.08-47.6

Visualizations

Degradation_Pathway propyl_valerate This compound transition_state Six-membered Transition State propyl_valerate->transition_state Thermal Stress (Δ) valeric_acid Valeric Acid transition_state->valeric_acid propene Propene transition_state->propene

Caption: Conceptual diagram of the thermal degradation of this compound.

Experimental_Workflow cluster_tga Thermal Stability Analysis cluster_pygcms Degradation Product Identification tga_exp Thermogravimetric Analysis (TGA) tga_data Degradation Temperature Profile tga_exp->tga_data py_gcms_exp Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC/MS) tga_data->py_gcms_exp Inform Pyrolysis Temperature py_gcms_data Identification of Degradation Products py_gcms_exp->py_gcms_data sample This compound Sample sample->tga_exp sample->py_gcms_exp

Caption: Experimental workflow for investigating this compound degradation.

Improving selectivity in the synthesis of propyl valerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of propyl valerate (B167501) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of propyl valerate, focusing on improving selectivity and yield.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: The esterification reaction is reversible and may not have reached completion.[1][2]- Increase Reaction Time: Allow the reaction to proceed for a longer duration to approach equilibrium. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. - Use Excess Reactant: Employing a large excess of one reactant (typically the less expensive one, propanol) can shift the equilibrium towards the product side.[1][2] - Remove Water: Water is a byproduct of the esterification. Its removal will drive the reaction forward. This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves.[1][2]
Loss During Work-up: The product may be lost during the washing and extraction steps of the purification process.- Back-Extraction: After the initial aqueous wash, re-extract the aqueous layer with a small amount of a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved this compound. - Minimize Emulsions: If emulsions form during washing, they can be broken by adding a small amount of brine (saturated NaCl solution).
Low Selectivity (Presence of Impurities) Side Reactions (Acid-Catalyzed): The acidic catalyst can promote side reactions, such as the dehydration of propanol (B110389) to form dipropyl ether or propene. At higher temperatures, self-condensation of valeric acid can also occur.- Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. Excess acid can increase the rate of side reactions. - Control Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize temperature-dependent side reactions. - Choose a Milder Catalyst: Consider using a solid acid catalyst (e.g., Amberlyst 15) which can be more selective and is easily removed by filtration.
Side Reactions (Enzymatic): While generally highly selective, lipases can sometimes catalyze the hydrolysis of the ester product if there is excess water in the reaction medium.- Control Water Content: Ensure the reactants and solvent are anhydrous. Molecular sieves can be added to the reaction mixture to sequester any water produced.
Difficulty in Product Purification Incomplete Neutralization: Residual acidic catalyst or unreacted valeric acid can co-distill with the product.- Thorough Washing: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) until the cessation of CO₂ evolution to ensure all acids are neutralized. Follow with a water wash to remove residual salts.
Formation of Azeotropes: this compound may form azeotropes with water or other components in the reaction mixture, making separation by simple distillation difficult.- Use a Drying Agent: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. - Fractional Distillation: Employ fractional distillation for a more efficient separation of components with close boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification of valeric acid with propanol using an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][2] This is an equilibrium reaction where water is also produced.

Q2: How can I improve the selectivity of the acid-catalyzed synthesis of this compound?

A2: To improve selectivity and minimize side reactions, consider the following:

  • Use a Milder Catalyst: Solid acid catalysts like Amberlyst 15 can offer higher selectivity and are easier to separate from the reaction mixture.[3]

  • Optimize Reaction Conditions: Use a moderate temperature and the lowest effective concentration of the acid catalyst to reduce the rate of side reactions like ether formation from propanol.

  • Excess Alcohol: Using an excess of propanol can favor the desired esterification reaction over the self-condensation of valeric acid.[1]

Q3: Are there more selective alternatives to acid catalysis for this compound synthesis?

A3: Yes, enzymatic catalysis using lipases is a highly selective method for ester synthesis.[4] Lipases operate under mild reaction conditions, which minimizes the formation of byproducts.[4] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are particularly effective and can be easily recovered and reused.[5][6][7]

Q4: What are the main byproducts to look out for in the synthesis of this compound?

A4: In acid-catalyzed synthesis, the primary potential byproducts are dipropyl ether (from the dehydration of two propanol molecules) and propene (from the dehydration of a single propanol molecule). Self-condensation of valeric acid to form an anhydride (B1165640) is also possible, especially at higher temperatures.[8]

Q5: How can I effectively remove water from the reaction to drive the equilibrium towards the product?

A5: There are two common methods for water removal in Fischer esterification:

  • Azeotropic Distillation: If a suitable solvent that forms an azeotrope with water (like toluene) is used, a Dean-Stark apparatus can be employed to continuously remove water as it is formed.[9]

  • Use of a Dehydrating Agent: Adding a drying agent such as molecular sieves to the reaction mixture can absorb the water as it is produced.

Q6: What is the best way to purify the crude this compound after the reaction?

A6: A standard purification procedure involves:

  • Neutralization: Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the acid catalyst and any unreacted valeric acid.

  • Washing: Wash with water or brine to remove any remaining water-soluble impurities and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: Purify the final product by fractional distillation.

Data Presentation

The following table summarizes the effect of various reaction parameters on the synthesis of a similar ester, n-propyl propanoate, which can provide valuable insights for optimizing this compound synthesis.

Table 1: Influence of Reaction Parameters on the Yield of n-Propyl Propanoate

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)Reference
Molar Ratio (Acid:Alcohol:Catalyst) 1:2.5:0.20~751:5:0.20~851:10:0.20~92[10]
Catalyst Concentration (H₂SO₄) (at 1:10 acid:alcohol ratio)1:10:0.06~781:10:0.11~851:10:0.20~92[10]
Temperature (at 1:10:0.20 ratio)35°C83.745°C92.065°C96.9[10]

Data adapted from a study on the esterification of propanoic acid with 1-propanol (B7761284). The trends are expected to be similar for the synthesis of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

This protocol is a representative procedure for the synthesis of this compound using an acid catalyst.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid (1.0 mol), 1-propanol (3.0 mol, 3-fold excess), and a catalytic amount of concentrated sulfuric acid (approximately 0.05 mol).

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). A typical reaction time is 2-4 hours.

  • Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture with a saturated aqueous solution of sodium bicarbonate until no more CO₂ gas is evolved. This step neutralizes the sulfuric acid catalyst and any unreacted valeric acid.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and then filter to remove the drying agent.

  • Purification: Remove the excess propanol under reduced pressure using a rotary evaporator. Purify the resulting crude this compound by fractional distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the enzymatic synthesis of this compound using an immobilized lipase.

  • Reactant and Enzyme Preparation: In a sealed flask, combine valeric acid (1.0 mol), 1-propanol (1.2 mol), and an immobilized lipase such as Novozym 435 (typically 5-10% by weight of the total reactants). A non-polar organic solvent like hexane (B92381) or heptane (B126788) can be used, although solvent-free conditions are also common. Add molecular sieves to remove water.

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (typically 40-60°C). Monitor the reaction progress by GC.

  • Enzyme Recovery: After the reaction is complete, recover the immobilized enzyme by simple filtration. The enzyme can be washed with a suitable solvent and reused.

  • Purification: Remove the solvent and any excess propanol by rotary evaporation. The high selectivity of the enzymatic reaction often results in a product of high purity that may require minimal further purification. If necessary, distillation can be performed.

Visualizations

Selectivity_Pathway Factors Influencing Selectivity in this compound Synthesis Acid Acid-Catalyzed (Fischer Esterification) Catalyst Catalyst Choice & Concentration Acid->Catalyst H₂SO₄, p-TsOH, Solid Acids Enzyme Enzymatic (Lipase-Catalyzed) Enzyme->Catalyst Lipases (e.g., Novozym 435) Temp Temperature Selectivity Selectivity Temp->Selectivity Ratio Reactant Molar Ratio Ratio->Selectivity Catalyst->Selectivity Water Water Removal Yield Yield Water->Yield Byproducts Byproducts (e.g., Dipropyl Ether) Selectivity->Byproducts Selectivity->Yield Troubleshooting_Workflow Troubleshooting Workflow for Low Selectivity Start Low Selectivity Observed CheckMethod Identify Synthesis Method Start->CheckMethod AcidPath Acid-Catalyzed CheckMethod->AcidPath Acid EnzymePath Enzymatic CheckMethod->EnzymePath Enzyme CheckTemp High Temperature? AcidPath->CheckTemp CheckWater Excess Water Present? EnzymePath->CheckWater LowerTemp Reduce Temperature CheckTemp->LowerTemp Yes CheckCatalyst High Catalyst Conc.? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst ReduceCatalyst Reduce Catalyst Conc. or Use Milder Catalyst CheckCatalyst->ReduceCatalyst Yes End Improved Selectivity CheckCatalyst->End No ReduceCatalyst->End DryReactants Ensure Anhydrous Conditions & Use Molecular Sieves CheckWater->DryReactants Yes CheckWater->End No DryReactants->End

References

Propyl Valerate Mass Spectrometry: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with propyl valerate (B167501) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion (M+) peak for propyl valerate?

This compound, also known as propyl pentanoate, has a chemical formula of C8H16O2. Its molecular weight is approximately 144.21 g/mol .[1][2] In mass spectrometry, particularly with electron ionization (EI), you should look for the molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 144. However, this peak may be weak or even absent depending on the ionization energy, as the molecular ion can be unstable and readily undergo fragmentation.[3][4]

Q2: What are the primary fragmentation pathways for this compound in mass spectrometry?

Esters like this compound predominantly fragment via two main pathways upon ionization[3][5]:

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This results in the loss of a neutral alkene molecule (propene in this case) and the formation of a charged enol. This fragment often corresponds to the base peak in the spectrum.[3]

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of bonds adjacent to the carbonyl group. For this compound, this can occur on either side:

    • Loss of the alkoxy group (-OR): Cleavage of the C-O bond results in the loss of the propoxy radical (•OCH2CH2CH3), forming a stable acylium ion [CH3(CH2)3CO]+.

    • Loss of the alkyl group from the acid moiety (-R): Cleavage of the C-C bond alpha to the carbonyl group can lead to the loss of a propyl radical (•CH2CH2CH3).

Q3: What are the major fragment ions to expect in the mass spectrum of this compound?

The electron ionization (EI) mass spectrum of this compound will typically show a series of characteristic peaks. The most significant ions are formed through McLafferty rearrangement and various alpha-cleavages. Other smaller fragments arise from subsequent fragmentation of these primary ions.

Fragmentation Data Summary

The table below summarizes the expected key fragment ions for this compound, their proposed origin, and typical m/z values.

m/zProposed Ion FragmentFragmentation Pathway
144[CH3(CH2)3COOCH2CH2CH3]+•Molecular Ion (M+)
102[C5H10O2]+•McLafferty Rearrangement (Loss of C3H6)
85[CH3(CH2)3CO]+α-Cleavage (Loss of •OCH2CH2CH3)
71[C5H11O]+Rearrangement/Cleavage
57[C4H9]+Alkyl Fragment
43[C3H7]+ or [CH3CO]+Propyl Cation / Acylium Ion
41[C3H5]+Allyl Cation
29[C2H5]+Ethyl Cation

This compound Fragmentation Pathway

G M This compound [C8H16O2]+• m/z = 144 McLafferty McLafferty Fragment [C5H10O2]+• m/z = 102 M->McLafferty McLafferty Rearrangement Acylium Acylium Ion [C5H9O]+ m/z = 85 M->Acylium α-Cleavage Propoxy Propoxy Radical (Neutral Loss) M->Propoxy Propene Propene (Neutral Loss) M->Propene Propyl Propyl Cation [C3H7]+ m/z = 43 M->Propyl α-Cleavage Valerate Valerate Fragment [C5H9O2]• M->Valerate

Caption: Primary fragmentation pathways of this compound molecular ion.

Troubleshooting Guide

Q4: I don't see the molecular ion peak at m/z 144. Is something wrong?

This is a common observation for some esters. The absence or low intensity of the molecular ion peak can be due to:

  • High Instability: The this compound molecular ion is energetically unstable and may fragment completely before it reaches the detector.[3]

  • Ionization Energy: High electron energy (e.g., standard 70 eV in EI) can promote extensive fragmentation, depleting the molecular ion population.

  • Instrument Conditions: The settings of your ion source, such as temperature, can influence the degree of fragmentation.

Solution:

  • Confirm the presence of key fragment ions like m/z 102 and 85 to verify the compound's identity.

  • If your instrument allows, try using a lower ionization energy ("soft ionization") to increase the relative abundance of the molecular ion.

Q5: My base peak is not m/z 102. What does this indicate?

While the McLafferty rearrangement fragment at m/z 102 is often the base peak, instrument conditions and the presence of isomers can alter the spectrum.

  • Source Temperature: A higher ion source temperature can promote further fragmentation of the m/z 102 ion, reducing its relative abundance.

  • Isomeric Impurities: Co-eluting isomers of this compound will have the same molecular weight but may exhibit different fragmentation patterns, altering the appearance of the overall spectrum.

  • Contamination: Contaminants in your sample or from the system (e.g., column bleed, phthalates) can produce intense peaks that may appear as the base peak.[6]

Solution:

  • Optimize the ion source temperature.

  • Verify sample purity using another analytical method if possible.

  • Run a solvent blank to check for system contamination. Common contaminants include siloxanes from column bleed or septum degradation.[6]

Q6: I'm seeing unexpected peaks that don't match the this compound fragmentation pattern. What could be the cause?

Unexpected peaks are typically due to contamination or issues with the instrument background.[6]

  • Sample Contamination: The sample may contain impurities from the synthesis, extraction, or storage process.

  • System Contamination: Leaks in the system can introduce air (m/z 28, 32, 40). Phthalates are common plasticizers and can appear at m/z 149. Column bleed can introduce siloxane peaks (e.g., m/z 207, 281).

  • Mobile/Carrier Gas Impurity: Impurities in the carrier gas (for GC-MS) or mobile phase (for LC-MS) can contribute to background noise and extraneous peaks.

Solution:

  • Run a Blank: Inject a solvent blank to identify peaks originating from the system and solvent.

  • Check for Leaks: Use an electronic leak detector to check fittings and seals, especially around the injector and MS interface.

  • System Bake-out: For GC-MS systems, baking out the column and injector can help remove contaminants.

  • Clean the Ion Source: If background levels are persistently high, the ion source may require cleaning as per the manufacturer's protocol.

Q7: My signal intensity is poor and the peaks are noisy. How can I improve my results?

Poor signal intensity and high noise can compromise data quality.[7]

  • Sample Concentration: The sample may be too dilute.

  • Ionization Efficiency: The chosen ionization method or source parameters may not be optimal for this compound.

  • Detector Issues: The detector may be aging or the gain setting might be too low.

  • System Contamination: A dirty ion source or mass analyzer can suppress the signal and increase noise.

Solution:

  • Optimize Sample Concentration: Prepare a more concentrated sample or increase the injection volume.

  • Tune and Calibrate: Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance.[7]

  • Check Detector Settings: Ensure the detector voltage or gain is set appropriately.

  • System Maintenance: Follow a regular maintenance schedule for cleaning the ion source and other components as recommended by the manufacturer.[7]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.
  • Perform serial dilutions to create working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/mL).
  • Transfer the final solutions to 2 mL autosampler vials with appropriate caps.

2. GC-MS Instrument Setup and Conditions:

  • GC System:
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 200°C.
  • Hold: 2 minutes at 200°C.
  • MS System:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 25 to 200.
  • Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

3. Data Acquisition Workflow:

G A System Suitability Check (Run Solvent Blank) B Sample Injection (1 µL via Autosampler) A->B System Ready C GC Separation (Analyte travels through column) B->C D Elution & Transfer (this compound enters MS) C->D E Ionization (EI) (Molecule fragments) D->E F Mass Analysis (Fragments sorted by m/z) E->F G Detection (Ions strike detector) F->G H Data Processing (Spectrum Generation) G->H

Caption: Workflow for GC-MS data acquisition of this compound.

4. Data Analysis:

  • Integrate the chromatographic peak corresponding to this compound.
  • Extract the mass spectrum from the apex of the peak.
  • Identify the molecular ion (if present) and the key fragment ions (m/z 102, 85, 43, etc.).
  • Compare the obtained spectrum with a reference library spectrum (e.g., NIST) for confirmation.

References

Technical Support Center: Resolving Co-elution of Propyl Valerate with Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the co-elution of propyl valerate (B167501) with other esters during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of propyl valerate?

A1: Co-elution is a phenomenon in chromatography where two or more different compounds elute from the column at the same time, resulting in overlapping peaks in the chromatogram. This is problematic because it prevents the accurate identification and quantification of the individual compounds. For this compound, which is often part of a complex mixture of flavor and fragrance compounds, co-elution with other structurally similar esters can lead to erroneous results in quality control and research applications.

Q2: Which esters are most likely to co-elute with this compound?

A2: The likelihood of co-elution depends heavily on the type of GC column used (i.e., the polarity of the stationary phase).

  • On non-polar columns (e.g., DB-5): Elution is primarily based on the boiling points of the analytes. Therefore, esters with boiling points similar to this compound (167.6 °C) are prone to co-elution. Potential candidates include butyl butyrate (B1204436) (boiling point: 166 °C) and ethyl hexanoate (boiling point: 168 °C).

  • On polar columns (e.g., DB-WAX): Separation is influenced by the polarity of the compounds. While boiling points still play a role, esters with similar polarities to this compound are more likely to co-elute. The specific esters that co-elute will depend on the exact composition of the sample matrix.

Q3: How can I confirm if I have a co-elution problem with my this compound peak?

A3: There are several indicators of co-elution:

  • Peak Shape: Look for asymmetrical peaks, such as those with a shoulder or a broader-than-expected peak width.

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the trailing edge of the peak is a strong indication of multiple components. You can also perform extracted ion chromatography (EIC) for ions unique to the suspected co-eluting compounds to see if their peak apexes align perfectly.

  • Varying Analytical Conditions: A slight change in the temperature program or carrier gas flow rate that results in a change in peak shape or the appearance of a small shoulder can suggest an underlying co-elution issue.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound with other esters. The primary strategies involve optimizing the GC method parameters, with a focus on changing the stationary phase, adjusting the temperature program, and modifying the carrier gas flow rate.

Step 1: Select the Appropriate GC Column

The choice of the GC column's stationary phase is the most critical factor in achieving separation.

  • For separation based on boiling point differences: A non-polar stationary phase , such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS), is recommended. This type of column will separate compounds primarily based on their volatility.

  • For separation based on polarity differences: A polar stationary phase , such as a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX or HP-INNOWax), is the preferred choice. These columns provide different selectivity based on the polarity of the esters, which can resolve compounds with very similar boiling points.

Quantitative Data: Predicted Elution Order of C8 Esters on Different Stationary Phases

The following tables predict the elution order of this compound and other C8 esters with similar boiling points on both non-polar and polar columns.

Table 1: Predicted Elution Order on a Non-Polar Column (e.g., DB-5) Based on Boiling Point

CompoundBoiling Point (°C)Predicted Elution Order
Butyl Butyrate1661
This compound 167.6 2
Ethyl Hexanoate1683

Table 2: Predicted Elution Order on a Polar Column (e.g., DB-WAX) Based on Polarity (and Boiling Point)

CompoundBoiling Point (°C)PolarityPredicted Elution Order
Butyl Butyrate166Less Polar1
Ethyl Hexanoate168Moderately Polar2
This compound 167.6 More Polar3

Note: The exact elution order on a polar column can be influenced by the specific interactions between the analytes and the stationary phase and may require experimental verification.

Step 2: Optimize the Temperature Program

Fine-tuning the oven temperature program can significantly improve the resolution of closely eluting peaks.

  • Lower the Initial Temperature: Starting the temperature program at a lower temperature can enhance the separation of early-eluting compounds. A good starting point is an initial oven temperature 20°C below the boiling point of the solvent if using splitless injection.[1]

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which often leads to better separation.[2]

  • Introduce an Isothermal Hold: Incorporating a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can provide additional time for separation to occur.

Step 3: Adjust the Carrier Gas Flow Rate

Optimizing the linear velocity of the carrier gas (e.g., Helium or Hydrogen) can improve column efficiency and, consequently, resolution.

  • Slower Flow Rate: A slower flow rate generally increases the interaction time with the stationary phase and can improve separation, but it will also increase the analysis time.

  • Optimal Flow Rate: Each column dimension has an optimal flow rate for maximum efficiency. It is advisable to determine the optimal flow rate experimentally for the specific analysis.

Experimental Protocols

The following are detailed experimental protocols for the separation of this compound from potentially co-eluting esters using both a non-polar and a polar GC column.

Protocol 1: Separation on a Non-Polar DB-5 Column
  • Objective: To separate this compound from esters with similar boiling points like butyl butyrate and ethyl hexanoate.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Final Hold: Hold at 180 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

Protocol 2: Separation on a Polar DB-WAX Column
  • Objective: To separate this compound from esters with similar polarity.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (split ratio 50:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 8 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.

CoElution_Troubleshooting Start Start: Co-elution of this compound Suspected Confirm Step 1: Confirm Co-elution - Peak Shape Analysis - Mass Spectral Purity Start->Confirm Column Step 2: Column Selection Is separation based on boiling point or polarity? Confirm->Column NonPolar Use Non-Polar Column (e.g., DB-5) Column->NonPolar Boiling Point Polar Use Polar Column (e.g., DB-WAX) Column->Polar Polarity Optimize Step 3: Method Optimization NonPolar->Optimize Polar->Optimize Temp Adjust Temperature Program: - Lower Initial Temp - Reduce Ramp Rate - Add Isothermal Hold Optimize->Temp Flow Adjust Carrier Gas Flow Rate: - Optimize for Efficiency Optimize->Flow Resolved Peaks Resolved Temp->Resolved Success NotResolved Peaks Still Co-eluting Temp->NotResolved Failure Flow->Resolved Success Flow->NotResolved Failure Revisit Re-evaluate Column Choice and/or Sample Preparation NotResolved->Revisit

Caption: Troubleshooting workflow for resolving co-elution of this compound.

References

Technical Support Center: Optimization of Solvent-Free Propyl Valerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solvent-free propyl valerate (B167501) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the direct esterification of valeric acid with propanol (B110389) in the absence of a solvent.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Question: Why is my propyl valerate yield consistently low?

Answer: Low yield in a solvent-free esterification can be attributed to several factors:

  • Incomplete Reaction Equilibrium: The esterification of valeric acid with propanol is a reversible reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield of this compound.

    • Solution: Implement continuous water removal during the reaction. This can be achieved using techniques like a Dean-Stark apparatus if the reaction temperature is high enough to facilitate azeotropic removal of water, or by carrying out the reaction under vacuum.

  • Suboptimal Molar Ratio of Reactants: An equimolar ratio of valeric acid to propanol may not be sufficient to drive the reaction to completion, especially if propanol is lost due to evaporation at higher temperatures.

    • Solution: Use an excess of one reactant, typically the alcohol (propanol), to shift the equilibrium towards the product side. A molar ratio of propanol to valeric acid of 2:1 or higher can significantly improve the yield.

  • Insufficient Catalyst Activity or Concentration: The catalyst plays a crucial role in accelerating the reaction rate. An inadequate amount or a deactivated catalyst will result in a low conversion rate.

    • Solution: Ensure the catalyst is active and used in an appropriate concentration. For heterogeneous acid catalysts like Amberlyst-15, a loading of 5-15% by weight of the reactants is often effective. For homogeneous catalysts like sulfuric acid, a lower concentration is typically required, but their removal can be more challenging.

  • Inappropriate Reaction Temperature: The reaction temperature affects both the reaction rate and the equilibrium. A temperature that is too low will result in a slow reaction, while a temperature that is too high can lead to the evaporation of reactants and potential side reactions.

    • Solution: Optimize the reaction temperature. For the synthesis of propyl propanoate, a similar ester, increasing the temperature from 35°C to 65°C has been shown to significantly increase the reaction rate and yield.[1] A typical temperature range to investigate for this compound synthesis would be 60-100°C.

Question: I am observing the formation of side products. What are they and how can I minimize them?

Answer: The most common side product in this reaction is dipropyl ether, formed from the dehydration of two propanol molecules. This is more prevalent at higher temperatures and with strong acid catalysts.

  • Minimization Strategies:

    • Control the Temperature: Avoid excessively high temperatures that favor the dehydration of propanol.

    • Select an Appropriate Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. Consider using a solid acid catalyst which can offer higher selectivity.

    • Adjust Reactant Ratio: Using a large excess of propanol might increase the likelihood of ether formation. Optimize the molar ratio to find a balance between high yield and minimal side product formation. Adding a small amount of water (1-10%) to the reaction mixture has been suggested to suppress ether formation in some alcohol dehydration processes.[2]

Question: The reaction is proceeding very slowly. How can I increase the reaction rate?

Answer: A slow reaction rate is typically due to insufficient catalysis or a low reaction temperature.

  • To Increase the Reaction Rate:

    • Increase Catalyst Loading: Gradually increase the amount of catalyst. Be mindful that for homogeneous catalysts, this will also complicate the purification process.

    • Increase Reaction Temperature: As a general rule, increasing the temperature will increase the reaction rate. Monitor for the potential formation of side products at higher temperatures.

    • Ensure Adequate Mixing: In a solvent-free system, efficient mixing is crucial to ensure contact between the reactants and the catalyst. Use a suitable stirring mechanism.

Question: How can I effectively purify the synthesized this compound?

Answer: Purification of this compound from a solvent-free reaction mixture involves removing the unreacted starting materials, the catalyst, and any side products.

  • Purification Steps:

    • Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by simple filtration. For homogeneous catalysts, a neutralization wash is required.

    • Neutralization and Washing: Wash the crude product with a saturated solution of sodium bicarbonate to neutralize any remaining valeric acid and the acid catalyst.[3] Follow this with one or more washes with water to remove any remaining salts and water-soluble impurities.[3] A final wash with brine can help to break any emulsions and remove bulk water.

    • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate.[3]

    • Distillation: Purify the dried product by fractional distillation to separate the this compound from unreacted propanol and any side products like dipropyl ether.[3]

Frequently Asked Questions (FAQs)

Q1: What are the advantages of a solvent-free synthesis of this compound?

A1: Solvent-free synthesis offers several benefits, aligning with the principles of green chemistry.[4][5] These include:

  • Reduced Environmental Impact: Eliminates the use of potentially hazardous and volatile organic solvents.[4][5]

  • Increased Reaction Efficiency: Higher concentration of reactants can lead to faster reaction rates and improved yields.[4]

  • Simplified Downstream Processing: Eliminates the need for solvent removal, simplifying the work-up procedure.[6]

  • Cost-Effectiveness: Reduces costs associated with solvent purchase, handling, and disposal.

Q2: What type of catalyst is best for the solvent-free synthesis of this compound?

A2: Both homogeneous and heterogeneous acid catalysts can be used.

  • Homogeneous Catalysts: Strong acids like sulfuric acid are effective and inexpensive.[1] However, they can be corrosive, difficult to separate from the product, and may lead to side reactions.[1]

  • Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia are often preferred.[7] They are generally less corrosive, can be easily separated by filtration, and are often reusable, which improves the sustainability of the process.[8][9][10]

Q3: Can the catalyst be reused?

A3: A significant advantage of heterogeneous catalysts is their potential for reuse. After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent to remove any adsorbed materials, dried, and then used in subsequent reactions. The reusability of a catalyst should be evaluated, as some activity may be lost with each cycle.[8][11][12]

Q4: How does the removal of water impact the reaction?

A4: The esterification reaction is an equilibrium process. Water is a product, so its removal will shift the equilibrium to the right, favoring the formation of the ester and thereby increasing the overall yield.

Data Presentation

Table 1: Influence of Molar Ratio on Ester Yield. (Data adapted from studies on similar esterification reactions)

Molar Ratio (Alcohol:Acid)Typical Yield (%)Notes
1:160-70Equilibrium may limit the conversion.
2:180-90Excess alcohol shifts the equilibrium, increasing yield.
5:1>95A larger excess of alcohol can further increase the yield.
10:1>98Often used to drive the reaction to near completion.[1]

Table 2: Effect of Temperature on Propyl Ester Synthesis. (Data based on the esterification of propanoic acid with 1-propanol)[1]

Temperature (°C)Acid Conversion after 30 min (%)Final Yield (%)
3542.383.7
45--
55--
6585.696.9

Experimental Protocols

Detailed Methodology for Solvent-Free this compound Synthesis using a Heterogeneous Catalyst

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • Valeric acid

  • n-Propanol

  • Heterogeneous acid catalyst (e.g., Amberlyst-15)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reactant and Catalyst Charging: To a round-bottom flask equipped with a magnetic stir bar, add valeric acid (1 molar equivalent). Add n-propanol in the desired molar excess (e.g., 2 molar equivalents). Add the heterogeneous acid catalyst (e.g., 10% of the total reactant weight).

  • Reaction Setup: Attach a reflux condenser to the flask. If water removal is desired, a Dean-Stark apparatus can be placed between the flask and the condenser.

  • Reaction Execution: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 80-95°C). Allow the reaction to proceed for the desired time (e.g., 2-6 hours), monitoring the progress by a suitable analytical technique such as GC or TLC if desired.

  • Cooling and Catalyst Removal: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Remove the heterogeneous catalyst by filtration.

  • Work-up and Neutralization: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution and shake gently to neutralize any unreacted valeric acid and residual catalyst acidity. Vent the separatory funnel frequently to release any evolved CO2. Separate the aqueous layer.

  • Washing: Wash the organic layer with an equal volume of deionized water. Separate the aqueous layer. Repeat the water wash if necessary. A final wash with brine can aid in layer separation.

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., magnesium sulfate). Swirl the flask and let it stand for 15-20 minutes.

  • Purification: Remove the drying agent by filtration. Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the final product. Collect the fraction corresponding to the boiling point of this compound (approximately 167-168°C).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Valeric Acid + n-Propanol Setup Charge Reactants & Catalyst to Flask Reactants->Setup Catalyst Heterogeneous Catalyst Catalyst->Setup React Heat and Stir (e.g., 80-95°C) Setup->React Filter Cool & Filter (Remove Catalyst) React->Filter Wash Wash with NaHCO3(aq) & Water Filter->Wash Dry Dry with Anhydrous MgSO4 or Na2SO4 Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure Propyl Valerate Distill->Product

Caption: Experimental workflow for solvent-free this compound synthesis.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield? Reason1 Incomplete Equilibrium Start->Reason1 Yes Reason2 Slow Reaction Rate Start->Reason2 Yes Reason3 Suboptimal Reactant Ratio Start->Reason3 Yes Sol1 Increase Propanol (e.g., 2:1 ratio) Sol2 Increase Temperature (e.g., to 80-95°C) Sol3 Increase Catalyst Loading Sol4 Remove Water (e.g., Dean-Stark) Reason1->Sol4 Reason2->Sol2 Reason2->Sol3 Reason3->Sol1

Caption: Troubleshooting logic for addressing low yield issues.

References

Validation & Comparative

A Comparative Analysis of Propyl Valerate and Butyl Valerate in Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and developers in the flavor, fragrance, and pharmaceutical industries, this document provides a comprehensive comparison of the aroma profiles of propyl valerate (B167501) and butyl valerate. It includes a summary of their quantitative data, detailed experimental protocols for sensory and instrumental analysis, and a visual representation of the sensory evaluation workflow.

Executive Summary

Propyl valerate and butyl valerate are two closely related aliphatic esters, each presenting a unique fruity aroma profile that finds application in various industries. While both are characterized by their pleasant, sweet, and fruity notes, distinct differences in their aroma nuances, intensity, and chemical properties make them suitable for different applications. This guide elucidates these differences through a comparative analysis of their aroma characteristics and physico-chemical properties, and provides standardized protocols for their evaluation.

Comparative Aroma Profiles and Physico-Chemical Properties

A side-by-side comparison of this compound and butyl valerate reveals differences in their aroma descriptors and key physical properties that influence their volatility and perception. Butyl valerate is generally described as having a more complex fruity profile with prominent apple and pineapple notes, whereas this compound leans towards a more ethereal and general fruity character.

PropertyThis compoundButyl Valerate
Synonyms n-Propyl pentanoate, Valeric acid propyl estern-Butyl pentanoate, Valeric acid butyl ester[1]
CAS Number 141-06-0591-68-4[2][3]
Molecular Formula C8H16O2[4]C9H18O2[3]
Molecular Weight 144.21 g/mol [4]158.24 g/mol [3][5]
Aroma Profile Ethereal, fruity, pineapple, metallic, animal[6]Fruity, apple, raspberry, sweet, pineapple, green, banana[1][7]
Boiling Point 167.5 °C[8]185.8 °C[5]
Vapor Pressure 1.6 mmHg at 25°C[8]0.608 mmHg at 25°C[1]
Water Solubility 308.7 mg/L at 25°C (estimated)[8]83.87 mg/L at 25°C[1]

Experimental Protocols

To ensure a standardized and objective comparison of the aroma profiles of this compound and butyl valerate, the following detailed experimental protocols for sensory evaluation and instrumental analysis are recommended.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained sensory panel to identify, describe, and quantify the aromatic characteristics of this compound and butyl valerate.

Objective: To quantitatively compare the aroma profiles of this compound and butyl valerate.

Materials:

  • This compound (high purity, food grade)

  • Butyl valerate (high purity, food grade)

  • Odorless solvent (e.g., mineral oil or propylene (B89431) glycol)

  • Glass sniffing jars with lids

  • Odor-free cotton balls or filter paper

  • Computerized data collection system

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct a series of training sessions to familiarize panelists with the aroma characteristics of various fruity esters, including the target compounds.

    • Develop a consensus vocabulary of aroma descriptors through roundtable discussions. This lexicon should include terms like "fruity," "apple," "pineapple," "green," "sweet," "ethereal," "metallic," and "animal."

    • Train panelists on the use of a 15-cm line scale for rating the intensity of each descriptor, where 0 = not perceptible and 15 = extremely intense.

  • Sample Preparation:

    • Prepare solutions of this compound and butyl valerate at a concentration of 1% (v/v) in the odorless solvent.

    • Pipette 1 mL of each solution onto a cotton ball or filter paper placed inside a coded, amber glass sniffing jar.

    • Allow the samples to equilibrate for 30 minutes before evaluation.

  • Evaluation Protocol:

    • Present the coded samples to the panelists in a randomized and balanced order.

    • Instruct panelists to open one jar at a time, sniff the headspace, and rate the intensity of each aroma descriptor on the provided line scale using the computerized data collection system.

    • Provide a 2-minute rest period between samples to prevent olfactory fatigue.

    • Conduct the evaluation in individual, well-ventilated booths under controlled temperature and humidity.

  • Data Analysis:

    • Collect the intensity ratings for each descriptor for both compounds from all panelists.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in the intensity of each aroma attribute between this compound and butyl valerate.

    • Generate spider web plots or bar charts to visualize the differences in the aroma profiles.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

This protocol describes the use of GC-O to separate and identify the volatile compounds contributing to the aroma of this compound and butyl valerate and to assess their odor activity.

Objective: To identify and compare the odor-active compounds in this compound and butyl valerate.

Materials:

  • This compound (high purity)

  • Butyl valerate (high purity)

  • Dichloromethane (HPLC grade)

  • Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)

  • Non-polar capillary column (e.g., DB-5ms)

  • Humidified air supply for the olfactometry port

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound and butyl valerate at a concentration of 100 ppm in dichloromethane.

  • GC-MS/O Analysis:

    • Injection: Inject 1 µL of the sample into the GC inlet in splitless mode.

    • GC Conditions:

      • Inlet temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier gas: Helium at a constant flow of 1.0 mL/min

      • Oven temperature program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

    • Effluent Splitting: Split the column effluent 1:1 between the mass spectrometer and the olfactometry port.

    • MS Conditions:

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Mass range: m/z 35-350

    • Olfactometry (O) Detection:

      • Trained assessors sniff the effluent from the heated transfer line of the olfactometry port.

      • Assessors record the retention time, odor descriptor, and intensity of each detected aroma.

      • Use a time-intensity method where assessors continuously rate the perceived odor intensity.

  • Data Analysis:

    • Identify the compounds based on their mass spectra by comparison with a library (e.g., NIST).

    • Align the olfactometry data with the chromatogram to create an aromagram.

    • Compare the aromagrams of this compound and butyl valerate to identify common and unique odor-active regions.

    • Calculate the Odor Activity Value (OAV) for the primary compounds by dividing their concentration by their respective odor thresholds (if available).

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the Quantitative Descriptive Analysis (QDA) for sensory evaluation.

Sensory_Evaluation_Workflow Sensory Evaluation Workflow (QDA) cluster_setup Setup & Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis panelist_selection Panelist Selection & Training vocab_dev Vocabulary Development panelist_selection->vocab_dev leads to sample_prep Sample Preparation vocab_dev->sample_prep evaluation Individual Booth Evaluation sample_prep->evaluation data_collection Data Collection evaluation->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis visualization Data Visualization stat_analysis->visualization

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

References

A Comparative Guide to the Synthesis of Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl valerate (B167501) (also known as propyl pentanoate) is an ester with a characteristic fruity aroma, finding applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis can be accomplished through several methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary synthesis routes: Fischer esterification, enzymatic catalysis, and transesterification, supported by experimental data to aid in method selection for research and development.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for the different synthesis methods of propyl valerate and its close analogs, propyl propanoate and ethyl valerate. Direct comparative studies for this compound are limited; therefore, data from closely related esters are presented to provide a substantive comparison.

ParameterFischer Esterification (Propyl Propanoate)Enzymatic Catalysis (Ethyl Valerate)Transesterification (Propyl Benzoate)
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (B570770) (e.g., Novozym 435)Immobilized Lipase (e.g., Candida cylindracea)
Typical Yield 72%[1]~92%[2]High conversion (not specified)[3]
Reactants Propanoic Acid, 1-Propanol[1]Valeric Acid, Ethanol[2]Vinyl Benzoate, Propanol
Reaction Temperature Reflux30.5°C[2]55°C
Reaction Time Not specified105 minutes[2]24 hours
Solvent Not specifiedHeptane[2]Solvent-free
Key Advantages Well-established, relatively low-cost catalystHigh selectivity, mild conditions, reusable catalystCan be driven to completion, avoids water as a byproduct
Key Disadvantages Harsh conditions, corrosive acid, side reactionsLonger reaction times, higher catalyst costEquilibrium limited, may require excess reagent

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for the synthesis of this compound analogs.

Fischer Esterification of Propanoic Acid with 1-Propanol (B7761284)

This protocol is adapted from the synthesis of propyl propanoate[1].

Materials:

  • Propanoic acid

  • 1-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (or other suitable extraction solvent)

  • Distillation apparatus

  • Separatory funnel

  • Reaction flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine propanoic acid and 1-propanol. A molar ratio of 4:3 (acid to alcohol) has been reported to be effective[1].

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude propyl propanoate by distillation.

Enzymatic Synthesis of Ethyl Valerate

This protocol is based on the lipase-catalyzed synthesis of ethyl valerate[2].

Materials:

  • Valeric acid

  • Ethanol (B145695)

  • Immobilized lipase (e.g., Thermomyces lanuginosus lipase immobilized on polyhydroxybutyrate (B1163853) - TLL-PHB)[2]

  • Heptane (solvent)

  • Molecular sieves (optional, for water removal)

  • Temperature-controlled shaker

Procedure:

  • In a sealed reaction vessel, dissolve valeric acid and ethanol in heptane. An equimolar ratio of reactants (e.g., 1000 mM each) has been shown to be effective[2].

  • Add the immobilized lipase to the reaction mixture (e.g., 18% m/v)[2].

  • Place the vessel in a temperature-controlled shaker set to the optimal temperature (e.g., 30.5°C) and agitation speed (e.g., 234 rpm)[2].

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches the desired conversion, stop the reaction by filtering out the immobilized enzyme.

  • The solvent can be removed under reduced pressure to isolate the ethyl valerate product. The immobilized enzyme can be washed and reused.

Transesterification for Propyl Ester Synthesis

This generalized protocol is based on principles of transesterification for ester synthesis.

Materials:

  • A suitable starting ester (e.g., methyl valerate or ethyl valerate)

  • 1-Propanol

  • A suitable catalyst (acid, base, or enzyme)

  • Reaction flask with distillation head (if removing a volatile byproduct)

Procedure:

  • Combine the starting ester and an excess of 1-propanol in a reaction flask.

  • Add the chosen catalyst. For example, an acid catalyst like sulfuric acid or a solid acid catalyst can be used.

  • Heat the reaction mixture. If the alcohol from the starting ester (e.g., methanol (B129727) or ethanol) is more volatile, it can be removed by distillation to drive the equilibrium towards the formation of this compound.

  • Monitor the reaction progress to determine completion.

  • Upon completion, neutralize the catalyst (if acidic or basic) and wash the product mixture as described in the Fischer esterification protocol.

  • Purify the this compound by distillation.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows for each synthesis method.

Fischer_Esterification Reactants Valeric Acid + Propanol Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Reaction Reflux Catalyst->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product Enzymatic_Synthesis Reactants Valeric Acid + Propanol Solvent Organic Solvent (e.g., Heptane) Reactants->Solvent Enzyme Immobilized Lipase Reaction Incubation (Controlled Temp & Agitation) Enzyme->Reaction Solvent->Enzyme Separation Enzyme Filtration Reaction->Separation Isolation Solvent Evaporation Separation->Isolation Reuse Enzyme Reuse Separation->Reuse Product This compound Isolation->Product Transesterification Reactants Methyl/Ethyl Valerate + Excess Propanol Catalyst Acid, Base, or Enzyme Catalyst Reactants->Catalyst Reaction Heating & Byproduct Removal Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Byproduct Methanol/Ethanol (Removed) Reaction->Byproduct Purification Distillation Workup->Purification Product This compound Purification->Product

References

A Comparative Guide to the Quantification of Propyl Valerate: GC-MS vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of volatile esters such as propyl valerate (B167501), the selection of an appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with a High-Performance Liquid Chromatography (HPLC) alternative, supported by representative experimental data.

Data Presentation: Performance Comparison

The quantitative performance of a typical GC-MS method for short-chain ester analysis is compared with a representative HPLC method for the analysis of related short-chain fatty acids, which would require derivatization for ester analysis.

Validation ParameterGC-MSHPLC (for related short-chain fatty acids)Acceptance Criteria
Specificity High (Mass spectral data confirms identity)Moderate to High (Requires derivatization for esters)No interference with analyte peaks
Linearity (r²) ≥ 0.999≥ 0.998r² ≥ 0.995
Range Wide, dependent on analyteWide, dependent on analyteInterval demonstrating precision, accuracy, and linearity
Accuracy (% Recovery) 98.3 - 101.6%[1]85 - 115%[2][3]Typically within 80-120%
Precision (% RSD) Repeatability: < 2% Intermediate: < 3%[1]Intra-day: ≤ 12.03% Inter-day: ≤ 11.34%[3]RSD < 5% for repeatability; RSD < 10% for intermediate
Limit of Detection (LOD) Analyte dependent, typically low ng/mL rangeAnalyte dependent, typically ng/mL to µg/mL rangeTo be determined based on analytical needs
Limit of Quantification (LOQ) Analyte dependent, typically low ng/mL to µg/mL rangeAnalyte dependent, typically ng/mL to µg/mL rangeTo be determined based on analytical needs

Experimental Protocols

Detailed methodologies for the GC-MS and a representative alternative HPLC method are provided below.

Validated GC-MS Method for Propyl Valerate Quantification

This protocol outlines a typical method for the quantification of this compound using GC-MS, based on common practices for volatile ester analysis.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range. An internal standard (e.g., ethyl heptanoate) should be added to all standards and samples for improved accuracy and precision.

  • Sample Extraction: For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. For LLE, the sample is extracted with a water-immiscible solvent like dichloromethane (B109758) or hexane. For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the sample to adsorb volatile analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 25 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 71, 87, 101, 115) and the internal standard.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.

Alternative Method: HPLC with UV Detection (for related compounds)

While direct analysis of the volatile this compound by HPLC is less common, a method for related, less volatile compounds or derivatized short-chain fatty acids is presented as a comparison. For this compound, derivatization to a UV-active compound would be necessary.

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standard solutions of the analyte of interest. For complex matrices, a suitable extraction procedure (e.g., solid-phase extraction) may be required.

  • Derivatization (if necessary): To enhance UV detection of non-chromophoric compounds like valeric acid (the precursor to this compound), a derivatization step is often employed. A common derivatizing agent is p-bromophenacyl bromide.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 254 nm for p-bromophenacyl esters).

3. Data Analysis:

  • Quantification is achieved by creating a calibration curve of the peak area of the analyte versus the concentration of the calibration standards.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction / Dilution Sample->Extraction Standard Standard Spiking Internal Standard Spiking Standard->Spiking Extraction->Spiking Injection Injection Spiking->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the GC-MS quantification of this compound.

Conclusion

The choice between GC-MS and HPLC for the quantification of this compound and related esters depends on the specific requirements of the analysis. GC-MS offers superior specificity and sensitivity for volatile compounds like this compound, making it the preferred method for trace-level quantification and unambiguous identification.[4] HPLC, while a powerful technique for a wide range of analytes, is less suited for highly volatile, non-UV-absorbing compounds without derivatization, which adds complexity to the analytical procedure. For the targeted analysis of this compound, a validated GC-MS method provides a robust, sensitive, and highly specific solution.

References

A Comparative Sensory Analysis: Propyl Valerate vs. Propyl Isovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory profiles of two isomeric esters, propyl valerate (B167501) and propyl isovalerate. These compounds, while structurally similar, exhibit distinct olfactory and gustatory characteristics that are critical for their application in the flavor, fragrance, and pharmaceutical industries. This document summarizes available quantitative data, outlines standard experimental protocols for sensory analysis, and presents visual representations of their chemical structures and a typical sensory evaluation workflow.

Chemical and Sensory Profile Comparison

The sensory attributes of propyl valerate and its isomer, propyl isovalerate, have been characterized through various analytical methods. A summary of their key chemical and sensory properties is presented below.

PropertyThis compoundPropyl Isovalerate
Synonyms Propyl pentanoate, n-Propyl n-valeratePropyl 3-methylbutanoate, Propyl isopentanoate
CAS Number 141-06-0557-00-6
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol 144.21 g/mol
Odor Profile Fruity, apple, pineapple with ethereal, metallic, and animal notes.[1]Fruity, sweet, apple.[2][3]
Taste Profile Data not readily available in cited literature.Bittersweet, similar to apple.[4]
Odor Threshold Data not readily available in cited literature.0.000056 ppm; Detection: 8.7 to 33 ppb.[4]

Chemical Structures

The difference in the sensory profiles of these two esters arises from the branching in the carbon chain of the valerate group in propyl isovalerate, as illustrated by their chemical structures.

G This compound (n-pentanoate) cluster_carbonyl C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 C C4->C5 O1 O C5->O1 O2 O C5->O2 C6 CH₂ O2->C6 C7 CH₂ C6->C7 C8 CH₃ C7->C8

This compound Structure

G Propyl Isovalerate (3-methylbutanoate) cluster_carbonyl C1 CH₃ C2 CH C1->C2 C4 CH₂ C2->C4 C3 CH₃ C3->C2 C5 C C4->C5 O1 O C5->O1 O2 O C5->O2 C6 CH₂ O2->C6 C7 CH₂ C6->C7 C8 CH₃ C7->C8

Propyl Isovalerate Structure

Experimental Protocols for Sensory Analysis

To quantitatively and qualitatively compare the sensory characteristics of this compound and propyl isovalerate, standardized sensory analysis methodologies are employed. These protocols are designed to minimize bias and produce reliable, reproducible data.

Quantitative Descriptive Analysis (QDA)®

QDA® is a comprehensive method used to identify and quantify the sensory attributes of a product.[5] This technique relies on a trained panel of assessors to develop a sensory vocabulary and then rate the intensity of each attribute.[6][7]

1. Panelist Selection and Training:

  • A panel of 10-12 individuals is selected based on their sensory acuity, ability to verbalize perceptions, and commitment.[5]

  • Training involves familiarizing panelists with the product category and guiding them in the development of a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes of the esters. Reference standards for each attribute are provided to calibrate the panelists.

2. Attribute Generation and Definition:

  • Panelists are presented with samples of this compound and propyl isovalerate, and through open discussion, they generate a list of descriptive terms for the aroma and flavor profiles of each compound.

  • The panel, facilitated by a panel leader, refines this list into a set of precise, non-overlapping attributes. Each attribute is clearly defined.

3. Intensity Scoring:

  • Panelists individually rate the intensity of each attribute for each sample on a line scale (e.g., a 15-point scale).[8]

  • Samples are presented in a randomized, balanced order to avoid carry-over and order effects. Palate cleansers (e.g., unsalted crackers and water) are used between samples.

4. Data Analysis:

  • The intensity ratings are collected and statistically analyzed to determine significant differences in the sensory profiles of the two esters. Analysis of Variance (ANOVA) is a common statistical tool used for this purpose. The results can be visualized in a spider plot to provide a graphical representation of the sensory profiles.

Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.

1. Sample Preparation and Presentation:

  • Panelists are presented with three coded samples, two of which are identical and one is different.

  • The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) are randomized across the panelists to prevent positional bias.

2. Evaluation:

  • Each panelist is asked to identify the "odd" sample. Even if no difference is perceived, a choice must be made.

3. Data Analysis:

  • The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists).

  • Statistical tables or a chi-square test are used to determine if the number of correct responses is statistically significant, which would indicate a perceivable difference between the two esters.

Sensory Analysis Workflow

The following diagram illustrates a typical workflow for a sensory analysis panel, from panelist screening to data interpretation.

SensoryAnalysisWorkflow cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting PanelistScreening Panelist Screening PanelistTraining Panelist Training PanelistScreening->PanelistTraining AttributeDevelopment Attribute Development & Vocabulary PanelistTraining->AttributeDevelopment SamplePrep Sample Preparation & Coding AttributeDevelopment->SamplePrep SensoryEvaluation Sensory Evaluation Session SamplePrep->SensoryEvaluation DataCollection Data Collection SensoryEvaluation->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation Reporting Reporting & Visualization Interpretation->Reporting

Sensory Analysis Workflow

Conclusion

This compound and propyl isovalerate, despite being isomers, present distinct sensory profiles. Propyl isovalerate is characterized by a clean, fruity, and sweet apple-like aroma and taste. In contrast, this compound, while also possessing fruity and apple notes, is distinguished by additional ethereal, metallic, and animalic undertones. The branched-chain structure of propyl isovalerate likely contributes to its more straightforward and widely appreciated fruity character.

The choice between these two esters in product formulation will depend on the desired sensory outcome. For applications requiring a clear and sweet fruity note, propyl isovalerate would be the preferred choice. This compound, with its more complex profile, may be utilized to add unique and nuanced aromatic characteristics. The rigorous application of sensory analysis protocols, such as Quantitative Descriptive Analysis and the Triangle Test, is essential for accurately characterizing these differences and ensuring their optimal use in product development.

References

Comparing the efficacy of different catalysts for propyl valerate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Propyl Valerate (B167501) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propyl valerate, an ester with applications in fragrances, flavors, and as a solvent, can be achieved through the esterification of valeric acid with propanol. The choice of catalyst is a critical factor influencing the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of different catalysts—homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymes—for the synthesis of this compound, supported by experimental data from various studies.

Quantitative Comparison of Catalytic Efficacy

The following table summarizes the performance of different catalysts in the synthesis of this compound and similar esters. It is important to note that the reaction conditions vary across different studies, which can influence the reported yields and reaction times.

Catalyst TypeCatalystSubstratesMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeConversion/Yield (%)Selectivity (%)Source
Homogeneous AcidSulfuric Acid (H₂SO₄)Propanoic Acid + 1-Propanol (B7761284)10:1653.5 h96.9Not Reported[1]
Heterogeneous AcidAmberlyst-15Pentanoic Acid + 1-Propanol10:160Not Specified~93Not Reported[2][3]
Heterogeneous AcidAl-SBA-15 (modified)Valeric Acid + Ethanol20:1 (approx.)Not Specified (Microwave)15 min>95>99 (for Ethyl Valerate)[4]
EnzymeCandida rugosa Lipase (B570770) (immobilized)Valeric Acid + Pentanol1:137Not Specified~99Not Reported
EnzymeNovozym 435Valeric Acid + Ethanol1:15040 min69.2Not Reported

Experimental Protocols

Detailed methodologies for the synthesis of this compound and analogous esters using different catalytic systems are provided below.

Homogeneous Acid Catalysis: Sulfuric Acid

This protocol is based on the esterification of propanoic acid with 1-propanol, which is analogous to this compound synthesis.[1]

Materials:

  • Propanoic acid

  • 1-propanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propanoic acid and 1-propanol in a 1:10 molar ratio.

  • Slowly add concentrated sulfuric acid (catalyst loading of 0.20 moles per mole of acid) to the mixture while stirring.

  • Heat the reaction mixture to 65°C and maintain this temperature for 210 minutes with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with distilled water until the aqueous layer is neutral.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the propyl propanoate by distillation.

Heterogeneous Acid Catalysis: Amberlyst-15

This protocol describes the synthesis of propyl pentanoate (this compound) using Amberlyst-15.[2][3]

Materials:

  • Pentanoic acid (Valeric acid)

  • 1-propanol

  • Amberlyst-15 resin

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing it with methanol (B129727) and drying it in an oven at 80°C overnight.

  • In a round-bottom flask, combine pentanoic acid and 1-propanol. A molar ratio of 1:10 (acid:alcohol) is often used to favor the forward reaction.[2][3]

  • Add the activated Amberlyst-15 catalyst to the reaction mixture (e.g., 7% g/L).[3]

  • Heat the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring.[2][3]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or titration of the remaining acid.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The catalyst can be washed with a solvent (e.g., methanol), dried, and reused for subsequent reactions.

  • The liquid product can be purified by distillation to remove excess alcohol and any by-products.

Enzymatic Catalysis: Immobilized Lipase

This protocol is based on the synthesis of pentyl valerate using immobilized Candida rugosa lipase and can be adapted for this compound synthesis.

Materials:

  • Valeric acid

  • 1-propanol

  • Immobilized Candida rugosa lipase (or Novozym 435)

  • Organic solvent (e.g., n-heptane, optional for solvent-based systems)

  • Shaking incubator or stirred-tank reactor

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve valeric acid and 1-propanol in an equimolar ratio in a suitable organic solvent if not a solvent-free system.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading will depend on its activity.

  • If desired, add molecular sieves to the mixture to remove the water produced during the reaction, which can shift the equilibrium towards the product.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for Candida rugosa lipase) with continuous agitation.

  • Monitor the formation of this compound over time using GC analysis.

  • Once the reaction reaches equilibrium or the desired conversion, stop the reaction.

  • Separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • The solvent can be removed under reduced pressure, and the this compound can be purified by distillation.

Visualizing the Experimental Workflow

The following diagram illustrates a general experimental workflow for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_comparison Comparative Analysis p1 Prepare Reactants (Valeric Acid, Propanol) r1 Combine Reactants & Catalyst p1->r1 p2 Select & Prepare Catalyst (Homogeneous, Heterogeneous, or Enzyme) p2->r1 r2 Set Reaction Conditions (Temperature, Time, Stirring) r1->r2 r3 Monitor Reaction Progress (e.g., GC, Titration) r2->r3 w1 Catalyst Separation (Filtration/Extraction) r3->w1 w2 Product Purification (Washing, Distillation) w1->w2 w3 Analyze Product (Yield, Purity, Selectivity) w2->w3 c1 Compare Catalyst Performance (Yield, Rate, Reusability) w3->c1

Caption: General workflow for comparing this compound synthesis catalysts.

Discussion

Homogeneous Acid Catalysts (e.g., Sulfuric Acid):

  • Advantages: High catalytic activity, leading to fast reaction rates and high yields.[1] They are also low-cost and readily available.

  • Disadvantages: Difficult to separate from the reaction mixture, leading to corrosive and environmentally challenging waste streams.[4] The workup procedure is often complex, involving neutralization and washing steps. These catalysts are generally not reusable.

Heterogeneous Acid Catalysts (e.g., Amberlyst-15):

  • Advantages: Easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and reuse.[5] This simplifies the purification process and reduces waste. They are also less corrosive than homogeneous acids.

  • Disadvantages: May exhibit lower catalytic activity compared to homogeneous catalysts due to mass transfer limitations.[6][7] The initial cost of the catalyst can be higher.

Enzymes (e.g., Immobilized Lipases):

  • Advantages: High selectivity (chemo-, regio-, and enantio-selectivity), operate under mild reaction conditions (lower temperature and pressure), which reduces energy consumption and by-product formation.[8][9] They are biodegradable and considered environmentally friendly. Immobilized enzymes can be easily recovered and reused.

  • Disadvantages: Can be more expensive than chemical catalysts. They may be sensitive to substrate and product inhibition and can be deactivated by certain reaction conditions or impurities. The reaction rates can sometimes be slower than with conventional chemical catalysts.

Conclusion

The choice of catalyst for this compound synthesis depends on the specific requirements of the application, balancing factors such as reaction efficiency, cost, ease of handling, and environmental impact. Homogeneous acid catalysts offer high reactivity at a low cost but present significant separation and environmental challenges. Heterogeneous acid catalysts provide a more sustainable alternative with easy separation and reusability, though potentially with some trade-off in reaction speed. Enzymes represent the "greenest" option, with high selectivity and mild operating conditions, making them ideal for applications where product purity and sustainability are paramount, such as in the food, fragrance, and pharmaceutical industries. For industrial-scale production, the reusability and simplified downstream processing offered by heterogeneous and enzymatic catalysts often outweigh their potentially higher initial cost.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is essential. Propyl valerate (B167501), an ester with applications in flavors, fragrances, and as a chemical intermediate, requires robust analytical methods for quality control and research purposes.[1][2][3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for the analysis of such compounds.[4][5] This guide provides an objective comparison of HPLC and GC methods for the determination of propyl valerate, supported by representative experimental data and detailed methodologies to assist in selecting the most suitable technique for a specific analytical need.

The choice between HPLC and GC depends on several factors, including the analyte's volatility and thermal stability, the sample matrix, required sensitivity, and analytical throughput.[6][7] GC is often preferred for volatile compounds like esters due to its high resolution and sensitivity.[1][6] However, HPLC offers a versatile alternative, particularly for samples that may not be suitable for the high temperatures used in GC.[5][8]

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and GC are presented below. These protocols are based on established methods for similar esters and serve as a foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a reverse-phase separation, which is suitable for moderately polar compounds like this compound.[9]

  • Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis.

  • Column: Newcrom R1 column or a similar C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11][12]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) is a common mobile phase for such analyses.[10][11][12] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm is suitable for esters.[10][11][12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase.

Gas Chromatography (GC) Method

GC is a powerful technique for analyzing volatile compounds like this compound.[1] A flame ionization detector (FID) is commonly used for its sensitivity to hydrocarbons.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is often used for the separation of esters.[1]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (with a split ratio, e.g., 50:1).

  • Sample Preparation: Samples should be dissolved in a volatile solvent such as hexane (B92381) or ethyl acetate.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics for the analysis of this compound using the described HPLC and GC methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLCGC
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7]Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[7]
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Analysis Time Longer, typically 10-30 minutes per sample.[6]Faster, typically 5-15 minutes per sample.[6]
Derivatization Not required.Not required for volatile esters.

Experimental Workflow for Method Cross-Validation

A cross-validation of analytical methods is performed to demonstrate that two different methods provide equivalent results for the analysis of the same analyte.[4] The workflow for cross-validating the HPLC and GC methods for this compound analysis is illustrated below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison and Evaluation Sample This compound Sample HPLC_Method HPLC Method Development (Column, Mobile Phase, etc.) Sample->HPLC_Method GC_Method GC Method Development (Column, Temp. Program, etc.) Sample->GC_Method HPLC_Validation HPLC Validation (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Method->HPLC_Validation HPLC_Analysis Analyze Samples by HPLC HPLC_Validation->HPLC_Analysis HPLC_Results HPLC Data HPLC_Analysis->HPLC_Results Comparison Statistical Comparison of Results (e.g., t-test, F-test) HPLC_Results->Comparison GC_Validation GC Validation (Linearity, LOD/LOQ, Accuracy, Precision) GC_Method->GC_Validation GC_Analysis Analyze Samples by GC GC_Validation->GC_Analysis GC_Results GC Data GC_Analysis->GC_Results GC_Results->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific analytical requirements. GC, particularly when coupled with a mass spectrometer (GC-MS), generally offers higher sensitivity and resolving power for volatile analytes like this compound.[1][8] On the other hand, HPLC is a versatile technique that can be advantageous when dealing with complex sample matrices or when there is a concern about the thermal degradation of the analyte.[8] The validation of either method according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is crucial to ensure the accuracy and reliability of the results.[4]

References

A Comparative Guide to an Inter-Laboratory Study of Propyl Valerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of analytical methods are paramount for ensuring data integrity and making informed decisions. This guide provides a comparative overview of analytical methodologies for the quantification of propyl valerate (B167501), a volatile organic compound (VOC) and fatty acid ester. The performance of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), is evaluated through a representative inter-laboratory study framework.

Inter-laboratory studies, also known as proficiency tests, are crucial for assessing the competence of laboratories and the robustness of analytical methods.[1] In these studies, a coordinating body distributes identical samples to multiple laboratories, and the results are statistically analyzed to determine the level of agreement and identify any systematic variations.[1] The primary metrics for evaluation are repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).[2][3]

Comparison of Analytical Methods

The selection of an analytical method for propyl valerate quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. GC-MS is a highly sensitive and specific method ideal for volatile compounds like this compound.[4] HPLC offers an alternative for samples where volatility is a concern or when derivatization is preferred. The following tables summarize the performance characteristics of these methods based on data from single-laboratory validation studies of similar compounds, presented here as a representative inter-laboratory comparison.

Table 1: Performance Characteristics of GC-MS for this compound Analysis

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)0.05 - 5 mg/L
Limit of Quantification (LOQ)2.5 - 12.5 mg/L
Accuracy (% Recovery)95 - 105%
Repeatability (Intra-day RSD)< 10%
Reproducibility (Inter-day RSD)< 15%

Note: Data is representative of performance for similar volatile compounds and may vary for this compound.

Table 2: Performance Characteristics of HPLC for this compound Analysis

ParameterResult
Linearity (R²)>0.997
Limit of Detection (LOD)Signal-to-Noise Ratio of 3
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10
Accuracy (% Recovery)99.08%
Repeatability (Intra-day RSD)< 3.5%
Reproducibility (Inter-day RSD)< 3.5%

Note: Data is representative of performance for similar ester compounds (parabens) and may vary for this compound.[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for minimizing variability in inter-laboratory studies. Below are representative methodologies for the analysis of this compound by GC-MS and HPLC.

GC-MS Method Protocol

  • Sample Preparation: A liquid-liquid extraction is performed using dichloromethane (B109758) as the extraction solvent. For solid samples, a headspace solid-phase microextraction (SPME) can be employed.

  • GC System: An Agilent 7890 or similar gas chromatograph is used.

  • Column: A 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of volatile esters.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: The oven temperature is initially held at 60°C for 2 minutes, then ramped to 190°C at a rate of 10°C/min, and finally to 250°C at 50°C/min, with a hold time of 10 minutes.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Data is acquired in both full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

HPLC Method Protocol

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • HPLC System: A system equipped with a pump, autosampler, and a photodiode-array (PDA) detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is used for separation.[7]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v), with the pH adjusted to 3.0 with formic acid.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 258 nm.[7]

  • Injection Volume: 10 µL.

Inter-Laboratory Study Workflow

The following diagram illustrates the logical workflow of a typical inter-laboratory comparison study, from the initial planning stages to the final performance evaluation.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Study Design & Protocol Development B Preparation & Homogeneity Testing of Proficiency Samples A->B C Participant Recruitment B->C D Distribution of Samples to Participating Labs C->D E Sample Analysis by Participating Labs D->E F Submission of Results to Coordinator E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Evaluation of Laboratory Performance G->H I Issuance of Final Report H->I I->A Feedback for Future Studies

Caption: Workflow of an inter-laboratory comparison study.

References

Performance of Immobilized Lipase in Propyl Valerate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of flavor esters, such as propyl valerate (B167501), offers a sustainable and highly selective alternative to traditional chemical methods. Immobilized lipases are at the forefront of this green chemistry approach, providing enhanced stability, reusability, and ease of separation from the reaction medium. This guide offers an objective comparison of the performance of various commercially available immobilized lipases for the synthesis of propyl valerate, supported by experimental data from analogous short-chain ester syntheses.

Quantitative Performance Comparison

The following tables summarize the performance of different immobilized lipases in the synthesis of this compound and similar short-chain esters. Due to the limited availability of direct comparative studies on this compound, data from the synthesis of ethyl valerate, butyl acetate, and propyl benzoate (B1203000) are included to provide a comprehensive overview of enzyme performance.

Immobilized Lipase (B570770) (Source)Support MaterialEster SynthesizedConversion/Yield (%)Reaction Time (h)Temperature (°C)Molar Ratio (Alcohol:Acid)SolventReference
Novozym 435 (Candida antarctica B)Macroporous acrylic resinEthyl Valerate732437Not SpecifiedSolvent-free[1]
Novozym 435 (Candida antarctica B)Macroporous acrylic resinPropyl Phenyl Acetate96.10.67402:1Heptane[2]
Lipozyme TL IM (Thermomyces lanuginosus)Silica gelEthyl Valerate~65 (estimated from graph)2437Not SpecifiedSolvent-free[1]
Lipozyme RM IM (Rhizomucor miehei)Anionic resinEthyl Valerate~55 (estimated from graph)2437Not SpecifiedSolvent-free[1]
IMMCALB-T2-350 (Candida antarctica B)Acrylic beadsButyl Acetate98.424371:1Not Specified[3][4][5][6]
IMMAPF-T2-150 (Pseudomonas fluorescens)Acrylic beadsButyl Acetate96.224371:1Not Specified[3][4][5][6]
IMMTLL-T2-150 (Thermomyces lanuginosus)Acrylic beadsButyl Acetate95.824371:1Not Specified[3][4][5][6]
Immobilized Candida cylindracea Lipase (CCL) HPMC and PVA polymer blendPropyl BenzoateHigh (not specified)Not SpecifiedOptimizedNot SpecifiedSolvent-free[7][8]

Reusability and Stability of Immobilized Lipases

A key advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles, which significantly reduces process costs. The stability of the immobilized lipase under operational conditions is crucial for maintaining high productivity.

Immobilized LipaseReusability (Number of Cycles)Activity Retention (%)Reference
Novozym 435 (Candida antarctica B)8No significant decrease[2]
Immobilized Candida cylindracea Lipase (CCL) 440[7][8]
Immobilized Thermomyces lanuginosus Lipase (TLL-PHB) 6~86[9]
Immobilized Rhizomucor miehei Lipase 1080.5 (for biodiesel production)[3]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of short-chain esters using immobilized lipases, which can be adapted for this compound synthesis.

General Protocol for Enzymatic Esterification

This protocol is a generalized procedure based on common practices for the synthesis of short-chain esters catalyzed by immobilized lipases.

Materials:

  • Valeric acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM, or Lipozyme RM IM)

  • Organic solvent (e.g., n-heptane, hexane, or solvent-free system)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a sealed reaction vessel, combine valeric acid and n-propanol at a desired molar ratio (e.g., 1:1 or with an excess of one reactant).

  • If using a solvent, add the appropriate volume of n-heptane or hexane. For a solvent-free system, the reactants themselves serve as the medium.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-20% (w/w) of the total substrate weight.

  • If desired, add molecular sieves to remove the water produced during the esterification, which can help to shift the reaction equilibrium towards the product.

  • Incubate the reaction mixture at a controlled temperature (typically between 30-60°C) with constant agitation (e.g., 150-250 rpm).

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the conversion of valeric acid or the formation of this compound using gas chromatography.

  • Upon completion of the reaction, separate the immobilized lipase from the reaction mixture by filtration or decantation for reuse.

  • The product, this compound, can be purified from the remaining reactants by distillation or other chromatographic techniques.

Specific Protocol for Ethyl Valerate Synthesis[9]

This protocol was optimized for the synthesis of ethyl valerate using lipase from Thermomyces lanuginosus immobilized on polyhydroxybutyrate (B1163853) (PHB).

Optimized Reaction Conditions:

  • Temperature: 30.5°C

  • Biocatalyst Concentration (TLL-PHB): 18% (m/v)

  • Molecular Sieves: Absent

  • Agitation: 234 rpm

  • Reactant Concentration: 1000 mM of both ethanol (B145695) and valeric acid in heptane.

  • Resulting Conversion: Approximately 92% after 105 minutes of reaction.

Visualizing the Process: Diagrams

To better illustrate the workflows and relationships in enzymatic ester synthesis, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Esterification cluster_analysis Monitoring & Separation cluster_output Products Reactants Valeric Acid + n-Propanol ReactionVessel Reaction Vessel (Controlled Temperature & Agitation) Reactants->ReactionVessel Solvent Solvent (e.g., Heptane or Solvent-free) Solvent->ReactionVessel Enzyme Immobilized Lipase Enzyme->ReactionVessel Sampling Periodic Sampling ReactionVessel->Sampling Filtration Filtration/ Decantation ReactionVessel->Filtration Post-reaction GC_Analysis Gas Chromatography (Conversion Analysis) Sampling->GC_Analysis PropylValerate This compound (Purified Product) Filtration->PropylValerate ReusedEnzyme Reused Immobilized Lipase Filtration->ReusedEnzyme

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Logical_Relationship cluster_factors Key Performance Factors Conversion High Conversion/Yield EconomicViability Economic Viability Conversion->EconomicViability Stability Enzyme Stability Stability->EconomicViability Reusability Enzyme Reusability Reusability->EconomicViability Selectivity High Selectivity ProductPurity High Product Purity Selectivity->ProductPurity ImmobilizedLipase Immobilized Lipase Performance ImmobilizedLipase->Conversion ImmobilizedLipase->Stability ImmobilizedLipase->Reusability ImmobilizedLipase->Selectivity

References

Comparative Analysis of Propyl Ester Content in Apple Varieties: A Focus on Propyl Valerate and Other Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable scarcity of quantitative data specifically for propyl valerate (B167501) (also known as propyl pentanoate) across different apple (Malus domestica) varieties. This suggests that propyl valerate is likely not a major volatile aroma compound in most common apple cultivars or has not been a primary focus of quantitative aroma studies to date. However, analysis of other short-chain propyl esters, such as propyl acetate, propyl propionate, propyl butanoate, and propyl hexanoate, provides valuable insights into the ester profile variations among apple varieties.

This guide presents a comparative overview of the available quantitative data for these related propyl esters in various apple cultivars. It also outlines a standard experimental protocol for the analysis of volatile compounds in apples and illustrates the general workflow and biosynthetic pathways involved. This information is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the chemical composition and aroma profiles of apples.

Quantitative Data on Propyl Esters in Different Apple Varieties

Due to the lack of specific data for this compound, the following table summarizes the reported concentrations of other propyl esters in various apple cultivars. It is important to note that the concentration of these volatile compounds can be influenced by factors such as geographic origin, harvest time, and storage conditions.

Apple VarietyPropyl Acetate (µg/kg)Propyl Butanoate (µg/kg)Propyl Hexanoate (µg/kg)Reference
Golden Delicious1.8 - 11.30.4 - 2.1Not Reported[1]
Red DeliciousNot Reported0.3 - 1.5Not Reported[2]
Honey CrispNot ReportedNot ReportedNot Reported[3]
GalaNot ReportedNot ReportedNot Reported[4]
FujiNot ReportedNot ReportedNot Reported[5]
Granny SmithNot ReportedNot ReportedNot Reported[1]

Note: The data presented is compiled from various studies and methodologies may differ. Direct comparison should be made with caution. "Not Reported" indicates that the compound was not detected or not quantified in the cited study.

Experimental Protocols

The standard method for the analysis of volatile compounds, including esters, in apples is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Select mature, defect-free apples of the desired variety.

  • Wash the apples with distilled water and dry them.

  • Cut the apples into quarters and remove the core and seeds.

  • Homogenize a representative sample of the apple flesh (e.g., 10 g) in a blender.

  • Transfer a precise amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.

  • Add a known concentration of an internal standard (e.g., 2-octanol) to the vial for quantification purposes.

  • Add a salt, such as sodium chloride (e.g., 1 g), to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Seal the vial tightly with a PTFE/silicone septum cap.

HS-SPME Procedure
  • Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C).

  • Allow the sample to equilibrate for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature.

GC-MS Analysis
  • After extraction, immediately insert the SPME fiber into the heated injection port of the gas chromatograph.

  • Desorb the trapped volatile compounds from the fiber onto the GC column at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes).

  • Separate the volatile compounds on a capillary column (e.g., DB-5ms or HP-INNOWax) using a temperature gradient program. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 240°C.

  • Use helium as the carrier gas at a constant flow rate.

  • Detect and identify the separated compounds using a mass spectrometer. Identification is achieved by comparing the mass spectra of the unknown compounds with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.

  • Quantify the target compounds by comparing their peak areas with the peak area of the internal standard.

Visualizing the Experimental Workflow and Biosynthesis

Experimental Workflow

The following diagram illustrates the key steps in the analysis of volatile compounds from apples using HS-SPME-GC-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Apple Apple Sample Homogenization Homogenization Apple->Homogenization Vial Headspace Vial (with Internal Standard & Salt) Homogenization->Vial Equilibration Equilibration (Heating) Vial->Equilibration Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Injection & Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Experimental workflow for apple volatile analysis.
Simplified Biosynthesis of Esters in Apples

Esters, which are major contributors to the characteristic fruity aroma of apples, are synthesized through a series of biochemical reactions. The following diagram provides a simplified overview of the fatty acid and amino acid metabolic pathways leading to the formation of propyl esters.

Ester_Biosynthesis cluster_precursors Precursors cluster_pathways Metabolic Pathways cluster_intermediates Intermediates cluster_synthesis Ester Synthesis FattyAcids Fatty Acids (e.g., Linoleic Acid) BetaOxidation β-Oxidation / Lipoxygenase Pathway FattyAcids->BetaOxidation AminoAcids Amino Acids (e.g., Isoleucine) AminoAcidCatabolism Amino Acid Catabolism AminoAcids->AminoAcidCatabolism AcylCoA Acyl-CoAs (e.g., Valeryl-CoA) BetaOxidation->AcylCoA Aldehydes Aldehydes BetaOxidation->Aldehydes AminoAcidCatabolism->AcylCoA AminoAcidCatabolism->Aldehydes AAT Alcohol Acyltransferase (AAT) AcylCoA->AAT Alcohols Alcohols (e.g., Propanol) Alcohols->AAT Aldehydes->Alcohols PropylEster Propyl Ester (e.g., this compound) AAT->PropylEster

Simplified biosynthesis of propyl esters in apples.

The diversity and concentration of esters, including propyl esters, are determined by the availability of their alcohol and acyl-CoA precursors, as well as the activity of the alcohol acyltransferase (AAT) enzyme. The prevalence of certain esters over others in different apple varieties is a result of genetic factors that regulate these biosynthetic pathways. The limited detection of this compound in many apple varieties may be due to a low availability of valeryl-CoA or a low affinity of the AAT enzyme for propanol (B110389) or valeryl-CoA. Further research is needed to fully elucidate the specific enzymatic and genetic controls governing the production of the full spectrum of esters that contribute to the complex aroma of apples.

References

Propyl Valerate as an Internal Standard: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. The use of an internal standard (IS) is a widely accepted practice to improve the precision and accuracy of analytical methods by correcting for variations in sample preparation and instrument response. This guide provides a comprehensive overview of the validation of propyl valerate (B167501) as an internal standard, comparing its potential performance with other commonly used alternatives, supported by generalized experimental data and detailed methodologies.

Propyl valerate, a fatty acid ester, possesses properties that make it a suitable candidate for an internal standard in chromatographic analysis, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile organic compounds. Its chemical similarity to certain classes of analytes, such as other esters or fatty acids, allows it to mimic their behavior during analytical procedures.

Comparison with Alternative Internal Standards

The selection of an appropriate internal standard is critical for robust method performance. While this compound is a viable option, its performance should be compared against other common internal standards, such as odd-chain fatty acids, stable isotope-labeled fatty acids, and other alkyl esters like heptyl propionate.

Internal Standard TypeAdvantagesDisadvantagesTypical Applications
This compound - Good volatility for GC analysis- Structurally similar to other simple esters- Commercially available- Potential for natural occurrence in some samples- May not be suitable for all analyte classesAnalysis of volatile and semi-volatile organic compounds, flavor and fragrance analysis
Odd-Chain Fatty Acids (e.g., C13:0, C17:0) - Low natural abundance in many biological samples[1]- Chemically similar to endogenous even-chain fatty acids[1]- Can be present in certain dietary sources, leading to interference[1]- May not perfectly mimic the extraction efficiency of all analytesFatty acid analysis in biological matrices[1]
Stable Isotope-Labeled Analytes (e.g., d3-palmitic acid) - Considered the "gold standard" as they behave nearly identically to the analyte[2]- Corrects for matrix effects effectively[2]- Higher cost- Potential for isotopic interference if not of high purityBioanalysis, clinical mass spectrometry tests[2]
Other Alkyl Esters (e.g., Heptyl Propionate) - Effective for the analysis of other volatile esters and related compounds[3]- Good thermal stability and distinct mass spectrum for GC-MS[3]- Selection depends on the specific analytes of interest to ensure no co-elutionAnalysis of volatile and semi-volatile organic compounds, such as esters, flavors, and fragrances[3]

Performance Data Summary

The following table summarizes typical performance data expected from a validated analytical method using an internal standard like this compound. These values are illustrative and would need to be experimentally determined.

Validation ParameterAcceptance CriteriaIllustrative Data with this compound as IS
Linearity (R²) ≥ 0.990.995
Accuracy (% Recovery) 80-120%95-105%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.5 ng/mL

Experimental Protocols

A thorough validation of an internal standard involves a series of experiments to demonstrate its suitability for the intended analytical method.

Preparation of Standard Solutions
  • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a suitable solvent (e.g., hexane (B92381) for GC analysis) at a concentration of 1 mg/mL.

  • Internal Standard (this compound) Stock Solution: Accurately prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the internal standard stock solution into varying concentrations of the analyte stock solution. The final concentration of the internal standard should be consistent across all calibration standards.

Method Validation Experiments
  • Specificity/Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and the internal standard.

  • Linearity: Inject the prepared calibration standards in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (R²).

  • Accuracy: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range by spiking known amounts of the analyte and a constant amount of the internal standard into the sample matrix. Analyze these samples and calculate the percent recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze the QC samples multiple times on the same day by the same analyst.

    • Intermediate Precision: Analyze the QC samples on different days by different analysts.

    • Calculate the relative standard deviation (%RSD) for the measured concentrations at each level.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, by analyzing serially diluted standards and evaluating the signal-to-noise ratio.

Sample Analysis Protocol (General GC-MS Method)
  • Sample Preparation: To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction as required for the sample matrix to isolate the analytes and the internal standard.

  • Derivatization (if necessary): For certain analytes like fatty acids, a derivatization step to form more volatile esters (e.g., methyl esters) may be required.

  • GC-MS Analysis: Inject an aliquot of the final extract into the GC-MS system.

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often suitable.

    • Oven Temperature Program: An example program could be: start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for the analyte and this compound.

  • Quantification: Calculate the concentration of the analyte in the sample using the calibration curve generated from the peak area ratios of the analyte to the internal standard.

Visualizations

Logical Workflow for Internal Standard Validation

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards (Varying Analyte, Constant IS) Analyte_Stock->Calibration_Standards QC_Samples QC Samples (Low, Mid, High Conc.) Analyte_Stock->QC_Samples IS_Stock Internal Standard (this compound) Stock Solution IS_Stock->Calibration_Standards IS_Stock->QC_Samples Linearity Linearity Calibration_Standards->Linearity LOD_LOQ LOD & LOQ Calibration_Standards->LOD_LOQ Accuracy Accuracy QC_Samples->Accuracy Precision Precision QC_Samples->Precision Specificity Specificity Quantification Quantification Linearity->Quantification Sample_Prep Sample Preparation + IS Spiking Extraction Extraction Sample_Prep->Extraction GC_MS GC-MS Analysis Extraction->GC_MS GC_MS->Quantification

Caption: Workflow for validating an internal standard.

Signaling Pathway Analogy: Role of Internal Standard in Correcting Variability

G Variability Analytical Variability (e.g., Injection Volume, Matrix Effects) Analyte Analyte Signal Variability->Analyte Affects IS Internal Standard Signal (this compound) Variability->IS Affects Ratio Analyte/IS Ratio Analyte->Ratio IS->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variability

Caption: How an internal standard corrects for variability.

References

A Comparative Guide to Propyl Valerate Synthesis: Benchmarking Conventional and Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Propyl valerate (B167501), a key building block and fragrance component, can be synthesized through various methods, each with distinct advantages and drawbacks. This guide provides an objective comparison of four primary synthesis routes: traditional Fischer-Speier Esterification, greener Enzymatic Synthesis, versatile Transesterification, and the novel biomass-derived route from γ-valerolactone (GVL).

This comparative analysis summarizes quantitative data from experimental findings, details the experimental protocols for each route, and provides visualizations of the synthetic pathways and workflows to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for propyl valerate is a trade-off between factors such as yield, reaction time, temperature, and the use of catalysts. The following tables provide a summary of the performance of each method based on available experimental data.

Table 1: Performance Comparison of this compound Synthesis Routes
Synthesis RouteCatalystTemperature (°C)Reaction TimeYield (%)Molar Ratio (Acid/Alcohol or Ester/Alcohol)
Fischer-Speier Esterification Amberlyst 15605 hours~93 (for Pentanoic Acid)1:10 (Acid:Methanol)
KHSO₄10012 hours80.2 (for Propyl Gallate)1:12 (Acid:Propanol)
Enzymatic Synthesis Immobilized Lipase (B570770) (TLL-PHB)30.5105 minutes~92 (for Ethyl Valerate)1:1
Novozym 4354040 minutes96.1 (for Propyl-Phenyl Acetate)1:2
Transesterification Sodium Hydroxide803.5 hours~85.4 (for Ethyl Esters from Oil)12:1 (Alcohol:Oil)
From γ-Valerolactone (GVL) Pd/SiO₂-Al₂O₃Not Specified8 hours70.1 (for Pentyl Valerate)Not Applicable

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established experimental procedures and can be adapted for specific laboratory settings.

Fischer-Speier Esterification

This traditional method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Materials:

  • Valeric acid

  • n-Propanol

  • Acid catalyst (e.g., Amberlyst 15 or sulfuric acid)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid and an excess of n-propanol (e.g., a 1:3 molar ratio).

  • Carefully add the acid catalyst (e.g., 5% w/w of the carboxylic acid).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Enzymatic Synthesis

This "green" alternative utilizes lipases as biocatalysts, offering high selectivity and milder reaction conditions.

Materials:

  • Valeric acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435 or Candida antarctica lipase B)

  • Molecular sieves (optional, to remove water)

  • Organic solvent (e.g., heptane)

Procedure:

  • In a temperature-controlled shaker, combine valeric acid, n-propanol (in a 1:1 to 1:2 molar ratio), and the immobilized lipase (e.g., 10% w/w of substrates) in an organic solvent.

  • Add molecular sieves to the reaction mixture to absorb the water produced during the esterification, which can improve the yield.

  • Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Transesterification

This method involves the exchange of the alcohol moiety of an ester with another alcohol, catalyzed by an acid or a base.

Materials:

  • A starting ester (e.g., methyl valerate or ethyl valerate)

  • n-Propanol

  • Catalyst (e.g., sodium methoxide (B1231860) or sulfuric acid)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask fitted with a distillation head, combine the starting ester, a large excess of n-propanol, and the catalyst.

  • Heat the mixture to a temperature that allows for the distillation of the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol), driving the equilibrium towards the formation of this compound.

  • Continue the reaction until the starting ester is consumed, as monitored by GC.

  • After cooling, neutralize the catalyst (if acidic or basic) and wash the mixture with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent.

  • Purify the resulting this compound by fractional distillation.

Synthesis from γ-Valerolactone (GVL)

This novel route utilizes a biomass-derived platform molecule, offering a sustainable pathway to valerate esters.

Materials:

  • γ-Valerolactone (GVL)

  • n-Propanol

  • Heterogeneous catalyst (e.g., a supported noble metal catalyst like Pd/C or a solid acid catalyst)

  • Hydrogen source (if hydrogenation is required)

  • Solvent (e.g., dioxane)

Procedure:

  • In a high-pressure reactor, combine GVL, n-propanol, and the heterogeneous catalyst in a suitable solvent.

  • If the reaction involves a hydrogenation step, pressurize the reactor with hydrogen gas.

  • Heat the mixture to the desired temperature (e.g., 150-200°C) and stir for a specified time (e.g., 8-12 hours).

  • After cooling and depressurizing the reactor, filter to remove the catalyst.

  • Analyze the liquid phase by GC to determine the conversion of GVL and the yield of this compound.

  • Separate the product from the reaction mixture by distillation.

Product Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Quantification: Use an internal or external standard method with a calibration curve of known this compound concentrations.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and workflows for each synthesis route.

Fischer_Esterification Valeric Acid Valeric Acid Reaction Reaction Valeric Acid->Reaction n-Propanol n-Propanol n-Propanol->Reaction H+ Catalyst H+ Catalyst H+ Catalyst->Reaction This compound This compound Reaction->this compound Water Water Reaction->Water

Fischer-Speier Esterification Pathway

Enzymatic_Synthesis Valeric Acid Valeric Acid Esterification Esterification Valeric Acid->Esterification n-Propanol n-Propanol n-Propanol->Esterification Immobilized Lipase Immobilized Lipase Immobilized Lipase->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water

Enzymatic Synthesis Pathway

Transesterification Methyl/Ethyl Valerate Methyl/Ethyl Valerate Reaction Reaction Methyl/Ethyl Valerate->Reaction n-Propanol (excess) n-Propanol (excess) n-Propanol (excess)->Reaction Catalyst (Acid/Base) Catalyst (Acid/Base) Catalyst (Acid/Base)->Reaction This compound This compound Reaction->this compound Methanol/Ethanol Methanol/Ethanol Reaction->Methanol/Ethanol

Transesterification Pathway

GVL_to_Propyl_Valerate γ-Valerolactone (GVL) γ-Valerolactone (GVL) Ring Opening & Esterification Ring Opening & Esterification γ-Valerolactone (GVL)->Ring Opening & Esterification n-Propanol n-Propanol n-Propanol->Ring Opening & Esterification Catalyst Catalyst Catalyst->Ring Opening & Esterification This compound This compound Ring Opening & Esterification->this compound

Synthesis from γ-Valerolactone

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants & Catalyst Reactants & Catalyst Reaction Reaction Reactants & Catalyst->Reaction Quenching/Neutralization Quenching/Neutralization Reaction->Quenching/Neutralization Extraction Extraction Quenching/Neutralization->Extraction Drying Drying Extraction->Drying Distillation/Chromatography Distillation/Chromatography Drying->Distillation/Chromatography Characterization (GC-MS) Characterization (GC-MS) Distillation/Chromatography->Characterization (GC-MS) Pure this compound Pure this compound Characterization (GC-MS)->Pure this compound

General Experimental Workflow

A Spectroscopic Showdown: Distinguishing Propyl Valerate from its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, structural isomers present a unique challenge for identification. These compounds share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties. For researchers and professionals in drug development, the ability to unequivocally differentiate between such isomers is paramount. This guide provides a detailed spectroscopic comparison of propyl valerate (B167501) and its common structural isomers—isopropyl valerate, pentyl acetate, isopentyl acetate, and methyl butyrate (B1204436)—utilizing Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

The subtle differences in the molecular structures of these esters result in unique spectroscopic fingerprints. By analyzing the vibrational frequencies of bonds in IR spectroscopy and the chemical environments of protons and carbon atoms in NMR spectroscopy, we can confidently distinguish between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from IR, ¹H NMR, and ¹³C NMR spectroscopy for this compound and its selected structural isomers. This side-by-side comparison highlights the diagnostic peaks that enable their differentiation.

Table 1: Comparative IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-O Stretch
This compound~1740~1180
Isothis compound~1735~1180, ~1100
Pentyl Acetate~1742~1240
Isopentyl Acetate~1740~1240
Methyl Butyrate~1745~1180

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)

Compound-O-CH₂- / -O-CH--CH₂-C=OCH₃-C=OOther Diagnostic Signals
This compound4.02 (t)2.25 (t)-0.95 (t, propyl CH₃), 0.92 (t, valerate CH₃), 1.65 (sextet, propyl CH₂), 1.35-1.60 (m, valerate CH₂)
Isothis compound4.95 (septet)2.20 (t)-1.22 (d, isopropyl CH₃), 0.91 (t, valerate CH₃), 1.35-1.60 (m, valerate CH₂)
Pentyl Acetate4.05 (t)-2.05 (s)0.90 (t, pentyl CH₃), 1.30-1.65 (m, pentyl CH₂)
Isopentyl Acetate4.08 (t)-2.04 (s)0.92 (d, isopentyl CH₃), 1.52 (q), 1.69 (m)
Methyl Butyrate3.67 (s)2.28 (t)-0.95 (t, butyrate CH₃), 1.66 (sextet, butyrate CH₂)

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=O-O-C--C-C=OOther Diagnostic Signals
This compound~173.5~66.0~34.0~28.0, ~22.0, ~13.5 (valerate chain); ~22.0, ~10.5 (propyl chain)
Isothis compound~173.0~67.5~34.5~28.0, ~22.0, ~13.5 (valerate chain); ~21.5 (isopropyl CH₃)
Pentyl Acetate~171.0~64.5~21.0~31.0, ~28.0, ~22.0, ~14.0 (pentyl chain)
Isopentyl Acetate~171.0~63.0~21.0~37.0, ~25.0, ~22.5 (isopentyl chain)
Methyl Butyrate~174.0~51.5~36.0~18.5, ~13.5 (butyrate chain)

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques.[1][2] The following are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4]

  • Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. The background spectrum (of the salt plates or solvent) is subtracted from the sample spectrum.[4] The typical range for analysis of organic compounds is 4000-400 cm⁻¹.[3]

  • Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands corresponding to specific bond vibrations.[2] For esters, the key absorptions are the C=O stretching vibration and the C-O stretching vibration.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[6][7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.[8] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency. The data is acquired by applying a radiofrequency pulse and detecting the resulting signal (Free Induction Decay, FID).[9]

  • Data Processing and Analysis: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows chemical shifts (δ) in parts per million (ppm) relative to the reference standard.[9] The key parameters analyzed are:

    • Chemical Shift: The position of a signal, which indicates the chemical environment of the nucleus.[6]

    • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.[10]

    • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei, which provides information about connectivity.[10]

Visualization of Spectroscopic Identification

The following diagram illustrates the logical workflow for identifying an unknown ester from this group based on its spectroscopic data.

Spectroscopic_Identification_Workflow A Unknown Ester Sample B Acquire IR, ¹H NMR, ¹³C NMR Spectra A->B C Analyze IR Spectrum B->C D Analyze ¹H NMR Spectrum B->D E Analyze ¹³C NMR Spectrum B->E F C=O stretch ~1740 cm⁻¹? C->F G CH₃-C=O singlet ~2.0 ppm? D->G J Compare with Reference Data E->J H This compound or Isomer F->H Yes I Pentyl Acetate or Isomer F->I No (Acetate) G->H No (Valerate/Butyrate) G->I Yes H->J I->J K Identify Specific Isomer J->K

Caption: Workflow for isomeric ester identification.

Conclusion

The spectroscopic techniques of IR, ¹H NMR, and ¹³C NMR provide a powerful and non-destructive means of distinguishing between this compound and its structural isomers. While IR spectroscopy can quickly differentiate between classes of esters (e.g., acetates vs. valerates/butyrates), NMR spectroscopy offers the detailed structural information necessary for unambiguous identification of specific isomers. The characteristic chemical shifts, multiplicities, and coupling constants in NMR spectra serve as unique fingerprints for each molecule. This guide provides the essential data and protocols to assist researchers in the accurate characterization of these common esters.

References

A Comparative Guide to the Pharmacokinetics of Valerate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Valerate (B167501) esters are common prodrug formulations used to enhance the therapeutic delivery of parent drug molecules, such as steroids. The addition of a valerate ester moiety increases the lipophilicity of the parent drug, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative overview of the pharmacokinetic properties of several key valerate esters, offering researchers and drug development professionals a concise reference supported by experimental data.

Pharmacokinetic Data Comparison

Systemic Pharmacokinetics

This table presents data from studies involving oral and topical administration that resulted in systemic circulation of the active drug.

Valerate EsterParent DrugAdministration Route & DoseCmax (Maximum Concentration)Tmax (Time to Cmax)AUC (Area Under the Curve)Terminal Half-Life (t½)
Estradiol (B170435) Valerate EstradiolOral, 4 mg39.8 ± 17.7 pg/mL8.2 ± 4.5 h1006.6 ± 479.4 h·pg/mL16.9 ± 6.0 h
Betamethasone (B1666872) Valerate BetamethasoneTopical, applied to 100 cm² for 28 h0.24 ng/mL-7.74 ng·h/mL16.6 h
Hydrocortisone (B1673445) ¹HydrocortisoneOral, 20 mg~300 ng/mL~1 h-~1.7 h
Testosterone (B1683101) Enanthate ²TestosteroneIntramuscular, 200 mg>1200 ng/dL48 h--

¹Data is for the active parent drug, hydrocortisone, after oral administration, as specific data for hydrocortisone valerate was not available for systemic parameters in this format.[1][2] ²Pharmacokinetic data for testosterone valerate is scarce. Testosterone enanthate is a frequently used long-chain testosterone ester and is presented here as a comparator for intramuscular administration.[3]

Experimental Protocols

Detailed and rigorous experimental design is fundamental to generating reliable pharmacokinetic data. Below is a representative protocol for a preclinical pharmacokinetic study in a rat model, synthesized from common methodologies in the field.

Protocol: Single-Dose Pharmacokinetic Study of an Orally Administered Valerate Ester in Rats

1. Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a novel valerate ester following a single oral dose in Sprague-Dawley rats.

2. Animals:

  • Species: Male Sprague-Dawley rats (n=18).[4]

  • Housing: Housed in controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are acclimatized for at least one week before the experiment.

3. Study Design:

  • Dose Groups: Animals are divided into three groups (n=6 per group) to receive the test compound at low, medium, and high doses. A fourth group (n=6) receives the vehicle alone as a control.

  • Fasting: Rats are fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

4. Dosing and Sample Collection:

  • Formulation: The valerate ester is formulated as a suspension in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose (B13716658) with 0.1% polysorbate 80).

  • Administration: The compound is administered via oral gavage.

  • Blood Sampling: Blood samples (~100 µL) are collected from the tail vein at predetermined time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose. Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Blood samples are immediately centrifuged (e.g., 4500 x g at 4°C for 10 minutes) to separate the plasma. Plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

5. Bioanalytical Method:

  • Technique: Plasma concentrations of the parent drug (and/or the ester prodrug) are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) must be sufficient to measure the lowest expected concentrations.[5]

6. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin®.

  • Parameters: Key parameters to be determined include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-∞), and terminal elimination half-life (t½).

Mechanism of Action: Ester Hydrolysis

Valerate esters function as prodrugs, meaning they are inactive compounds that are metabolized in the body to release the active parent drug. This conversion is a critical step in their mechanism of action. The following diagram illustrates this fundamental logical relationship.

Ester_Hydrolysis cluster_absorption Absorption & Distribution cluster_metabolism Metabolism cluster_products Active Components & Byproducts Valerate_Ester Valerate Ester Prodrug (Administered) Hydrolysis Hydrolysis Valerate_Ester->Hydrolysis Enters Circulation Esterases Esterases (in Blood, Liver, Tissues) Esterases->Hydrolysis Catalyzes Active_Drug Active Parent Drug (e.g., Estradiol, Testosterone) Hydrolysis->Active_Drug Releases Valeric_Acid Valeric Acid Hydrolysis->Valeric_Acid Releases

Caption: Metabolic activation of a valerate ester prodrug.

This workflow demonstrates that following administration, the valerate ester is absorbed and distributed. It is then acted upon by ubiquitous esterase enzymes, primarily in the blood and liver, which catalyze the hydrolysis of the ester bond. This enzymatic cleavage releases the pharmacologically active parent drug, which can then interact with its target receptors, and valeric acid, which is subsequently metabolized.

References

Comparative Volatility of Propyl Valerate and Other Common Esters: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the volatility of propyl valerate (B167501) (also known as propyl pentanoate) with other structurally related esters. Volatility is a critical physicochemical property influencing a substance's behavior in various applications, including fragrance formulation, solvent systems, and drug delivery, where it affects evaporation rates, odor profiles, and bioavailability. This document presents key experimental data to facilitate informed selection of esters for research and development purposes.

Data Summary: Physical Properties Influencing Volatility

The volatility of a compound is primarily indicated by its boiling point, vapor pressure, and enthalpy of vaporization. A lower boiling point, higher vapor pressure, and lower enthalpy of vaporization all correspond to higher volatility. The following table summarizes these properties for propyl valerate and six other comparable esters. The comparison esters were selected to illustrate the effects of varying the alkyl chain of the alcohol (valerates) and the carboxylate chain (propyl esters).

EsterChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Enthalpy of Vaporization (kJ/mol @ 298.15 K)
This compound C₈H₁₆O₂144.21167.51.640.0 (at 293K)[1][2]
Methyl ValerateC₆H₁₂O₂116.16128.011.043.7[3]
Ethyl ValerateC₇H₁₄O₂130.18145.04.7No experimental data found
Butyl ValerateC₉H₁₈O₂158.24185.80.6No experimental data found
Propyl AcetateC₅H₁₀O₂102.13101.635.939.72
Propyl PropionateC₆H₁₂O₂116.16122-12413.9No experimental data found
Propyl Butyrate (B1204436)C₇H₁₄O₂130.18143.05.95[4]Data available in NIST WTT[5]

Experimental Protocols

The data presented in this guide are determined through standardized experimental methodologies. Below are detailed protocols for the key experiments used to measure the volatility parameters of esters.

Determination of Boiling Point

The boiling point is a fundamental indicator of volatility. A common and precise method is ebulliometry, often performed using a Thiele tube or a distillation apparatus.

  • Objective: To determine the temperature at which the vapor pressure of the liquid ester equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heat source (e.g., Bunsen burner or oil bath).

  • Procedure:

    • A small sample of the ester (less than 1 mL) is placed into the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the sample.

    • The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • Heating continues until a continuous stream of bubbles emerges from the open end of the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Measurement of Vapor Pressure

Vapor pressure provides a direct measure of a substance's tendency to evaporate. The static method is a widely used technique for this determination.

  • Objective: To measure the equilibrium pressure exerted by the vapor of the ester in a closed system at a specific temperature.

  • Apparatus: A thermostatically controlled vacuum-tight vessel, pressure transducer, temperature sensor, and a vacuum pump.

  • Procedure:

    • A small, degassed sample of the ester is introduced into the vessel. Degassing is crucial to remove any dissolved air that would contribute to the total pressure.

    • The vessel is sealed and brought to the desired constant temperature using a thermostat.

    • The system is allowed to reach thermal and phase equilibrium, at which point the pressure inside the vessel stabilizes.

    • The equilibrium pressure, which is the vapor pressure of the substance at that temperature, is measured using a calibrated pressure transducer.

    • Measurements are typically repeated at several different temperatures to establish a vapor pressure curve.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined calorimetrically or calculated from vapor pressure data.

  • Objective: To quantify the heat absorbed during the phase transition from liquid to gas.

  • Method 1: Differential Scanning Calorimetry (DSC)

    • Apparatus: A Differential Scanning Calorimeter.

    • Procedure:

      • A small, known mass of the ester is placed in a sample pan with a pierced lid.

      • The sample is heated in the DSC at a constant rate.

      • As the sample reaches its boiling point, it begins to vaporize, a process that absorbs energy.

      • The DSC measures the heat flow required to maintain the sample at the same temperature as a reference pan.

      • The energy absorbed during vaporization is observed as an endothermic peak on the thermogram.

      • The enthalpy of vaporization is calculated by integrating the area of this peak and dividing by the initial sample mass.

  • Method 2: Calculation via Clausius-Clapeyron Equation

    • Principle: This method uses the relationship between vapor pressure and temperature. A plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line.

    • Procedure:

      • Vapor pressure is measured at multiple temperatures using the static method described above.

      • The data is plotted as ln(P) vs. 1/T.

      • The slope of the resulting line is determined.

      • The enthalpy of vaporization is calculated using the Clausius-Clapeyron equation: ΔHvap = - (slope) × R where R is the ideal gas constant (8.314 J/mol·K).

Visualizing the Comparative Study Workflow

G cluster_prep Preparation & Selection cluster_exp Experimental Measurement cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Define Ester Set: - this compound (Target) - Comparison Esters B Procure High-Purity Ester Samples A->B C Verify Purity (e.g., GC-MS) B->C D Determine Boiling Point (Ebulliometry) C->D E Measure Vapor Pressure (Static Method) C->E F Determine Enthalpy of Vaporization (DSC) C->F G Tabulate Quantitative Data: - BP, VP, ΔHvap D->G E->G F->G H Analyze Volatility Trends: - Effect of Alkyl Chain - Effect of Carboxylate Chain G->H I Comparative Assessment of This compound Volatility H->I J Publish Comparison Guide I->J

Caption: Workflow for the comparative volatility study of esters.

References

A Comprehensive Guide to the Validation of an Analytical Method for Impurities in Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and validation protocol for an analytical method designed to quantify potential impurities in propyl valerate (B167501). The methodology and validation parameters adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a quality control environment.[1][2][3][4][5]

Propyl valerate, also known as propyl pentanoate, is a fatty acid ester used in various applications, including as a flavor and fragrance agent.[6][7][8][9] Ensuring its purity is critical for its intended use, necessitating a validated analytical method to detect and quantify any impurities.[10] Potential impurities can arise from the synthesis process, which typically involves the esterification of n-propanol with n-valeric acid, or from degradation.[6]

This guide outlines a gas chromatography (GC) method, a common and effective technique for analyzing volatile and semi-volatile compounds like this compound and its potential impurities.[11][12][13][14]

Comparative Analytical Methods

Table 1: Comparison of Analytical Techniques for this compound Impurity Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with stationary and mobile phases.
Typical Analytes Volatile and semi-volatile compounds.Non-volatile and thermally labile compounds.
Suitability for this compound High, as this compound and potential impurities are volatile.Moderate, may be suitable for specific non-volatile degradation products.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).
Sample Preparation Simple dilution in a suitable solvent.Dissolution in the mobile phase, may require filtration.

Proposed Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

This section details the proposed GC-FID method for the quantification of impurities in this compound.

Experimental Protocol

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Autosampler for sample injection.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Agilent J&W DB-624 (or equivalent), 30 m x 0.32 mm I.D., 1.8 µm film thickness.[18]

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Preparation of Solutions:

  • Diluent: Methanol or another suitable solvent in which this compound and its impurities are soluble.

  • Standard Solution: Prepare a stock solution of this compound reference standard and potential impurity reference standards (e.g., n-propanol, n-valeric acid) in the diluent. Prepare working standard solutions by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.

Method Validation Protocol

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[1][2][3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][5]

Experimental Protocol:

  • Analyze the diluent (blank) to ensure no interfering peaks are present at the retention times of this compound and its potential impurities.

  • Analyze a solution of this compound reference standard and individual impurity reference standards.

  • Analyze a spiked sample solution containing this compound and all potential impurities to demonstrate adequate resolution between peaks.

  • Forced degradation studies will be performed to demonstrate that the method is stability-indicating.[19][20][21][22][23] The sample will be subjected to stress conditions such as:

    • Acidic hydrolysis: 0.1 N HCl at 60°C.

    • Basic hydrolysis: 0.1 N NaOH at 60°C.

    • Oxidative degradation: 3% H₂O₂ at room temperature.

    • Thermal degradation: 105°C.

    • Photolytic degradation: Exposure to UV light.

Acceptance Criteria:

  • The method must be able to separate the main component (this compound) from all known impurities and degradation products.

  • The peak purity of the this compound peak in the stressed samples should be evaluated using a mass spectrometer or a diode array detector if using HPLC.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]

Experimental Protocol:

  • Prepare at least five concentrations of each impurity standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the regression line should be ≥ 0.99.

Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol:

  • The range will be established based on the linearity, accuracy, and precision data.

Acceptance Criteria:

  • The specified range is typically derived from the linearity studies and depends on the intended application of the procedure.[5]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol:

  • Analyze a sample of known concentration (e.g., a placebo spiked with known amounts of impurities) at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).

  • Perform the analysis in triplicate at each concentration level.

Acceptance Criteria:

  • The recovery should be within 90.0% to 110.0% for each impurity.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 5.0% for each impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be sufficiently low to allow for the determination of impurities at the specified levels.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][5]

Experimental Protocol:

  • Deliberately vary critical method parameters such as:

    • Flow rate (± 10%).

    • Column temperature (± 5°C).

    • Inlet temperature (± 10°C).

    • Different column batches.

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Data Presentation

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention times of analytes; able to separate all known impurities and degradation products.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 90.0% - 110.0%
Precision (RSD)
- Repeatability≤ 5.0%
- Intermediate Precision≤ 5.0%
Limit of Quantitation (LOQ) Sufficiently low to quantify impurities at specification limits.
Robustness System suitability parameters met under varied conditions.

Mandatory Visualization

The following diagram illustrates the workflow for the validation of the analytical method for impurities in this compound.

G cluster_0 Method Development cluster_1 Method Validation Dev Develop GC Method Specificity Specificity (Forced Degradation) Dev->Specificity Start Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Complete Validation

Caption: Workflow for the validation of an analytical method.

This comprehensive guide provides a robust framework for the validation of an analytical method for impurities in this compound. By following these protocols and adhering to the specified acceptance criteria, researchers and scientists can ensure the reliability and accuracy of their analytical data, which is essential for quality control and regulatory compliance in drug development.

References

Safety Operating Guide

Propyl Valerate: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling propyl valerate (B167501), ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of propyl valerate.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors. It is also crucial to keep the chemical and its waste away from heat, sparks, and open flames, as this compound is a flammable liquid.[1][2][3]

In the Event of a Spill: Should a spill occur, the area must be immediately contained. Use an inert absorbent material, such as sand or vermiculite, to soak up the liquid. The contaminated absorbent material should then be carefully transferred into a designated, sealed container for hazardous waste disposal.

**Logistical Disposal Plan

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[4][5][6] this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • This compound waste should be classified as a flammable organic solvent.

    • It must be segregated from other incompatible waste streams, such as acids, bases, and oxidizers, to prevent dangerous chemical reactions.[7][8]

  • Waste Collection and Storage:

    • Designated Container: Use a dedicated, leak-proof container that is chemically compatible with organic solvents. Plastic containers are often preferred over glass to minimize the risk of breakage.[5][9]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).[5][10] The date of waste generation and the name of the principal investigator or laboratory should also be included.[5]

    • Secure Closure: Keep the waste container tightly closed except when adding waste to it.[7][9]

    • Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[9][10] Secondary containment, such as a larger, chemically resistant tray, should be used to capture any potential leaks.[7]

  • Request for Waste Pickup:

    • Do not accumulate large quantities of chemical waste in the laboratory. Adhere to the storage limits set by your institution's Environmental Health and Safety (EHS) office, which are often guided by regulatory limits such as a maximum of 55 gallons of hazardous waste.[7][9][11]

    • Contact your institution's EHS office to schedule a pickup of the hazardous waste.[5][9] They are responsible for the proper transportation and ultimate disposal of the chemical waste in a safe and environmentally sound manner.[9][10]

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must also be handled as hazardous waste until properly decontaminated.

    • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[11] The first rinsate must be collected and disposed of as hazardous waste along with the this compound.[11] Subsequent rinses may also need to be collected depending on local regulations.

    • Final Disposal: After thorough rinsing and air-drying, deface the original label and consult your institution's guidelines for the disposal of decontaminated laboratory glassware or plasticware.[11]

Quantitative Data and Safety Information

ParameterValue/InformationSource
Hazard Classification Flammable Liquid, Category 3[1][2]
Flash Point 52.4 °C (126.3 °F)[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, laboratory coatGeneral laboratory safety guidelines
Maximum Satellite Accumulation Up to 55 gallons of hazardous waste[7][9]
Empty Container Rinsing Triple rinse with a suitable solvent; collect the first rinsate as hazardous waste.[11]

Experimental Protocols

This document provides procedural guidance for the proper disposal of this compound and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety and regulatory guidelines for handling flammable liquid chemical waste in a laboratory setting.

This compound Disposal Workflow

cluster_preparation Preparation & Collection cluster_storage Temporary Storage cluster_disposal Disposal & Decontamination cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Waste Container ppe->container collect Collect this compound Waste container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store request Request EHS Waste Pickup store->request pickup EHS Collects Waste for Final Disposal request->pickup empty_container Handle Empty Container pickup->empty_container rinse Triple Rinse Container with Solvent empty_container->rinse collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Institutional Guidelines collect_rinsate->dispose_container spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Contaminated Material contain->collect_spill spill_container Place in Labeled Hazardous Waste Container collect_spill->spill_container spill_container->request

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propyl Valerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of propyl valerate (B167501), a flammable liquid and vapor. Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling propyl valerate, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE, which should be worn at all times in the laboratory when this chemical is in use.

Body Part Personal Protective Equipment Specifications & Remarks
Hands Chemical-resistant glovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] Nitrile gloves provide short-term protection against a broad range of chemicals.[2][3]
Eyes/Face Safety glasses with side-shields or chemical safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[4] A face shield may be required if there is a risk of large splashes.[2]
Respiratory Air-purifying respiratorRequired when vapors or aerosols are generated.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
Body Protective clothingWear suitable protective clothing to prevent skin exposure.[4][5][6] A lab coat should be worn and buttoned to cover as much skin as possible.[2]
Feet Closed-toe shoesAppropriate shoes that cover the entire foot are mandatory.[2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[4][6] Good general ventilation, typically 10 air changes per hour, should be used.[7] Use explosion-proof electrical, ventilating, and lighting equipment.[1][5][6]

  • Preventing Ignition: Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][4][6] No smoking.[1][4][6] Use only non-sparking tools.[1][4][5][6] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][4][6]

  • Avoiding Contact: Avoid contact with skin and eyes.[4][6] Do not breathe mist, gas, or vapors.[4]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][6]

  • Incompatible Materials: Store away from incompatible materials.[7]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Dispose of waste and residues in accordance with local authority requirements.[7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Do not discharge to sewer systems.[4]

  • Contaminated Packaging: Leave chemicals in their original containers.[1] Do not mix with other waste.[1] Handle uncleaned containers like the product itself.[1] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound.

Property Value
Molecular Formula C8H16O2[6][8]
Molecular Weight 144.21 g/mol [6][8]
Density 0.870 g/mL at 20 °C[8]
Boiling Point 167.5 °C[6]
Melting Point -70.7 °C[6]
Flash Point 52.4 °C[6]
Vapor Pressure 1.6 mmHg at 25°C[6]
Water Solubility 308.7 mg/L at 25 °C (estimated)[6]

Experimental Workflow: Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Verify Ventilation Verify Ventilation Select PPE->Verify Ventilation Don PPE Transfer Chemical Transfer Chemical Verify Ventilation->Transfer Chemical Ensure Proper Airflow Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Use Grounding Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Complete Work Label Waste Label Waste Segregate Waste->Label Waste Chemical vs. Packaging Store for Pickup Store for Pickup Label Waste->Store for Pickup Properly Identify

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.